5-Methyl-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-4-5-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPUBIFRFCYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198459 | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50406-54-7 | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050406547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Methyl-1,2,3-thiadiazole Derivatives: Synthesis, Bioactivity, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including fungicidal, herbicidal, antiviral, and anticancer properties.[1][4] This guide focuses specifically on derivatives of 5-Methyl-1,2,3-thiadiazole, providing an in-depth review of its synthesis, chemical characteristics, and diverse applications. We will explore the causal relationships behind synthetic strategies, detail the mechanisms of action for key derivatives, and present structured data to facilitate comparative analysis. This document serves as a technical resource, consolidating field-proven protocols and critical data to empower researchers in the development of novel, high-efficacy compounds based on this versatile core.
The 5-Methyl-1,2,3-thiadiazole Core: An Introduction
Thiadiazoles exist in several isomeric forms, with the 1,2,3-thiadiazole arrangement being a key pharmacophore in numerous bioactive molecules.[1][2] The inclusion of a methyl group at the 5-position significantly influences the electronic properties and steric profile of the ring, providing a crucial anchor point for further derivatization. This substitution often enhances the biological efficacy and modulates the selectivity of the resulting compounds. The stability of the thiadiazole ring, coupled with its capacity to act as a hydrogen bond acceptor and a constrained pharmacophore, makes it an attractive scaffold for rational drug and pesticide design.[3]
Synthesis of the 1,2,3-Thiadiazole Ring System
The construction of the 1,2,3-thiadiazole ring is most commonly achieved through cyclization reactions. The Hurd-Mori synthesis is a cornerstone method, valued for its reliability and versatility in generating substituted 1,2,3-thiadiazoles.[1][5]
The Hurd-Mori Synthesis: A Mechanistic Overview
The Hurd-Mori synthesis involves the reaction of a hydrazone derivative with thionyl chloride (SOCl₂).[5] The reaction proceeds via the formation of a semicarbazone from a ketone, which then undergoes cyclization in the presence of thionyl chloride.[1][6] This method is highly effective for creating a wide range of substituted 1,2,3-thiadiazoles. The choice of starting ketone directly dictates the substitution pattern on the final thiadiazole ring, offering a straightforward approach to generating diverse chemical libraries.
Experimental Protocol: Synthesis of 5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid
This protocol details a representative Hurd-Mori synthesis, a foundational method for creating the thiadiazole core, which can then be further modified.[6][7]
Step 1: Formation of Ethyl Acetoacetate Semicarbazone
-
In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in 100 mL of ethanol.
-
Add sodium acetate (1.5 eq) to the mixture to act as a base, neutralizing the HCl salt and facilitating the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials. Dry the resulting ethyl acetoacetate semicarbazone under vacuum.
Step 2: Hurd-Mori Cyclization
-
In a fume hood, cautiously add the dried semicarbazone (1.0 eq) in small portions to an ice-cooled flask containing an excess of thionyl chloride (SOCl₂, ~5-10 eq). This reaction is exothermic and releases HCl and SO₂ gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL). The organic layers contain the ethyl ester of the thiadiazole product.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Step 3: Hydrolysis to Carboxylic Acid
-
Dissolve the crude ethyl ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is ~2. The carboxylic acid product will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.
Synthesis Workflow Diagram
Caption: Hurd-Mori synthesis workflow for 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid.
Applications in Agriculture: A New Generation of Crop Protection
Derivatives of 5-Methyl-1,2,3-thiadiazole have emerged as significant players in modern agriculture, offering solutions for disease control and plant health.[4][8] Their applications range from direct-acting fungicides to innovative plant activators that induce systemic acquired resistance (SAR).
Fungicidal and Antiviral Activity
Numerous studies have demonstrated the potent fungicidal and antiviral properties of 5-Methyl-1,2,3-thiadiazole derivatives.[4][8] These compounds are effective against a broad spectrum of plant pathogens.
-
Mechanism of Action: While varied, a common mechanism for thiadiazole-based fungicides involves the inhibition of essential fungal enzymes, such as RNA polymerase-1, which disrupts ribosomal RNA synthesis and ultimately leads to cell death.[9] This targeted approach provides high efficacy against specific pathogens like oomycetes.[9]
-
Structure-Activity Relationship (SAR): Research has shown that the nature and position of substituents on the thiadiazole ring and its derivatives are critical for activity. For instance, the introduction of halogenated phenyl rings into the structure can significantly enhance fungicidal potency against pathogens like Valsa mali and Botrytis cinerea.[4]
Plant Activators and Systemic Acquired Resistance (SAR)
Perhaps the most innovative application of these derivatives is their role as "plant activators." Unlike traditional pesticides that directly kill pathogens, plant activators trigger the plant's own innate immune system.
-
Tiadinil (TDL): A prime example is Tiadinil, a commercial plant activator with a 1,2,3-thiadiazole core. It is known to induce systemic resistance against a wide range of diseases in crops like rice.[1][9]
-
Mechanism of SAR Induction: Upon application, these compounds mimic the plant's natural signaling molecules, initiating a defense cascade. This leads to the accumulation of pathogenesis-related (PR) proteins and phytoalexins, which fortify the plant against subsequent infections. This systemic response provides broad-spectrum and long-lasting protection.
Signaling Pathway of a Thiadiazole-based Plant Activator
Caption: Simplified signaling pathway for inducing Systemic Acquired Resistance (SAR).
Quantitative Data on Bioactivity
To provide a clear, comparative overview, the following table summarizes the biological activity of selected 5-Methyl-1,2,3-thiadiazole derivatives against various plant pathogens.
| Compound ID | Derivative Class | Target Pathogen | Bioactivity Metric (EC₅₀ in µg/mL) | Reference |
| TD-1 | Carboxaldehyde Benzoyl Hydrazone (R=2,4-diCl) | Valsa mali | 8.20 | [4] |
| TD-2 | Carboxaldehyde Benzoyl Hydrazone (R=2,4-diCl) | Botrytis cinerea | 24.42 | [4] |
| TD-3 | Carboxaldehyde Benzoyl Hydrazone (R=2,4-diCl) | Pythium aphanidermatum | 15.80 | [4] |
| N-A-1d | N-acyl-N-arylalaninate | Alternaria brassicicola | 92% efficacy @ 200 µg/mL (in vivo) | [9] |
| TDA-136 | Phenyl-substituted thiadiazole | Mycosphaerella melonis | 90% inhibition | [1] |
| TDA-136 | Phenyl-substituted thiadiazole | Corynespora cassiicola | 77% inhibition | [1] |
Therapeutic Potential in Drug Development
While extensively studied in agriculture, the 1,2,3-thiadiazole scaffold also shows significant promise in human medicine. Derivatives have been investigated for a range of therapeutic applications, leveraging their diverse biological activities.[1][4]
-
Anticancer and Antitumor Activity: Certain 5-aryl-1,2,3-thiadiazole derivatives have been identified as microtubule-destabilizing agents, showing potent antiproliferative activity against cancer cell lines like HeLa.[4]
-
Antimicrobial Properties: The core structure has been incorporated into novel compounds with antibacterial and antifungal properties, presenting potential new avenues for combating infectious diseases.[1][4]
-
Necroptosis Inhibition: Some 1,2,3-thiadiazoles have been shown to inhibit necroptosis, a form of programmed cell death implicated in conditions like stroke and myocardial infarction, suggesting a role in developing treatments for these diseases.[10]
Conclusion and Future Outlook
The 5-Methyl-1,2,3-thiadiazole core is a robust and versatile scaffold that continues to yield compounds of significant scientific and commercial interest. Its derivatives have already made a substantial impact in agriculture as both direct-acting pesticides and pioneering plant health activators. The synthetic accessibility of the thiadiazole ring, particularly via the Hurd-Mori synthesis, allows for extensive structural modification, enabling fine-tuning of biological activity.
Future research should focus on elucidating more detailed structure-activity relationships, exploring novel and more sustainable synthetic routes, and expanding the investigation into their therapeutic potential. The development of derivatives with dual modes of action—for instance, combining fungicidal properties with SAR induction—represents a particularly promising frontier for creating next-generation, integrated crop protection solutions.[9] As our understanding of the molecular targets and signaling pathways deepens, the rational design of highly selective and potent 5-Methyl-1,2,3-thiadiazole derivatives will undoubtedly lead to new breakthroughs in both agriculture and medicine.
References
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Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
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Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators. National Center for Biotechnology Information. Available at: [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
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Synthesis of 5-Methyl-4-phthalimido-1,2,3-thiadiazole and 4-Phthalimidomethyl-1,2,3-thiadiazole. Butler University Digital Commons. Available at: [Link]
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5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. ACS Publications. Available at: [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]
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5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. PubMed. Available at: [Link]
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Introduction: The Unassuming Potency of a Heterocyclic Scaffold
An In-Depth Technical Guide to the Fundamental Chemical Properties of 5-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, represents a unique and privileged structural motif within the landscape of medicinal and agricultural chemistry.[1] While one of four possible regioisomeric thiadiazoles, the 1,2,3-isomer possesses a distinct reactivity profile, largely dictated by the arrangement of its sulfur and adjacent nitrogen heteroatoms.[2][3] This guide focuses specifically on 5-Methyl-1,2,3-thiadiazole, a foundational member of this class. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antiviral, antifungal, antibacterial, and anticancer properties, marking it as a critical starting point for novel therapeutic and agrochemical development.[1][4]
The significance of this scaffold lies not only in its bioactivity but also in its synthetic utility as a precursor to highly reactive intermediates.[5] A deep understanding of its core chemical properties—from its electronic structure and reactivity to its synthesis and spectroscopic characterization—is therefore indispensable for any researcher aiming to harness its potential. This document provides a comprehensive technical overview, synthesizing established knowledge with practical insights to empower innovation in drug discovery and chemical science.
Molecular Structure and Physicochemical Characteristics
5-Methyl-1,2,3-thiadiazole is a planar, π-excessive, and stable aromatic compound.[2] The inherent asymmetry in the arrangement of the three heteroatoms (S-N-N) creates a unique electronic landscape across the ring.
Electronic Properties: The π electron density is highest at the sulfur atom, followed by the nitrogen atoms.[2] Consequently, the carbon atoms, C4 and C5, are electron-deficient. This electronic distribution renders the carbon positions resistant to facile electrophilic substitution but makes the C5 position a preferential site for nucleophilic attack.[2] The methyl group at the C5 position influences this reactivity through its electron-donating inductive effect.
Physicochemical Data Summary:
| Property | Value |
| Molecular Formula | C₃H₄N₂S |
| Molecular Weight | 100.14 g/mol |
| IUPAC Name | 5-methyl-1,2,3-thiadiazole |
| CAS Number | 35403-24-2 |
| Appearance | Data not consistently available; parent 1,2,3-thiadiazole is a yellow liquid.[2] |
| Boiling Point | Data not consistently available. |
| Melting Point | Data not consistently available. |
| Solubility | Soluble in many common organic solvents.[2] |
Synthesis: Constructing the 1,2,3-Thiadiazole Core
The construction of the 1,2,3-thiadiazole ring is most classically achieved through electrophilic cyclization of α-acylhydrazones. Several modern, high-yield methods have since been developed, expanding the synthetic chemist's toolkit.
The Hurd-Mori Reaction: A Classic and Versatile Approach
The most widely recognized and effective route for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[2] This method involves the intramolecular cyclization of a hydrazone, typically derived from a ketone with an active methylene group, using thionyl chloride (SOCl₂).[1][2]
Protocol: Synthesis of 5-Methyl-1,2,3-thiadiazole via Hurd-Mori Reaction
-
Step 1: Hydrazone Formation. React acetone hydrazone (or a suitable precursor like ethyl methyl ketone tosylhydrazone) with a hydrazine derivative (e.g., tosylhydrazine) in an appropriate solvent like ethanol. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. The isolated and dried hydrazone is dissolved in a suitable solvent (e.g., dichloromethane or chloroform). The solution is cooled in an ice bath.
-
Step 3: Addition of Thionyl Chloride. Thionyl chloride (SOCl₂) is added dropwise to the cooled solution under constant stirring. The reaction is exothermic and releases HCl gas, requiring proper ventilation and an inert atmosphere (e.g., nitrogen or argon).
-
Step 4: Reaction Progression. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Step 5: Work-up and Purification. The reaction is carefully quenched by pouring it over ice water or a saturated sodium bicarbonate solution to neutralize excess SOCl₂ and acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 5-Methyl-1,2,3-thiadiazole.
The causality behind this powerful reaction lies in the electrophilic nature of thionyl chloride, which activates the hydrazone for an intramolecular cyclization cascade, ultimately forming the stable aromatic thiadiazole ring.
Caption: Hurd-Mori reaction workflow for thiadiazole synthesis.
Modern Synthetic Alternatives
While the Hurd-Mori reaction is robust, several modern methods offer improvements in terms of yield, substrate scope, and reaction conditions.
-
Ugi Four-Component Reaction (U-4CR): Derivatives of 5-methyl-1,2,3-thiadiazole can be synthesized in a one-step multicomponent approach by reacting an amine, an aldehyde, an isocyanide, and a thiadiazole carboxylic acid.[1][7] This method allows for rapid library generation of substituted thiadiazoles.
-
I₂/DMSO-Mediated Cyclization: A cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by iodine in DMSO provides 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions.[1][6]
Chemical Reactivity and Stability
The reactivity of 5-Methyl-1,2,3-thiadiazole is dominated by reactions that involve the cleavage of its heterocyclic ring, a characteristic that sets it apart from other thiadiazole isomers.
Thermal and Photochemical Decomposition
A hallmark of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition with the extrusion of a molecule of dinitrogen (N₂).[5] This decomposition is a synthetically valuable process as it generates highly reactive, transient intermediates such as thiirenes, which can subsequently rearrange to thioketenes or fragment to yield alkynes and elemental sulfur.[5] This pathway is a cornerstone of its use as a building block in organic synthesis.
Caption: Decomposition pathway of 5-Methyl-1,2,3-thiadiazole.
Base-Catalyzed Ring Cleavage
In the presence of a strong base, 1,2,3-thiadiazoles undergo ring cleavage. This process typically starts with the deprotonation of the C4-H (if unsubstituted) or can lead to other complex rearrangements and fragmentations, yielding various sulfur- and nitrogen-containing products. This reactivity must be considered when planning reactions involving basic conditions.
Reactions of the Methyl Substituent
The methyl group at the C5 position can undergo reactions typical of alkyl-substituted aromatic systems. For instance, oxidation with a strong oxidizing agent like potassium permanganate can convert the methyl group into a carboxylic acid, yielding 1,2,3-thiadiazole-5-carboxylic acid.[8] This functional group transformation provides a handle for further synthetic elaboration.
Spectroscopic and Analytical Characterization
Unambiguous identification of 5-Methyl-1,2,3-thiadiazole relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Characteristic Signature |
| ¹H NMR | A singlet for the methyl (CH₃) protons, typically in the range of δ 2.5-3.0 ppm. A singlet for the C4-H proton (if present and not substituted) would appear further downfield. |
| ¹³C NMR | A signal for the methyl carbon around δ 15-20 ppm. Signals for the ring carbons (C4 and C5) would appear in the aromatic region, typically δ 130-170 ppm.[9] |
| IR Spectroscopy | Characteristic stretching bands for C=N and N=N bonds within the heterocyclic ring, often observed in the 1500-1650 cm⁻¹ region.[10] C-H stretching bands for the methyl group will be present around 2900-3000 cm⁻¹. |
| Mass Spectrometry | The most diagnostic feature is a prominent fragment ion corresponding to the loss of a neutral N₂ molecule (28 Da) from the molecular ion ([M-28]⁺).[4] This fragmentation is a direct consequence of the ring's inherent reactivity. |
The self-validating nature of this analytical workflow is crucial. For instance, the molecular ion observed in mass spectrometry must be consistent with the structure proposed by NMR, and the fragmentation pattern (loss of N₂) must align with the known chemical behavior of the 1,2,3-thiadiazole ring.
Applications in Research and Drug Development
The 1,2,3-thiadiazole scaffold is a prolific source of biologically active compounds, making 5-Methyl-1,2,3-thiadiazole a valuable starting material for drug discovery and agrochemical research.[1][3]
-
Antiviral Agents: Derivatives have shown significant potential as antiviral agents, with reported activity against Tobacco Mosaic Virus (TMV) and HIV.[1] Certain substituted 5-methyl-1,2,3-thiadiazoles have exhibited excellent potential as antiviral drug candidates.[7][11]
-
Fungicidal and Antibacterial Activity: The scaffold is a common feature in compounds designed as fungicides and bactericides for both agricultural and medicinal applications.[1][4]
-
Anticancer Research: Certain 5-aryl-4-(piperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been investigated as potential microtubule-destabilizing agents for cancer therapy.[4]
-
Plant Activators: Beyond direct pesticidal action, some thiadiazole derivatives act as plant activators, inducing systemic acquired resistance to protect crops from disease.[1]
-
Neurodegenerative Disease Research: Biologically, 1,2,3-thiadiazoles have been shown to have inhibitory effects on necroptosis, a cell death mechanism implicated in diseases like stroke and myocardial infarction.[12]
Conclusion
5-Methyl-1,2,3-thiadiazole is far more than a simple heterocyclic compound. It is a synthetically versatile and biologically relevant scaffold with a rich and predictable chemistry. Its fundamental properties—defined by an electron-deficient carbon framework and a unique propensity for thermal and photochemical ring opening—make it a powerful tool for constructing complex molecules and exploring novel biological activities. For researchers in drug development and applied chemical sciences, a thorough grasp of this molecule's core characteristics is a critical first step toward unlocking its full potential in creating next-generation therapeutics and agrochemicals.
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Zheng, X., Li, Z., Wang, Y., Chen, W., & Yang, S. (2010). 5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. Journal of Agricultural and Food Chemistry. Available from: [Link]
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ACS Publications. (n.d.). 5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Butler University Digital Commons. (2016). Synthesis of 5-Methyl-4-phthalimido-1,2,3-thiadiazole and 4-Phthalimidomethyl-1,2,3-thiadiazole. Available from: [Link]
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I. J. P. S. (2013). Biological Activities of Thiadiazole Derivatives: A Review. Available from: [Link]
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MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. Available from: [Link]
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MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available from: [Link]
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MDPI. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals. Available from: [Link]
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Technical Guide: Reaction Mechanisms and Synthetic Utility of 5-Methyl-1,2,3-thiadiazole
[1]
Abstract This technical guide provides a comprehensive analysis of the reaction mechanisms governing 5-Methyl-1,2,3-thiadiazole, a critical heterocyclic pharmacophore.[1] We explore its dual nature as both a stable aromatic bioisostere and a latent precursor to reactive intermediates (thioketenes and alkynethiolates).[1] Key focus areas include nitrogen extrusion pathways (Wolff rearrangement), base-catalyzed Lalezari fragmentation, and the causality behind its application in drug design.[1]
Introduction: The Latent Reactivity of the 1,2,3-Thiadiazole Core[1]
5-Methyl-1,2,3-thiadiazole is not merely a static scaffold; it is a "masked" reactive species.[1] While it exhibits aromatic stability under ambient conditions, specific stimuli (thermal, photochemical, or basic) trigger the collapse of the heterocyclic ring.[1]
For the medicinal chemist, this molecule represents a strategic dichotomy:
Mechanistic Core I: Nitrogen Extrusion and Wolff Rearrangement
Stimulus: Heat (
The defining feature of 1,2,3-thiadiazoles is their propensity to extrude molecular nitrogen (
The Mechanism
The decomposition does not proceed through a simple bond homolysis.[1] Instead, it follows a complex cascade involving anti-aromatic intermediates.[1]
-
Ring Opening: Irradiation or heating causes the fission of the S-N bond, generating a transient
-diazo thioketone or a diradical species.[1] -
Nitrogen Loss: The diazo intermediate rapidly loses
, generating a thiocarbene (or 1,3-diradical).[1] -
Rearrangement: The thiocarbene is unstable and undergoes a 1,2-shift (Wolff Rearrangement).[1] In 5-methyl-1,2,3-thiadiazole, the methyl group or the sulfur atom can migrate.[1]
Causality Note: The stability of the thiirene intermediate is low due to anti-aromaticity (4
Visualization: Photochemical Decomposition Pathway[1]
Figure 1: The photochemical decomposition of 5-methyl-1,2,3-thiadiazole proceeds via nitrogen extrusion to form reactive thioketene intermediates.[1]
Mechanistic Core II: Base-Catalyzed Fragmentation (Lalezari)
Stimulus: Strong Base (e.g., Alkoxide, Organolithium)[1]
While thermal decomposition is radical/carbene-mediated, the reaction with bases is ionic.[1] This pathway, known as the Lalezari Fragmentation , is critical for synthesizing alkynethiolates.[1]
The Mechanism
The C4 position of 1,2,3-thiadiazole is acidic (
-
Deprotonation: A base removes the proton at C4, creating a carbanion.[1]
-
Ring Opening (Electrocyclic): The anion is unstable and undergoes ring opening to form a diazo-thiolate species.[1]
-
Fragmentation: The linear intermediate loses
to yield an alkynethiolate .[1] -
Trapping: The alkynethiolate can be trapped with alkyl halides to form thioethers (alkynyl sulfides).[1]
Critical Insight: For 5-methyl-1,2,3-thiadiazole, the product is the 1-propynylthiolate anion.[1] This is a highly efficient method to install a sulfur-substituted alkyne into a complex molecule.[1]
Visualization: Lalezari Fragmentation
Figure 2: Base-induced Lalezari fragmentation yields reactive alkynethiolates via C4 deprotonation.[1]
Synthetic Methodologies
The construction of the 5-methyl-1,2,3-thiadiazole ring relies on forming the N-N-S linkage.[1] The choice of method depends on substrate sensitivity and scale.[1]
Table 1: Comparative Synthetic Protocols
| Method | Precursors | Key Reagents | Mechanism Type | Yield |
| Hurd-Mori (Standard) | Acetone hydrazone derivatives | Thionyl Chloride ( | Cyclization/Oxidation | High (70-90%) |
| Wolff Synthesis | Diazo compounds + Isothiocyanates | None (Thermal) | 1,3-Dipolar Cycloaddition | Moderate |
| Pechmann | Diazomethane + Methyl Isothiocyanate | None | Cycloaddition | Variable |
| Tosylhydrazone | N-tosylhydrazones + Elemental S | TBAI (Catalyst), Base | Oxidative Cyclization | High (Green) |
Detailed Protocol: Modified Hurd-Mori Synthesis
Source: Adapted from optimized literature procedures [1, 7].
-
Hydrazone Formation: React acetone (or specific methyl ketone) with ethyl carbazate to form the corresponding hydrazone.[1]
-
Cyclization:
-
Purification: Quench with ice water, extract with dichloromethane, and purify via vacuum distillation.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
In drug design, the 1,2,3-thiadiazole ring is often used as a bioisostere for:
-
Thiazoles/Pyridines: To alter polarity and hydrogen bonding potential.[1]
-
Cis-Peptide Bonds: The geometry of the ring mimics a cis-amide bond.[1]
Mechanism-Based Inhibition (Suicide Inhibition)
1,2,3-thiadiazoles are known mechanism-based inactivators of Cytochrome P450 enzymes.[1]
-
Mechanism: The P450 heme iron oxidizes the thiadiazole sulfur.[1] This triggers nitrogen extrusion and the formation of a reactive thioketene or thiirene directly in the active site.[1]
-
Outcome: The electrophilic intermediate covalently binds to the heme porphyrin or the protein backbone, irreversibly inhibiting the enzyme.[1] This property is utilized to design synergistic drugs that prevent the metabolic clearance of a co-administered therapeutic [5].[1]
References
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] Link
-
Andraos, J., & Kresge, A. J. (2017).[1] QM/MM nonadiabatic dynamics simulations on photoinduced Wolff rearrangements of 1,2,3-thiadiazole. AIP Publishing.[1][2] Link[2]
-
Kirmse, W. (2002).[1] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry. Link
-
Lalezari, I., et al. (1980).[1] Fragmentation of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry.
-
Emerson, K. M., et al. (2021).[1] 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. PubMed.[1] Link
-
Stanetty, P. (2021).[1][4] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. MDPI.[1] Link
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1,2,3-thiadiazole
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 5-Methyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a dynamic guide that emphasizes the causal relationships behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing not only expected data but also the underlying principles that make these techniques robust and reliable for structural elucidation and purity assessment. Each section includes field-proven insights, detailed experimental workflows, and integrated data analysis strategies to ensure self-validating and trustworthy results.
Introduction: The 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that serves as a vital structural motif in a wide array of biologically active compounds.[1] Its derivatives have shown promise as anticancer, antiviral, and antifungal agents, as well as plant activators.[1] The specific isomer, 5-Methyl-1,2,3-thiadiazole (CAS 50406-54-7), presents a simple yet important model for understanding the physicochemical properties of this class.[2]
Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure. This guide focuses on an integrated approach, demonstrating how data from multiple spectroscopic techniques are synergistically employed to build an irrefutable structural profile of 5-Methyl-1,2,3-thiadiazole.
Molecular Structure and Spectroscopic Blueprint
To effectively characterize a molecule, we must first understand its constituent parts. The structure of 5-Methyl-1,2,3-thiadiazole dictates the spectroscopic signals we expect to observe.
Caption: Molecular structure of 5-Methyl-1,2,3-thiadiazole.
Expected Spectroscopic Features:
-
NMR: Two distinct proton environments (a methyl group and a single aromatic proton) and three distinct carbon environments.
-
MS: A specific molecular weight (100.14 g/mol ) and a characteristic fragmentation pattern involving the loss of stable nitrogen gas (N₂).[2]
-
IR: Vibrations corresponding to aromatic C-H, aliphatic C-H, and various C=N, N=N, and C-S bonds within the heterocyclic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methyl-1,2,3-thiadiazole, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Proton (¹H) NMR Spectroscopy
Causality & Rationale: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In 5-Methyl-1,2,3-thiadiazole, we expect two signals: a singlet for the methyl protons (no adjacent protons to couple with) and a singlet for the C4-proton (no adjacent protons). The chemical shift (δ) of these signals is dictated by the electronic environment; the electronegative nitrogen and sulfur atoms in the aromatic ring will deshield the C4-proton, causing it to appear downfield compared to the methyl protons.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~2.5 - 2.8 | Singlet | 3H |
| Ring CH | ~8.0 - 8.5 | Singlet | 1H |
Carbon-13 (¹³C) NMR Spectroscopy
Causality & Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule has three: the methyl carbon, the C4 carbon bonded to a hydrogen, and the C5 carbon bonded to the methyl group. The ring carbons are expected to be significantly downfield due to their presence in an electron-deficient aromatic system.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~15 - 20 |
| Ring C -H (C4) | ~130 - 135 |
| Ring C -CH₃ (C5) | ~155 - 160 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the 5-Methyl-1,2,3-thiadiazole sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals.
-
Instrumentation: Place the NMR tube in the spectrometer magnet (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For the 1,2,3-thiadiazole ring system, there is a highly characteristic and mechanistically significant fragmentation pathway: the extrusion of a neutral dinitrogen (N₂) molecule. This is a thermodynamically favorable process that provides compelling evidence for the presence of the 1,2,3-thiadiazole core.
GC-MS Data for 5-Methyl-1,2,3-thiadiazole [2]
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 100 | ~25 | [M]⁺ (Molecular Ion) |
| 72 | ~40 | [M - N₂]⁺ |
| 71 | ~100 | [M - N₂ - H]⁺ |
| 45 | ~50 | [C₂H₃N]⁺ or [CHS]⁺ |
Fragmentation Workflow The primary fragmentation pathway is the key diagnostic tool. The initial ionization produces the molecular ion [C₃H₄N₂S]⁺ at m/z 100. This ion readily undergoes the characteristic elimination of N₂ (28 Da) to yield a highly abundant fragment at m/z 72.
Caption: Primary fragmentation pathway of 5-Methyl-1,2,3-thiadiazole.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The gas chromatograph will separate the analyte from any volatile impurities. A typical column would be a non-polar DB-5 or similar.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is the standard method for creating positive ions and inducing reproducible fragmentation.
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest m/z should correspond to the molecular weight of the compound (100.14 g/mol ). Identify the base peak (most intense) and other significant fragments, comparing them to the expected fragmentation pattern.
Infrared (IR) Spectroscopy
Causality & Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for identifying the types of bonds present. For 5-Methyl-1,2,3-thiadiazole, we are looking for confirmation of C-H bonds (both aromatic/vinylic and aliphatic) and the characteristic vibrations of the heterocyclic ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Rationale |
|---|---|---|---|
| ~3100 | Medium | =C-H Stretch | For the C4-H bond on the aromatic ring.[3] |
| 2900-3000 | Medium | C-H Stretch | For the methyl group.[3] |
| ~1600 | Medium-Weak | C=N Stretch | Characteristic of imines within a heterocyclic system.[4] |
| 1400-1500 | Medium | Ring Skeletal Vibrations | Complex vibrations involving C-C, C-N, and N=N bonds. |
| 1000-1200 | Medium | Ring Breathing / C-S Stretch | Vibrations involving the entire ring and the C-S bond. |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid 5-Methyl-1,2,3-thiadiazole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc. KBr is used as it is transparent to IR radiation in the typical analysis range.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption peaks and compare their wavenumbers to the expected values for the compound's functional groups.
Integrated Analysis Workflow
Caption: Integrated workflow for spectroscopic characterization.
This workflow demonstrates the principle of self-validation. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the fragments lost in MS and the chemical environments seen in NMR. When all data points converge without contradiction, the structural assignment is considered trustworthy and authoritative.
Conclusion
The spectroscopic characterization of 5-Methyl-1,2,3-thiadiazole is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR techniques. The key identifiers are:
-
¹H NMR: Two singlets corresponding to a methyl group and a single ring proton.
-
¹³C NMR: Three distinct signals for the methyl, C4, and C5 carbons.
-
Mass Spec: A molecular ion at m/z 100 and a dominant fragmentation via the loss of N₂ to give a fragment at m/z 72.
-
IR Spec: Characteristic absorptions for aromatic C-H, aliphatic C-H, and heterocyclic ring vibrations.
By following the integrated workflow and understanding the causality behind the spectral data, researchers can confidently confirm the identity, structure, and purity of 5-Methyl-1,2,3-thiadiazole, ensuring the integrity and reproducibility of their scientific and developmental work.
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Irfan, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. MDPI. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 5-Methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]
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Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Mohammed, M. S., et al. (2022). Synthesis, Characterization, and Theoretical Study of New Thiadiazole Ligand and Some of its Complexes. Journal of Medicinal and Chemical Sciences, 5(4), 468-476. Retrieved February 3, 2026, from [Link]
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Synthesis, characterization, hirshfeld and admet estimation studies of novel 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Gümüş, F., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(15), 4700. MDPI. Retrieved February 3, 2026, from [Link]
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5-Amino-3-methyl-1,2,4-thiadiazole. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis of 1,3,4-thiadiazole, 1,2,4-triazole and 1,3,4-oxadiazole derivatives containing 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Bakulev, V. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1731. PubMed Central. Retrieved February 3, 2026, from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). University of Wisconsin-Madison Libraries. Retrieved February 3, 2026, from [Link]
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The Architectural Blueprint for Efficacy: A Deep Dive into the Structure-Activity Relationships of 5-Methyl-1,2,3-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemicals, demonstrating a remarkable breadth of biological activities.[1] Its inherent aromaticity and the presence of sulfur and nitrogen heteroatoms contribute to its metabolic stability and diverse molecular interactions.[2][3] This technical guide focuses specifically on the 5-methyl-1,2,3-thiadiazole core, providing an in-depth analysis of its structure-activity relationships (SAR) across various biological targets. By understanding how subtle molecular modifications influence efficacy, researchers can rationally design and synthesize novel compounds with enhanced potency and selectivity.
The 5-Methyl-1,2,3-Thiadiazole Core: A Foundation for Diverse Bioactivities
The 5-methyl-1,2,3-thiadiazole moiety serves as a critical anchor for building a wide array of bioactive molecules. These compounds have demonstrated significant potential as antifungal, antiviral, and anticancer agents.[4][5] The synthetic accessibility of this scaffold, particularly through multicomponent reactions like the Ugi reaction, allows for the rapid generation of diverse chemical libraries for screening and optimization.[5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-methyl-1,2,3-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the thiadiazole ring and any appended moieties. The following sections dissect the SAR for key biological activities.
Antifungal Activity
A significant body of research highlights the antifungal potential of 5-methyl-1,2,3-thiadiazole compounds.[4] The mechanism of action for some thiadiazole derivatives involves the disruption of fungal cell wall biogenesis, a distinct advantage as it does not target ergosterol biosynthesis, a pathway common to some existing antifungal drugs.[7]
A study by Zuo et al. (2010) on a series of 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction provides crucial SAR insights.[4] While the full quantitative data from this specific study is not publicly available, the preliminary findings indicate that certain substitution patterns lead to broad-spectrum antifungal activity.[4] For instance, compound III10 from this series was noted for its wide range of activity against most fungi tested.[4]
Table 1: Key Structural Features Influencing Antifungal Activity
| Position of Substitution | Favorable Substituents | Unfavorable Substituents | Rationale and Insights |
| C4-Position | Small, cyclic alkyl groups (e.g., cyclopropyl)[1] | Bulky aromatic groups | Steric hindrance at this position may prevent optimal binding to the target. |
| Amide Linker | Benzylamides, particularly with dihalo-substitutions (e.g., 2,6-dichlorobenzylamide)[1] | Simple alkyl amides | The aromatic ring and halogen atoms likely engage in crucial hydrophobic and halogen bonding interactions with the target protein. |
| Benzylic Position | Small alkyl groups (e.g., methyl) with a specific stereochemistry (S-enantiomer)[1] | - | Stereospecificity suggests a well-defined binding pocket where one enantiomer fits preferentially. |
Antiviral Activity, with a Focus on Tobacco Mosaic Virus (TMV)
The 5-methyl-1,2,3-thiadiazole scaffold has also been explored for its antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[4] The development of effective anti-TMV agents is of significant interest in agriculture to prevent crop losses.
In the same study by Zuo et al. (2010), compounds I10 and II17 were identified as having excellent potential for antiviral activity, comparable to the commercial agent ribavirin.[4] The specific structural details of these compounds are proprietary to the study, but the findings underscore the potential of this chemical class.
Table 2: Key Structural Features Influencing Anti-TMV Activity
| Position of Substitution | Favorable Substituents | Unfavorable Substituents | Rationale and Insights |
| C4-Position | Thiophene-containing moieties[7] | Simple alkyl or phenyl groups | The thiophene ring may participate in specific π-π stacking or hydrophobic interactions with the viral coat protein or other viral targets. |
| Amide/Carboxamide Linker | Carboxamide linkers have shown promise in other thiadiazole series against TMV.[8] | Ester or ether linkages | The amide group's ability to act as both a hydrogen bond donor and acceptor is likely crucial for target binding. |
The precise mechanism of anti-TMV action for 1,2,3-thiadiazole derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with viral replication or movement within the plant.[9]
Anticancer Activity: Targeting Kinase Signaling
Recent research has expanded the therapeutic potential of thiadiazole derivatives to oncology, with a focus on inhibiting protein kinases that are often dysregulated in cancer. While specific studies on 5-methyl-1,2,3-thiadiazoles as kinase inhibitors are emerging, the broader class of thiadiazole carboxamides has shown promise as c-Met kinase inhibitors.[10][11] c-Met is a receptor tyrosine kinase implicated in tumor growth, metastasis, and angiogenesis.
Table 3: Postulated Structural Requirements for Kinase Inhibition
| Position of Substitution | Favorable Moieties | Rationale and Insights |
| C4-Position | Aromatic or heteroaromatic rings capable of forming hydrogen bonds. | These groups can interact with the hinge region of the kinase ATP-binding pocket, a common feature of kinase inhibitors. |
| Side Chain | Flexible side chains with hydrogen bond donors/acceptors. | These can occupy the solvent-exposed region of the binding pocket and improve solubility and pharmacokinetic properties. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols are representative of the methods used to synthesize and evaluate the biological activity of 5-methyl-1,2,3-thiadiazole derivatives.
Synthesis: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating molecular diversity from simple starting materials. A general procedure for the synthesis of 5-methyl-1,2,3-thiadiazole derivatives is as follows:[5][6]
Step 1: Imine Formation
-
To a solution of an amine (1.0 eq) in a suitable solvent (e.g., methanol), add an aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
Step 2: Ugi Reaction
-
To the solution containing the pre-formed imine, add 5-methyl-1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) and an isocyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-methyl-1,2,3-thiadiazole derivative.
Caption: Ugi four-component reaction workflow for the synthesis of 5-methyl-1,2,3-thiadiazole derivatives.
Biological Evaluation: Antifungal Susceptibility Testing
The antifungal activity of synthesized compounds is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][12]
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Biological Evaluation: Anti-Tobacco Mosaic Virus (TMV) Assay
The antiviral activity against TMV can be assessed using a local lesion assay on susceptible host plants.[13]
Protocol: Local Lesion Assay for Anti-TMV Activity
-
Cultivate susceptible host plants (e.g., Nicotiana glutinosa) to the 4-6 leaf stage.
-
Prepare a solution of the test compound at various concentrations.
-
Prepare a TMV inoculum by grinding infected tobacco leaves in a phosphate buffer.
-
Lightly dust the leaves of the host plants with carborundum.
-
On one half of each leaf, apply the solution of the test compound. On the other half, apply a control solution (e.g., buffer with the same concentration of solvent).
-
After a short drying period, inoculate the entire leaf surface with the TMV inoculum.
-
Rinse the leaves with water after inoculation.
-
Maintain the plants in a controlled environment for 3-4 days to allow for the development of local lesions.
-
Count the number of local lesions on both the treated and control halves of each leaf.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Caption: Workflow for the local lesion assay to evaluate anti-TMV activity.
Future Directions and Conclusion
The 5-methyl-1,2,3-thiadiazole scaffold is a versatile and promising platform for the development of novel therapeutic and agrochemical agents. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective compounds. Future research should focus on:
-
Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action will enable more targeted drug design.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in predicting the activity of novel derivatives and prioritizing synthetic efforts.
-
Exploring Novel Biological Targets: The broad bioactivity of this scaffold suggests that it may have utility against a wider range of targets than currently explored.
By leveraging the insights from SAR studies and employing efficient synthetic strategies, the full potential of 5-methyl-1,2,3-thiadiazole chemistry can be realized in the ongoing quest for new and effective medicines and crop protection agents.
References
-
Zheng, Q., Mi, N., Fan, Z., Zuo, X., Zhang, H., Wang, H., & Yang, Z. (2010). 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. Journal of Agricultural and Food Chemistry, 58(13), 7846–7855. [Link]
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The Emergence of a Heterocyclic Scaffold: A Technical Guide to the Discovery and History of 5-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring system, a cornerstone in heterocyclic chemistry, has garnered significant attention for its versatile applications in medicinal chemistry and agrochemical development. This technical guide provides an in-depth exploration of the discovery and historical evolution of a key member of this family: 5-Methyl-1,2,3-thiadiazole. We will navigate through the seminal synthetic methodologies that enabled its creation, from classical approaches to modern innovations. This guide will also delve into the applications that have emerged, driven by the unique chemical properties of this compound. Detailed experimental protocols and mechanistic insights are provided to equip researchers with a practical and comprehensive understanding of this important molecule.
Genesis of a Scaffold: The Dawn of 1,2,3-Thiadiazoles and the Quest for 5-Methyl Substitution
The story of 5-Methyl-1,2,3-thiadiazole is intrinsically linked to the broader history of the 1,2,3-thiadiazole heterocycle. The late 19th century witnessed the first forays into the synthesis of 1,2,3-thiadiazole derivatives, laying the groundwork for future explorations.[1] These early investigations were crucial in establishing the fundamental chemistry of this heterocyclic system.
While the precise first synthesis of 5-Methyl-1,2,3-thiadiazole is not definitively documented in a single seminal publication, its emergence can be traced through the development of key synthetic reactions capable of constructing the 1,2,3-thiadiazole ring with an alkyl substituent at the 5-position. The classical methods that paved the way for its synthesis include the Pechmann, Hurd-Mori, and Wolff syntheses.
Foundational Synthetic Strategies: A Historical Perspective
The ability to synthesize 5-Methyl-1,2,3-thiadiazole and its derivatives has been built upon a foundation of classical organic reactions. Understanding these historical methods provides context for the evolution of synthetic efficiency and creativity in heterocyclic chemistry.
The Pechmann Synthesis: A Diazonium-Based Approach
The Pechmann synthesis, one of the earliest methods for forming the 1,2,3-thiadiazole ring, involves the reaction of a diazoalkane with a source of thiocarbonyl functionality. In the context of 5-Methyl-1,2,3-thiadiazole, this would conceptually involve the reaction of diazoethane with a suitable thiocarbonyl compound.
Conceptual Workflow of the Pechmann Synthesis for 5-Methyl-1,2,3-thiadiazole
Caption: Conceptual workflow of the Pechmann synthesis.
The Hurd-Mori Synthesis: A Versatile and Widely Adopted Method
A significant breakthrough in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of C. D. Hurd and R. I. Mori. The Hurd-Mori synthesis involves the cyclization of hydrazones derived from ketones or aldehydes containing an α-methylene group with thionyl chloride.[2] This method proved to be highly versatile and became a cornerstone for the preparation of a wide range of 1,2,3-thiadiazole derivatives, including 5-methyl substituted analogs.
The synthesis of 5-Methyl-1,2,3-thiadiazole via the Hurd-Mori reaction typically starts from the semicarbazone of acetone. The reaction proceeds through the formation of an intermediate that undergoes cyclization and subsequent elimination to yield the aromatic thiadiazole ring.
Experimental Protocol: Hurd-Mori Synthesis of 5-Methyl-1,2,3-thiadiazole (Adapted from general procedures)
-
Formation of Acetone Semicarbazone:
-
In a round-bottom flask, dissolve acetone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated acetone semicarbazone by filtration and wash with cold ethanol. Dry the solid.
-
-
Cyclization with Thionyl Chloride:
-
Suspend the dried acetone semicarbazone in a suitable solvent such as dichloromethane or dioxane in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 5-Methyl-1,2,3-thiadiazole.
-
Mechanism of the Hurd-Mori Synthesis
Caption: Mechanism of the Hurd-Mori synthesis.
The Wolff Rearrangement: An Alternative Pathway
The Wolff synthesis provides another classical route to 1,2,3-thiadiazoles. This method involves the cyclization of α-diazo thioketones or α-diazo thioamides. For the synthesis of 5-Methyl-1,2,3-thiadiazole, a suitable α-diazo thioester or related compound would be required as the starting material. While less common than the Hurd-Mori synthesis for simple alkyl-substituted thiadiazoles, the Wolff rearrangement is a powerful tool for the synthesis of more complex derivatives.
Modern Synthetic Innovations: The Ugi Reaction
The landscape of organic synthesis is continually evolving, with a drive towards more efficient and versatile methodologies. A significant modern advancement in the synthesis of 5-Methyl-1,2,3-thiadiazole derivatives is the application of the Ugi four-component reaction (U-4CR). This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials.[3][4][5][6]
In this approach, an aldehyde, an amine, an isocyanide, and a carboxylic acid component (in this case, a 1,2,3-thiadiazole carboxylic acid) are combined to generate a diverse library of 5-methyl-1,2,3-thiadiazole derivatives.[3][6] This method is particularly valuable in drug discovery for creating large numbers of analogs for structure-activity relationship (SAR) studies.
Ugi Reaction for the Synthesis of 5-Methyl-1,2,3-thiadiazole Derivatives
Caption: Ugi four-component reaction for derivative synthesis.
Applications of 5-Methyl-1,2,3-thiadiazole: A Scaffold of Biological Importance
The interest in 5-Methyl-1,2,3-thiadiazole and its derivatives extends far beyond academic curiosity. The unique electronic properties and structural features of this scaffold have made it a valuable building block in the development of biologically active compounds.
Agrochemicals: Protecting Crops and Enhancing Growth
The 1,2,3-thiadiazole moiety is a recognized pharmacophore in the agrochemical industry.[7] Derivatives of 5-Methyl-1,2,3-thiadiazole have been investigated for a range of applications, including:
-
Fungicides: These compounds have shown efficacy against a variety of fungal pathogens that threaten crop yields.[3][4][5]
-
Plant Activators: Certain derivatives can induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against pests and diseases.[6]
-
Insecticides and Repellents: Research has demonstrated the potential of 5-methyl-1,2,3-thiadiazole derivatives as insecticidal and repellent agents.[8]
Table 1: Reported Agrochemical Activities of 5-Methyl-1,2,3-thiadiazole Derivatives
| Activity | Target Organism/Effect | Reference |
| Fungicidal | Various fungal pathogens | [3][4][5] |
| Plant Activation | Systemic Acquired Resistance | [6] |
| Insecticidal | Aphids (e.g., Myzus persicae) | [8] |
Medicinal Chemistry: A Scaffold for Drug Discovery
The 1,2,3-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Derivatives incorporating the 5-methyl-1,2,3-thiadiazole core have been explored for various therapeutic applications, including:
-
Antiviral Agents: These compounds have demonstrated potential activity against various viruses.[3][4][5][6]
-
Anticancer Agents: The thiadiazole nucleus is present in several compounds with demonstrated anticancer activity.[7][8]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[7]
The versatility of the 5-methyl-1,2,3-thiadiazole core allows for the facile introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties for drug development.
Conclusion and Future Outlook
From its conceptual origins in the late 19th century to its synthesis via classical and modern methods, 5-Methyl-1,2,3-thiadiazole has established itself as a heterocyclic scaffold of significant importance. The historical development of its synthesis, particularly the advent of the Hurd-Mori reaction, opened the door to widespread investigation of its properties and applications. Today, with the aid of powerful synthetic tools like the Ugi reaction, the exploration of the chemical space around this core continues to expand. The proven utility of 5-methyl-1,2,3-thiadiazole derivatives in both agriculture and medicine ensures that this seemingly simple molecule will remain a focus of research and development for years to come, with the potential to yield new solutions to pressing challenges in human health and food security.
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A Theoretical Exploration of the Stability of the 5-Methyl-1,2,3-Thiadiazole Ring: A Guide for Researchers
Introduction: The Understated Importance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, represents a unique pharmacophore with a growing presence in medicinal and agricultural chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Unlike its more studied 1,3,4- and 1,2,4-isomers, the 1,2,3-thiadiazole possesses a distinct electronic configuration and reactivity profile, making a thorough understanding of its stability paramount for its effective utilization in drug design and development.[2][3] This guide provides an in-depth theoretical analysis of the stability of the 5-methyl-1,2,3-thiadiazole ring, synthesizing established computational chemistry principles with available literature on related structures to offer a predictive framework for its behavior.
Theoretical Methodologies for Assessing Heterocyclic Stability
The stability of a molecule like 5-methyl-1,2,3-thiadiazole is not a singular property but rather a composite of its thermodynamic and kinetic characteristics. Computational chemistry provides a powerful toolkit to dissect these aspects.
Density Functional Theory (DFT): A Workhorse for Molecular Modeling
Density Functional Theory (DFT) has emerged as the predominant method for studying the electronic structure and properties of heterocyclic systems.[4] By approximating the electron density of a molecule, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties that are central to understanding stability.[2]
Key Stability Descriptors from Computational Analysis:
-
Thermodynamic Stability: This is often assessed by calculating the molecule's Gibbs free energy of formation (ΔGf) and enthalpy of formation (ΔHf). A more negative value indicates greater thermodynamic stability.
-
Kinetic Stability: This relates to the molecule's propensity to undergo chemical reactions. It is evaluated by calculating the activation energies (Ea) for potential decomposition pathways. A higher activation energy barrier implies greater kinetic stability.
-
Aromaticity: The aromatic character of the 1,2,3-thiadiazole ring contributes significantly to its stability. Aromaticity can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
-
Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.
Electronic and Structural Landscape of 5-Methyl-1,2,3-Thiadiazole
The 1,2,3-thiadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[5] The introduction of a methyl group at the C5 position introduces an electron-donating inductive effect (+I) and hyperconjugation. These effects are expected to modulate the electronic properties and, consequently, the stability of the ring.
Expected Influence of the 5-Methyl Group:
-
Electron Density: The methyl group will increase the electron density in the ring, particularly at the C5 and adjacent atoms. This can influence the ring's susceptibility to electrophilic and nucleophilic attack.
-
HOMO-LUMO Gap: The electron-donating nature of the methyl group is anticipated to raise the energy of the HOMO more significantly than the LUMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted 1,2,3-thiadiazole. This could imply a marginal increase in reactivity.
-
Aromaticity: Theoretical studies on thiadiazole isomers have confirmed that the 1,2,3-thiadiazole ring is aromatic.[6] The methyl group is not expected to disrupt this aromaticity and may even slightly enhance it through hyperconjugative interactions.
Below is a diagram illustrating the workflow for a typical DFT-based stability analysis of a heterocyclic compound like 5-methyl-1,2,3-thiadiazole.
Thermodynamic and Kinetic Stability Profile
Thermodynamic Considerations:
The aromatic nature of the 1,2,3-thiadiazole ring imparts significant thermodynamic stability.[6] The formation of the ring from acyclic precursors is generally an exothermic process. The methyl substituent will likely contribute to a slightly more negative heat of formation due to the stabilizing effects of hyperconjugation and the formation of a stronger C-C bond compared to a C-H bond.
Kinetic Stability and Decomposition Pathways:
A noteworthy characteristic of the 1,2,3-thiadiazole ring is its propensity for thermal and photochemical decomposition, which typically involves the extrusion of a molecule of nitrogen (N2).[4] This decomposition pathway is unique among the thiadiazole isomers and is a critical consideration in its application.
The primary decomposition pathway is believed to proceed through a diradical intermediate, leading to the formation of a thiirene or other sulfur-containing species. The activation energy for this process determines the kinetic stability of the ring. The presence of the methyl group at the C5 position is expected to influence the stability of the intermediates and transition states in this pathway. It may slightly lower the activation energy for N2 extrusion by stabilizing the resulting carbon-centered radical through hyperconjugation.
A proposed general decomposition pathway for a 5-substituted-1,2,3-thiadiazole is depicted below.
Experimental Protocols for Stability Assessment
Theoretical predictions should ideally be validated by experimental data. Key experimental techniques for assessing the stability of 5-methyl-1,2,3-thiadiazole include:
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal stability and decomposition temperature.
-
Methodology:
-
A small, precisely weighed sample (1-5 mg) of 5-methyl-1,2,3-thiadiazole is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC furnace alongside an empty reference pan.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
An exothermic peak indicates decomposition, and the onset temperature of this peak is taken as the decomposition temperature.
-
2. Isothermal Thermogravimetric Analysis (TGA):
-
Objective: To study the kinetics of decomposition at a constant temperature.
-
Methodology:
-
A sample of 5-methyl-1,2,3-thiadiazole is placed in the TGA furnace.
-
The sample is heated to a specific isothermal temperature below its rapid decomposition point.
-
The mass of the sample is monitored over time.
-
The rate of mass loss can be used to determine the kinetic parameters of the decomposition reaction.
-
Quantitative Data Summary
While specific calculated values for 5-methyl-1,2,3-thiadiazole are not available in the cited literature, the following table provides a comparative summary of key computational parameters for the parent 1,3,4-thiadiazole and a substituted derivative from a representative DFT study. This illustrates the type of data generated in such theoretical investigations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1,3,4-Thiadiazole | -7.5 | -1.34 | 6.16 | 3.25 |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.52 | -2.00 | 5.52 | 5.18 |
Data adapted from a DFT study on 1,3,4-thiadiazole derivatives.[7] Note that these are for a different isomer and are presented for illustrative purposes.
Conclusion and Future Directions
The 5-methyl-1,2,3-thiadiazole ring is a thermodynamically stable aromatic system. Its kinetic stability is primarily dictated by the activation energy barrier to the extrusion of molecular nitrogen, a characteristic reaction of this heterocyclic scaffold. The presence of the 5-methyl group is predicted to subtly influence the electronic properties of the ring, likely leading to a slight decrease in the HOMO-LUMO gap and potentially a modest reduction in the kinetic barrier for decomposition.
For drug development professionals, this implies that while the 5-methyl-1,2,3-thiadiazole core is sufficiently stable for many pharmaceutical applications, its potential for thermal or photochemical decomposition should be considered, particularly during manufacturing, storage, and formulation.
Future theoretical studies should focus on performing detailed DFT calculations specifically on 5-methyl-1,2,3-thiadiazole to provide precise thermodynamic and kinetic data. Such studies would involve mapping the potential energy surface for the N2 extrusion pathway, identifying the transition state, and calculating the activation energy barrier. This would provide invaluable quantitative insights for researchers seeking to harness the therapeutic potential of this promising heterocyclic scaffold.
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5-Methyl-1,2,3-thiadiazole: A Heterocyclic Scaffold Poised for Next-Generation Chemical Innovation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of chemical research is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can address unmet needs in medicine, agriculture, and material science. Within the vast expanse of heterocyclic chemistry, the 1,2,3-thiadiazole ring system presents a unique combination of properties that make it a compelling, albeit underexplored, scaffold. This guide focuses on a specific, accessible derivative, 5-Methyl-1,2,3-thiadiazole, to illuminate its foundational chemistry and outline promising, data-driven research directions that could unlock its full potential.
Foundational Chemistry & Intrinsic Reactivity
The 1,2,3-thiadiazole core is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2][3] Derivatives of this ring system are noted for their diverse biological activities and applications in both pharmaceutical and materials science.[2][3][4] The defining characteristic of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition.[3] This reaction involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive thioketene intermediate.[3][5]
This intrinsic reactivity is the cornerstone of its synthetic utility and potential biological mechanism. The ability to generate a reactive thioketene in situ opens up a wealth of possibilities for subsequent chemical transformations or targeted interactions with biological macromolecules.
Synthesis: The most common and reliable method for synthesizing 1,2,3-thiadiazoles, including the 5-methyl derivative, is the Hurd-Mori reaction.[6][7][8] This process involves the cyclization of a hydrazone (or more commonly, a semicarbazone) with thionyl chloride (SOCl₂).[2][6] More recent advancements have provided alternative, milder conditions, such as the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), which serves as an improvement to the classical Hurd-Mori protocol.[4][9]
Caption: General workflow for the synthesis of 5-Methyl-1,2,3-thiadiazole via the Hurd-Mori reaction.
Established Biological Landscape and Mechanistic Rationale
While 5-Methyl-1,2,3-thiadiazole itself is not a commercialized bioactive agent, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a wide spectrum of biological activities.[2][8] These include:
-
Agrochemical: Fungicidal, insecticidal, and herbicidal properties have been reported, with some derivatives commercialized as plant activators or elicitors of systemic acquired resistance.[2][4][10][11]
-
Pharmaceutical: Compounds incorporating the 1,2,3-thiadiazole scaffold have been investigated for antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[4][8][12]
The causality behind these observed activities often stems from two key features of the thiadiazole ring:
-
Bioisosterism: The thiadiazole ring can act as a bioisostere for other aromatic heterocycles, such as thiazoles, oxadiazoles, or triazoles, which are common pharmacophores in many established drugs.[1][13][14][15][16][17] This allows medicinal chemists to substitute it into known drug scaffolds to modulate properties like metabolic stability, target affinity, and solubility.
-
Covalent Modification: The latent reactivity of the ring, via its decomposition to a thioketene, suggests a potential mechanism of action involving covalent inhibition of target proteins. Thioketenes are electrophilic and can react with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition.
Frontier Research Directions
The unique chemical nature of 5-Methyl-1,2,3-thiadiazole provides a launchpad for several high-impact research avenues. The following directions are proposed based on leveraging the core strengths of the scaffold.
Direction 1: Development of Novel Covalent Inhibitors for Oncology
Rationale: The field of oncology has seen a resurgence in the development of targeted covalent inhibitors (TCIs) due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance. The 1,2,3-thiadiazole ring is a prime candidate for a "covalent warhead" that can be appended to a known pharmacophore. Unlike conventional warheads like acrylamides, the thiadiazole is stable until it reaches the target environment, where a specific trigger (e.g., localized heat or light, or enzymatic activity) could initiate its decomposition to the reactive thioketene.
Experimental Approach:
-
Design & Synthesis: Identify a well-validated cancer target with a non-catalytic cysteine residue near the ligand binding pocket (e.g., KRAS-G12C, BTK, EGFR). Synthesize a library of hybrid molecules that couple a known reversible binder for the target to the 5-Methyl-1,2,3-thiadiazole moiety via various linkers.
-
Biochemical Screening: Evaluate the compounds in enzymatic assays to determine their inhibitory potency (IC₅₀). Compare potency in time-dependent assays to distinguish between reversible and irreversible inhibition.
-
Mechanism Validation: Use mass spectrometry to confirm covalent modification of the target protein and identify the specific residue (e.g., Cys) that has been adducted.
Caption: Proposed mechanism for targeted covalent inhibition using a 1,2,3-thiadiazole warhead.
Direction 2: Next-Generation Antimicrobials with Novel Mechanisms
Rationale: The rise of antimicrobial resistance necessitates the discovery of antibiotics with new mechanisms of action. The 1,2,3-thiadiazole scaffold has shown promise in this area.[8][18] Research could focus on leveraging its unique reactivity to disrupt essential bacterial processes that are not targeted by current drugs. For example, the thioketene intermediate could inactivate key metabolic enzymes or disrupt bacterial cell wall synthesis through covalent modification.
Experimental Approach: A comprehensive screening cascade is essential for this direction. The protocol below outlines a self-validating system for identifying and characterizing novel antimicrobial candidates.
Protocol: Antimicrobial Screening Cascade
-
Primary Screening (Broth Microdilution):
-
Objective: To identify initial hits with antibacterial activity.
-
Method: Prepare a 96-well plate with serial dilutions of synthesized 5-Methyl-1,2,3-thiadiazole derivatives. Inoculate with representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. Incubate for 18-24 hours.
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) – the lowest compound concentration that prevents visible bacterial growth.
-
Controls: Include a positive control (e.g., Ciprofloxacin), a negative control (vehicle only), and a sterility control (no bacteria).
-
-
Secondary Screening (Cytotoxicity Assay):
-
Objective: To eliminate compounds that are toxic to mammalian cells, ensuring selectivity.
-
Method: Use a standard cell viability assay (e.g., MTT or PrestoBlue) on a relevant human cell line (e.g., HEK293 or HepG2). Incubate cells with the active compounds from the primary screen at various concentrations.
-
Readout: Calculate the CC₅₀ (50% cytotoxic concentration).
-
Validation: A promising hit will have a low MIC and a high CC₅₀, indicating a favorable therapeutic index.
-
-
Mechanism of Action Studies:
-
Objective: To elucidate how the lead compounds kill bacteria.
-
Methods:
-
Macromolecular Synthesis Assay: Treat bacteria with the compound and radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis. Measure the incorporation of radioactivity to see which pathway is inhibited first.
-
Target Identification: Employ chemoproteomics approaches. Create a probe version of the lead compound (e.g., with a biotin tag) to pull down its protein targets from bacterial lysate for identification by mass spectrometry.
-
-
Direction 3: Bio-orthogonal Chemistry and Material Science
Rationale: The clean decomposition of 1,2,3-thiadiazoles into a thioketene and nitrogen gas makes them attractive for applications in "click chemistry" and materials science. This reaction can be triggered with high spatial and temporal control using light (photolysis), allowing for precise chemical modifications in complex biological systems or during the fabrication of advanced materials.
Experimental Approach:
-
Probe Development: Synthesize 5-Methyl-1,2,3-thiadiazole derivatives functionalized with imaging agents (fluorophores) or affinity tags (biotin).
-
In Vitro Application: Use these probes in cell culture. Trigger the release of the thioketene with a focused light source (e.g., a 365 nm laser) to covalently label proteins in a specific subcellular location.
-
Materials Integration: Incorporate 5-Methyl-1,2,3-thiadiazole moieties into polymer backbones. Upon thermal or photochemical stimulus, the release of N₂ gas can be used to create porous foam materials, or the resulting thioketene can be used to cross-link polymer chains, altering the material's properties on demand.
Caption: Logical relationships between the core properties of the thiadiazole scaffold and proposed research avenues.
Conclusion
5-Methyl-1,2,3-thiadiazole is more than just a simple heterocycle; it is a versatile chemical tool with latent reactivity waiting to be exploited. Its straightforward synthesis and unique decomposition chemistry provide a robust foundation for innovation. By shifting the focus from traditional drug discovery screening to mechanism-driven, rational design, researchers can unlock new frontiers in covalent drug design, antimicrobial development, and advanced materials. The research directions outlined in this guide represent tangible, high-potential avenues that could elevate this humble scaffold to a position of prominence in modern chemical science.
References
-
A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). IJRPS. Retrieved February 2, 2026, from [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021, June 21). MDPI. Retrieved February 2, 2026, from [Link]
-
Herbicidal activities of early 1,2,3-dithiazole derivatives tested at 33 ppm. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. (2010, June 17). ACS Publications. Retrieved February 2, 2026, from [Link]
-
THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
5-Amino-3-methyl-1,2,4-thiadiazole: A Versatile Intermediate for Chemical Synthesis and Drug Discovery. (n.d.). Synthio. Retrieved February 2, 2026, from [Link]
-
Photolysis of 1,2,3-Thiadiazole. Formation of Thiirene by Secondary Photolysis of Thioketene. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved February 2, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2025, August 10). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery, synthesis and mechanism study of 2,3,5-substituted[1][4][6]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 29). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery, synthesis and mechanism study of 2,3,5-substituted[1][4][6]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023, March 2). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Discovery, synthesis and mechanism study of 2,3,5-substituted[1][4][6]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023, January 18). PubMed. Retrieved February 2, 2026, from [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022, April 22). PubMed. Retrieved February 2, 2026, from [Link]
-
Discovery of thiadiazole-based small-molecule inhibitors of SARS-CoV-2 spike-ACE2 interaction through integrated computational prediction and experimental validation. (2026, January 2). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023, January 3). NIH. Retrieved February 2, 2026, from [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (n.d.). IRIS Unimore. Retrieved February 2, 2026, from [Link]
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Methodological & Application
Application Note: Multicomponent Assembly of 5-Methyl-1,2,3-Thiadiazole Scaffolds
This Application Note details the protocol for the high-throughput synthesis of 5-methyl-1,2,3-thiadiazole-4-carboxamide derivatives via the Ugi Four-Component Reaction (Ugi-4CR).
While the 1,2,3-thiadiazole core itself is typically constructed via Hurd-Mori cyclization (using hydrazones and thionyl chloride), the Ugi reaction is the industry-standard method for rapidly derivatizing this scaffold to generate bioactive libraries for agrochemical and pharmaceutical screening (e.g., antiviral and fungicidal candidates). This guide focuses on the multicomponent assembly of the amide backbone using 5-methyl-1,2,3-thiadiazole-4-carboxylic acid as the requisite acid input.
Introduction & Mechanistic Rationale
The Ugi Four-Component Reaction (Ugi-4CR) couples an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an
Key Advantages:
-
Atom Economy: High incorporation of all four starting materials.
-
Diversity: Rapid generation of Analogues by varying the amine, aldehyde, or isocyanide components.
-
Conditions: Mild reaction conditions (methanol/ethanol, ambient temperature) compatible with the thiadiazole ring.
Reaction Pathway Diagram
Experimental Protocol
Reagents and Stoichiometry
The reaction is equimolar. However, a slight excess of the isocyanide or amine can sometimes drive the reaction to completion depending on the specific substrates used.
| Component | Role | Equivalent (eq.) | Notes |
| Aldehyde | Electrophile | 1.0 | Aromatic or aliphatic aldehydes (e.g., benzaldehyde). |
| Amine | Nucleophile | 1.0 | Primary amines (e.g., aniline, benzylamine). |
| Thiadiazole Acid | Acid Component | 1.0 | 5-methyl-1,2,3-thiadiazole-4-carboxylic acid . |
| Isocyanide | Carbon Backbone | 1.0 - 1.1 | e.g., tert-butyl isocyanide, cyclohexyl isocyanide. |
| Methanol (MeOH) | Solvent | N/A | Concentration: 0.5 M - 1.0 M (High conc. favors Ugi). |
Step-by-Step Procedure
Caution: Isocyanides are often volatile and possess a foul odor. All operations must be performed in a well-ventilated fume hood.
-
Imine Formation (Pre-reaction):
-
In a round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) in Methanol (2.0 mL).
-
Add the Amine (1.0 mmol) to the solution.
-
Stir at room temperature (25 °C) for 30–60 minutes.
-
Checkpoint: The solution may become warm or change color/turbidity, indicating imine formation. In some cases, adding a drying agent (e.g., anhydrous Na₂SO₄) helps drive imine formation, but it is often unnecessary for standard Ugi reactions.
-
-
Component Addition:
-
Add the 5-methyl-1,2,3-thiadiazole-4-carboxylic acid (1.0 mmol) to the reaction mixture. Stir for 5–10 minutes to allow protonation of the imine.
-
Add the Isocyanide (1.0 mmol) last.
-
-
Reaction Incubation:
-
Seal the reaction vessel.
-
Stir the mixture at ambient temperature (20–25 °C) for 24–48 hours.
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the starting aldehyde and isocyanide indicates completion.
-
-
Work-up and Purification:
-
Precipitation (Preferred): Many Ugi products precipitate out of methanol. If a solid forms, filter the precipitate, wash with cold methanol/ether (1:1), and dry under vacuum.
-
Extraction (If soluble): If no precipitate forms, evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:
-
1N HCl (to remove unreacted amine).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.[1]
-
-
Chromatography: Purify the crude residue via silica gel flash column chromatography. A typical gradient is Hexanes:Ethyl Acetate (starting 4:1 to 1:1).
-
Validation & Quality Control
To ensure the integrity of the synthesized library, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6 or CDCl3):
-
Thiadiazole Methyl: Look for a sharp singlet around
2.8–3.0 ppm (3H). -
Methine Proton (
-CH): A characteristic singlet or multiplet (depending on diastereomers) typically found between 4.5–6.5 ppm. -
Amide NH: Broad singlets, exchangeable with D₂O.
-
-
LC-MS: Confirm the molecular ion
. The mass should correspond to the sum of all four components minus one water molecule ( ).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / No Precipitation | Solvent too dilute or product soluble | Increase concentration to 1.0 M; use extraction workup instead of filtration. |
| Incomplete Reaction | Steric hindrance | Heat reaction to 40–50 °C or use 2,2,2-Trifluoroethanol (TFE) as solvent (increases reaction rate). |
| Passerini Side Product | Lack of amine incorporation | Ensure imine formation is complete before adding acid/isocyanide. |
References
-
Zheng, X., et al. (2010). "5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities."[2][3][4][5] Journal of Agricultural and Food Chemistry, 58(13), 7846–7855.[2] Link
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Fan, Z., et al. (2010). "Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities." Journal of Agricultural and Food Chemistry, 58(5), 2755–2762.[6] Link
Sources
- 1. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 2. 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities / Journal of Agricultural and Food Chemistry, 2009 [sci-hub.ru]
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Precision Synthesis of 1,2,3-Thiadiazoles via the Hurd-Mori Cyclization
Application Note & Protocol Guide
Strategic Significance: The 1,2,3-Thiadiazole Scaffold[1]
In modern medicinal chemistry, the 1,2,3-thiadiazole moiety is not merely a structural linker but a "privileged scaffold" acting as a bioisostere for thiazoles, oxazoles, and even phenyl rings. Its unique electronic profile—characterized by high aromaticity and the capacity to act as a latent source of
Key Applications:
-
Agrochemicals: Plant activators (e.g., Bion/Acibenzolar-S-methyl mimics) that induce Systemic Acquired Resistance (SAR).
-
Oncology: Hsp90 inhibitors and tubulin polymerization inhibitors.
-
Virology: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).
The Hurd-Mori cyclization (and its refinement by Lalezari) remains the most robust, scalable, and regioselective method for constructing this ring system from readily available
Mechanistic Paradigm
Understanding the mechanism is prerequisite to troubleshooting. The Hurd-Mori reaction transforms an
The "Lalezari" Modification
While Hurd and Mori (1955) originally utilized acetylhydrazones, Lalezari (1970s) optimized this using semicarbazones or ethoxycarbonylhydrazones . These electron-withdrawing groups (EWGs) on the hydrazine nitrogen are critical: they reduce the basicity of the nitrogen, preventing unwanted side reactions with
Mechanistic Pathway[1][2]
Figure 1: The mechanistic cascade of the Hurd-Mori cyclization.[1] The activation of the hydrazone nitrogen by an Electron Withdrawing Group (EWG) is the kinetic control element.
Comprehensive Experimental Protocol
This protocol is designed for the synthesis of 4-aryl-1,2,3-thiadiazoles , a common motif in drug development.
Phase 1: Substrate Activation (Semicarbazone Formation)
Rationale: We use semicarbazide because the resulting semicarbazone is stable, crystalline (easy to purify), and possesses the ideal electronic balance for the subsequent reaction with thionyl chloride.
Reagents:
-
Aryl Methyl Ketone (10 mmol)
-
Semicarbazide Hydrochloride (11 mmol, 1.1 eq)
-
Sodium Acetate (anhydrous, 11 mmol, 1.1 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve semicarbazide HCl and sodium acetate in the minimum amount of water.
-
Addition: Add the ketone dissolved in ethanol.
-
Reflux: Heat to reflux for 1–2 hours. (Monitor by TLC; mobile phase Hexane:EtOAc 7:3).
-
Isolation: Cool to
. The semicarbazone usually precipitates. Filter, wash with cold water, and dry thoroughly .-
Critical Checkpoint: Moisture is the enemy of Step 2. Ensure the solid is dried under vacuum over
if necessary.
-
Phase 2: The Hurd-Mori Cyclization[1]
Reagents:
-
Semicarbazone (from Phase 1) (5 mmol)
-
Thionyl Chloride (
) (neat, approx. 5–10 mL per gram of substrate) -
Optional Solvent: Dichloromethane (DCM) (if substrate solubility is poor)[2]
Step-by-Step:
-
Setup: Use a flame-dried round-bottom flask equipped with a drying tube (
) and a pressure-equalizing dropping funnel. Place in an ice-salt bath ( to ). -
Addition: Place the neat
in the flask. Add the solid semicarbazone portion-wise (or dropwise if dissolved in minimal DCM) over 30 minutes.-
Safety Note: Vigorous evolution of HCl and
gas will occur. Ensure excellent fume hood ventilation.
-
-
Reaction: Stir at
for 1 hour. Then, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 4–12 hours.-
Endpoint: The mixture usually turns homogenous and darkens. TLC should show consumption of the starting material.
-
-
Quenching (The Dangerous Part):
-
Cool the mixture back to
. -
Option A (Small Scale): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Option B (Large Scale): Remove excess
under reduced pressure (rotary evaporator with a caustic trap) before adding ice/water. This is safer and improves yield.
-
-
Extraction: Extract the aqueous slurry with DCM (
mL). -
Purification: Wash the organic layer with sat.[3][2]
(to remove acid traces) and brine. Dry over .[3] Concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization & Troubleshooting (Field Insights)
As a Senior Scientist, I have compiled common failure modes and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in reagents. | Dry semicarbazone in a vacuum oven. Distill |
| Charring / Tarry Product | Exotherm was too high. | Slow down addition rate. Maintain temperature strictly |
| Regioisomer Mixture | Asymmetric ketone substrate. | Hurd-Mori favors cyclization on the most activated methylene . If you have |
| Incomplete Reaction | Steric hindrance. | If the ketone is hindered, heat the reaction to |
| Explosive Decomposition | Azide formation (Rare). | Never use hydrazine hydrate directly with |
Applications in Drug Discovery[2][5]
The 1,2,3-thiadiazole ring is a versatile pharmacophore.[1][4][5][6]
| Therapeutic Area | Mechanism of Action | Representative Structure/Ref |
| Plant Protection | SAR Inducer (Plant Activator) | Acibenzolar-S-methyl analogues. The thiadiazole mimics the salicylic acid signaling pathway [1]. |
| Oncology | Hsp90 Inhibition | 4,5-Diaryl-1,2,3-thiadiazoles .[1] These act as rigid linkers positioning aryl rings to fit the ATP binding pocket of Hsp90 [2]. |
| Antiviral | HIV-1 NNRTIs | Thioacetanilide derivatives .[1] The ring provides specific pi-stacking interactions within the viral reverse transcriptase [3]. |
Workflow Visualization
Figure 2: Operational workflow for the Hurd-Mori protocol.
References
-
Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazole Formation. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1971). Selenium heterocycles.[7] V. Synthesis of 1,2,3-selenadiazoles. The Journal of Organic Chemistry, 36(19), 2836–2838. (Describes the optimized hydrazone method applied to chalcogens). Link
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds (Vol. 62). Wiley-Interscience. Link
-
Wu, J., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(13), 5742.[1] Link
-
BenchChem. (2025).[2] Synthesis of 1,2,3-Thiadiazoles: Technical Protocols. Link
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- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. elar.urfu.ru [elar.urfu.ru]
Application Note: The 5-Methyl-1,2,3-Thiadiazole Scaffold in Next-Generation Fungicide Discovery
[1]
Executive Summary
The 1,2,3-thiadiazole moiety represents a "privileged structure" in modern agrochemistry, most notably validated by the commercial success of Tiadinil (a 4-methyl-1,2,3-thiadiazole-5-carboxamide).[1] While the 4-methyl isomer is well-established as a plant activator, the 5-methyl-1,2,3-thiadiazole isomer has emerged as a potent scaffold for developing dual-action fungicides that combine Systemic Acquired Resistance (SAR) induction with direct antifungal toxicity.[1]
This guide provides a comprehensive technical framework for leveraging the 5-methyl-1,2,3-thiadiazole scaffold.[1] It details the mechanistic rationale, modular synthesis protocols via the Ugi reaction, and a validated screening hierarchy to distinguish between direct fungicidal activity and host-mediated defense activation.[1]
Mechanistic Rationale: The "Dual-Action" Hypothesis[1][2]
Unlike traditional fungicides that target fungal respiration (e.g., strobilurins) or membrane synthesis (e.g., azoles), 1,2,3-thiadiazoles often function as isoteres of salicylic acid (SA) .[1]
Mode of Action (MoA)
-
SAR Induction: The thiadiazole ring metabolizes or binds to plant receptors to mimic SA, triggering the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) pathway.[1] This leads to the upregulation of Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PAL).[1]
-
Direct Toxicity: Recent derivatives, particularly those synthesized via multicomponent reactions, have shown direct inhibition of fungal mycelial growth by disrupting cell wall integrity or interfering with ergosterol biosynthesis, distinct from the pure SAR effect of Tiadinil.[1]
Signaling Pathway Visualization
The following diagram illustrates the intervention point of 5-methyl-1,2,3-thiadiazole derivatives within the plant defense network.
Figure 1: Dual mechanism of action.[1] The scaffold induces SAR via the NPR1-dependent pathway while simultaneously exerting direct fungicidal pressure at higher concentrations.[1]
Chemical Synthesis Protocol
Traditional synthesis (Hurd-Mori reaction) involves harsh thionyl chloride conditions. We recommend a Modified Ugi Four-Component Reaction (U-4CR) for generating diverse 5-methyl-1,2,3-thiadiazole libraries efficiently. This method allows for the rapid exploration of the R1, R2, and R3 chemical space.[1]
Protocol 1: Modular Synthesis via Ugi Reaction
Objective: Synthesize a library of 5-methyl-1,2,3-thiadiazole-5-carboxamide derivatives.
Reagents
-
Component A (Amine): Aniline derivatives (e.g., 3-chloro-4-methylaniline for Tiadinil mimicry).[1][2]
-
Component B (Aldehyde): Paraformaldehyde or aromatic aldehydes.
-
Component C (Acid): 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (Precursor).[1]
-
Component D (Isocyanide): tert-Butyl isocyanide or cyclohexyl isocyanide.
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a 20 mL vial, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 3 mL of MeOH.
-
Stir at room temperature (25°C) for 30 minutes to pre-form the imine intermediate. Note: Use molecular sieves (4Å) if using non-formaldehyde aldehydes to drive equilibrium.
-
-
Multicomponent Assembly:
-
Purification:
-
Characterization:
-
Confirm structure via 1H-NMR (distinct methyl singlet at
2.6–2.9 ppm for the thiadiazole-CH3) and HRMS .
-
Biological Evaluation Protocols
To validate the candidate as a fungicide, you must distinguish between direct kill and plant-mediated defense.[1]
Protocol 2: In Vitro Mycelial Growth Inhibition (Direct Toxicity)
Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea (Grey mold).[1]
-
Preparation:
-
Dissolve test compounds in DMSO to create a 10,000 mg/L stock.
-
Prepare Potato Dextrose Agar (PDA) plates.
-
-
Dosing:
-
Add compound stock to molten PDA (45°C) to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Pour plates and allow to solidify. Control plates contain 0.5% DMSO only.[1]
-
-
Inoculation:
-
Place a 5mm mycelial plug from an actively growing fungal culture into the center of each plate.[1]
-
-
Incubation:
-
Incubate at 25°C in the dark for 48–72 hours (until control mycelium reaches the plate edge).
-
-
Data Analysis:
-
Measure colony diameter (mm). Calculate % Inhibition:
(Where C = Control diameter, T = Treatment diameter)[1] -
Determine EC50 using Probit analysis.
-
Protocol 3: In Vivo SAR Induction Assay (Gene Expression)
Objective: Confirm that the compound activates plant defenses (SAR) independent of direct fungal toxicity.[1] Model Plant: Nicotiana tabacum or Oryza sativa (Rice).
-
Treatment:
-
Spray 4-week-old plants with the test compound (200 µg/mL) containing 0.05% Tween-20.[1]
-
Include a Positive Control (Tiadinil or BTH at 200 µg/mL) and Negative Control (Water + Tween).
-
-
Sampling:
-
Harvest leaf tissue at 24, 48, and 96 hours post-treatment.[1] Flash freeze in liquid nitrogen.
-
-
RNA Extraction & qPCR:
-
Interpretation:
-
A >2-fold increase in PR-1 expression relative to the negative control indicates successful SAR activation.[1]
-
Screening Workflow Diagram
This decision tree guides the progression from synthesis to field trials.
Figure 2: Screening hierarchy. Compounds are evaluated in parallel for direct toxicity and SAR induction before advancing to whole-plant efficacy trials.
Data Presentation & Analysis
When reporting results for 5-methyl-1,2,3-thiadiazole derivatives, organize data to highlight the Structure-Activity Relationship (SAR).[1]
Table 1: Example Data Structure for Reporting
| Compound ID | R-Group Substituent | In Vitro EC50 (R. solani) | SAR Induction (PR-1 Fold Change) | Efficacy (Rice Blast) |
| TDZ-001 | 3-Cl-4-Me-Phenyl | >50 µg/mL | 12.5x | 85% |
| TDZ-005 | 2,4-F-Phenyl | 2.1 µg/mL | 1.2x | 92% |
| Tiadinil | (Reference) | >100 µg/mL | 15.0x | 88% |
-
TDZ-001 Profile: Acts purely as a plant activator (High EC50, High PR-1).[1] Similar to Tiadinil.
-
TDZ-005 Profile: Acts as a direct fungicide (Low EC50, Low PR-1).[1]
-
Ideal Candidate: A compound showing moderate direct toxicity (EC50 < 20) AND significant SAR induction (>5x), providing dual protection.[1]
References
-
Wang, Z., et al. (2018). 5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities.[1][3] Journal of Agricultural and Food Chemistry.
-
Du, X., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]
-
PubChem. Tiadinil (Compound Summary).[2] National Library of Medicine.[1]
-
Fan, Z., et al. (2017). Synthesis of 1,2,3-Thiadiazole and Thiazole Based Strobilurins as Potent Fungicide Candidates.[1][9] Journal of Agricultural and Food Chemistry.
-
Bakulev, V. A. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives.[1][13] Applied Sciences.[1][8]
Sources
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- 2. Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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using 5-Methyl-1,2,3-thiadiazole as a precursor for novel antiviral agents
Application Note: 5-Methyl-1,2,3-thiadiazole as a Divergent Precursor for Antiviral Pharmacophores
Executive Summary & Strategic Rationale
This guide details the utilization of 5-Methyl-1,2,3-thiadiazole (5-Me-TDZ) as a high-value scaffold in the design of novel antiviral agents. Unlike standard heterocycles used merely as static linkers, 5-Me-TDZ offers a "dual-reactivity" profile:
-
Bioisosteric Scaffold: It acts as a stable bioisostere for thiazoles and triazoles, improving metabolic stability and lipophilicity in reverse transcriptase inhibitors (e.g., against HIV-1).
-
Masked Reactive Intermediate: Under specific basic conditions, the ring undergoes controlled fragmentation (Raap reaction/Cornforth rearrangement) to yield reactive thiolate species, serving as a precursor for acyclic sulfur-nitrogen pharmacophores found in broad-spectrum antivirals.
This document provides validated protocols for both lateral functionalization (preserving the ring) and ring transformation (cleaving the ring), alongside a biological evaluation workflow.
Reactivity Profile & Decision Logic
The 5-methyl-1,2,3-thiadiazole core presents a unique challenge: the ring is susceptible to base-induced cleavage. Successful utilization requires selecting the correct reaction pathway based on the target pharmacophore.
-
Path A (Lateral Lithiation): Kinetic control at low temperatures (-78 °C) allows deprotonation of the C5-methyl group without destroying the ring. This is critical for building chain-extended analogs.
-
Path B (Ring Cleavage): Thermodynamic control or nucleophilic attack at the sulfur atom triggers nitrogen extrusion, leading to alkynyl thiolates or rearrangement to 1,2,3-triazoles.
Figure 1: Divergent synthetic pathways for 5-Methyl-1,2,3-thiadiazole. Path A preserves the ring for bioisosteric applications; Path B exploits ring lability for rearrangement.
Experimental Protocols
Protocol A: Lateral Lithiation (Ring Preservation)
Objective: Functionalize the C5-methyl group to attach lipophilic aryl tails (common in Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs). Critical Mechanism: The C5-methyl protons are acidic (pKa ~28), but the ring sulfur is vulnerable to nucleophilic attack. Strict temperature control is the self-validating checkpoint.
Materials:
-
5-Methyl-1,2,3-thiadiazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Electrophile (e.g., Benzyl bromide or Benzaldehyde)
-
Anhydrous THF (Solvent)
-
Dry Ice/Acetone bath (-78 °C)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).
-
Cooling: Cool the solvent to -78 °C .
-
Checkpoint: Verify temperature with an internal probe. If T > -70 °C, ring cleavage will compete, resulting in a dark tar (polymerized thioketenes).
-
-
Deprotonation: Add 5-Methyl-1,2,3-thiadiazole. Then, add n-BuLi dropwise over 20 minutes via syringe pump.
-
Observation: The solution should turn a deep orange/red (formation of the lithiated anion).
-
-
Incubation: Stir at -78 °C for exactly 30 minutes. Do not exceed 45 minutes to minimize decomposition.
-
Quench: Add the Electrophile (dissolved in minimal THF) dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 2 hours.
-
Note: The color will fade to pale yellow.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Expected Outcome: C5-alkylated 1,2,3-thiadiazole derivatives.[1][2][3][4][5][6] Validation: ¹H NMR will show the disappearance of the methyl singlet (δ 2.8 ppm) and appearance of the methylene/methine linker signals.
Protocol B: Base-Mediated Ring Transformation (Cornforth-Type)
Objective: Convert the thiadiazole into a 1,2,3-triazole or acyclic thiolate antiviral precursor. Mechanism: Base attack at H-4 or the sulfur atom triggers ring opening, releasing N₂ (in some pathways) or rearranging via a diazo-intermediate.
Materials:
-
Amine or Aniline derivative (Nucleophile)
-
Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide
-
DMF or Ethanol
Step-by-Step Procedure:
-
Mixing: Dissolve 5-Methyl-1,2,3-thiadiazole (1 eq) and the target Aniline (1.2 eq) in DMF.
-
Base Addition: Add t-BuOK (2.0 eq) at room temperature.
-
Heating: Heat to 80-100 °C.
-
Safety Alert: Evolution of Nitrogen gas (N₂) may occur. Ensure the system is vented through a bubbler.
-
-
Monitoring: Monitor by TLC. The thiadiazole spot will disappear, replaced by a more polar thioamide or triazole spot.
-
Workup: Pour into ice water. Acidify with dilute HCl to pH 4 to precipitate the mercapto-derivative.
Biological Evaluation: Antiviral Screening Workflow
Once the library is synthesized, the compounds must be screened. The following workflow is optimized for RNA viruses (HIV, Influenza, HBV).
Figure 2: Hit-to-Lead screening cascade. CC50: Cytotoxic Concentration 50%; EC50: Effective Concentration 50%.
Comparative Activity Data (Representative)
The following table summarizes expected performance metrics based on structure-activity relationship (SAR) trends observed in thiadiazole antivirals (e.g., against HIV-1 Reverse Transcriptase) [1, 2].
| Compound Class | Modification (Path) | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Notes |
| Parent | 5-Methyl-1,2,3-thiadiazole | N/A | >100 | >500 | N/A | Inactive scaffold |
| Type A | C5-Benzyl (Lateral Lithiation) | HIV-1 | 0.05 - 0.5 | >200 | >400 | High lipophilicity aids binding |
| Type B | C4-Aryl-5-Methyl (Hurd-Mori) | HBV | 3.5 - 10 | 150 | ~20-40 | Moderate potency |
| Type C | Thio-acyclic (Ring Cleavage) | Influenza | 12.0 | 60 | 5 | Lower stability |
SAR Insight: The highest potency is typically achieved via Path A (Type A) , where the thiadiazole ring remains intact and serves as a rigid linker, positioning the C5-tail into the hydrophobic pocket of the viral enzyme.
References
-
Zhan, P., et al. (2009). "Design, synthesis and anti-HIV evaluation of novel 1,2,3-thiadiazole derivatives as potent non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry.
-
Dong, H. S., et al. (2009). "Synthesis and Antiviral Activity of New 1,2,3-Thiadiazole Derivatives." Journal of the Brazilian Chemical Society.
-
Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[7][8] Canadian Journal of Chemistry.[2]
-
Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons. (General Reference for Ring Cleavage Mechanisms).
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Antifungal Activity of 5-Methyl-1,2,3-thiadiazole
Introduction: The Pressing Need for Novel Antifungal Agents and the Potential of Thiadiazoles
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. The thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties.[1][2] 5-Methyl-1,2,3-thiadiazole is a member of this promising class of compounds, and a systematic evaluation of its antifungal potential is a critical step in its journey as a potential therapeutic agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for assessing the in vitro antifungal activity of 5-Methyl-1,2,3-thiadiazole. The methodologies detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[3][4]
Underlying Principles: Unraveling the Antifungal Potential
While the precise mechanism of action for 5-Methyl-1,2,3-thiadiazole is yet to be elucidated, related thiadiazole derivatives have been shown to exert their antifungal effects through various mechanisms. A prevalent mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5] By disrupting the integrity of the cell membrane, these compounds can lead to cell lysis and death. Another potential mechanism is the interference with cell wall biogenesis, leading to osmotically fragile fungal cells.[6] This protocol is designed to quantify the inhibitory and potential fungicidal activity of 5-Methyl-1,2,3-thiadiazole, providing foundational data for further mechanistic studies.
Materials and Reagents
Test Compound:
-
5-Methyl-1,2,3-thiadiazole (purity ≥95%)
Solvent for Test Compound:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade. DMSO is a versatile solvent for a wide range of organic compounds and is miscible with aqueous culture media.[6]
Fungal Strains:
-
Yeast Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
-
Filamentous Fungi (Molds):
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Aspergillus niger (e.g., ATCC 16404)
-
-
Quality Control (QC) Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Culture Media and Reagents:
-
Yeast Culture:
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
-
Mold Culture:
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
-
Sterile saline (0.85% NaCl)
-
Sterile deionized water
-
96-well, flat-bottom sterile microtiter plates
-
Spectrophotometer or microplate reader (optional, for objective endpoint reading)
-
Hemocytometer or spectrophotometer for inoculum standardization
Experimental Workflow: A Step-by-Step Guide
The cornerstone of in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is most commonly achieved through the broth microdilution method.
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines.
1. Preparation of the Test Compound Stock Solution:
-
Accurately weigh a precise amount of 5-Methyl-1,2,3-thiadiazole and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: A high concentration stock allows for minimal DMSO concentration in the final assay wells, reducing potential solvent toxicity to the fungi.
-
The final concentration of DMSO in the assay should not exceed 1% (v/v).
2. Inoculum Preparation:
-
For Yeasts:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
For Molds:
-
Grow the mold on PDA plates at 35°C for 5-7 days, or until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
3. Microtiter Plate Preparation (Serial Dilution):
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of 5-Methyl-1,2,3-thiadiazole (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
4. Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C. For yeasts, incubate for 24-48 hours. For molds, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.
5. MIC Endpoint Determination:
-
The MIC is the lowest concentration of 5-Methyl-1,2,3-thiadiazole that causes a significant inhibition of growth compared to the growth control.
-
For Yeasts: The endpoint is typically defined as the concentration at which there is a ≥50% reduction in turbidity (for azole-like compounds) or complete inhibition of visible growth (for polyenes).
-
For Molds: The endpoint is usually complete visual inhibition of growth.[2]
-
Reading can be done visually or with a microplate reader at 530 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
1. Post-MIC Determination:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
2. Subculturing:
-
Spot the aliquot onto a fresh SDA (for yeasts) or PDA (for molds) plate.
3. Incubation:
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
4. MFC Endpoint Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Analysis and Interpretation
The results of the in vitro antifungal activity assessment should be presented clearly and concisely.
Table 1: Example Data Presentation for MIC and MFC Values
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | 5-Methyl-1,2,3-thiadiazole | 8 | 16 |
| Candida glabrata ATCC 90030 | 5-Methyl-1,2,3-thiadiazole | 16 | >64 |
| Aspergillus fumigatus ATCC 204305 | 5-Methyl-1,2,3-thiadiazole | 4 | 8 |
| Candida parapsilosis ATCC 22019 | 5-Methyl-1,2,3-thiadiazole | 2 | 4 |
| Candida krusei ATCC 6258 | 5-Methyl-1,2,3-thiadiazole | 32 | >64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Self-Validating System: Quality Control and Troubleshooting
To ensure the trustworthiness and reproducibility of the results, a robust quality control system is essential.
-
QC Strains: Always include reference QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) in each assay. The MIC values obtained for these strains should fall within the established ranges defined by CLSI.
-
Sterility and Growth Controls: The sterility control well should remain clear, and the growth control well should show robust growth.
-
Solvent Toxicity: A control well containing the highest concentration of DMSO used in the assay should be included to ensure the solvent itself does not inhibit fungal growth.
Troubleshooting Common Issues:
-
No growth in the growth control well: This could indicate a problem with the inoculum viability, the medium, or the incubation conditions.
-
Contamination: Non-uniform turbidity or mixed colony morphologies on subculture plates may indicate contamination.
-
Trailing Growth: A phenomenon where there is reduced but persistent growth over a range of concentrations, making the MIC endpoint difficult to determine. Reading the MIC at a 50% reduction in turbidity can help standardize the endpoint.
Conclusion and Future Directions
This application note provides a detailed and standardized protocol for the initial in vitro evaluation of the antifungal activity of 5-Methyl-1,2,3-thiadiazole. By determining the MIC and MFC against a panel of clinically relevant fungal species, researchers can obtain crucial preliminary data on the compound's spectrum of activity and potency. Positive results from these assays will pave the way for further investigations, including time-kill studies, synergy testing with existing antifungals, and mechanistic studies to elucidate the specific cellular targets of 5-Methyl-1,2,3-thiadiazole. Ultimately, this systematic approach is vital for the development of new and effective therapies to combat the growing threat of fungal infections.
References
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. ScienceDirect. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. [Link]
-
Crystallography, in Silico Studies, and In Vitro Antifungal Studies of 2,4,5 Trisubstituted 1,2,3-Triazole Analogues. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]
-
Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Novel Bis -Thiadiazoles as Antimicrobial and Antitumor Agents. ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. National Center for Biotechnology Information. [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Springer. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. [Link]
-
5-Methyl-1,2,3-thiadiazole. PubChem. [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Center for Biotechnology Information. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information. [Link]
-
Thiazole antifungals. EBSCO. [Link]
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. National Center for Biotechnology Information. [Link]
-
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 5-Methyl-1,2,3-thiadiazole | C3H4N2S | CID 39661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Multi-Modal Approach to the Purification and Analysis of 5-Methyl-1,2,3-thiadiazole
Abstract
This comprehensive guide details a multi-modal strategy for the purification and purity assessment of 5-Methyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Recognizing that a single technique is often insufficient to achieve the high purity required for drug development and rigorous scientific investigation, this document provides a suite of validated protocols. We will explore orthogonal methods, including preparative flash chromatography for bulk purification, reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing, and gas chromatography (GC) for final purity assessment and analysis of volatile impurities. The causality behind each experimental parameter is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Need for High-Purity 5-Methyl-1,2,3-thiadiazole
The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] 5-Methyl-1,2,3-thiadiazole serves as a critical building block in the synthesis of these complex molecules. The presence of impurities, such as starting materials, reagents, or reaction byproducts from common synthetic routes like the Hurd-Mori synthesis, can drastically impact the outcomes of biological assays and impede drug development.[3] Therefore, robust and reliable analytical and purification techniques are paramount to ensuring the integrity of research data and the quality of synthesized compounds. This guide provides the foundational protocols to achieve >99.5% purity for 5-Methyl-1,2,3-thiadiazole.
Compound Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of effective method development. The properties of 5-Methyl-1,2,3-thiadiazole dictate the selection of appropriate chromatographic conditions and solvents.
| Property | Value / Description | Rationale for Purification Strategy |
| Molecular Formula | C₃H₄N₂S | Low molecular weight suggests good volatility for GC analysis. |
| Molecular Weight | 100.14 g/mol [4] | Influences diffusion characteristics in chromatographic systems. |
| Boiling Point (est.) | ~160-180 °C | The parent 1,2,3-thiadiazole boils at 157°C.[5] The methyl group will slightly increase this, making it suitable for GC with standard temperature programs. |
| Polarity (XLogP3) | 0.8[4] | The positive LogP value indicates some non-polar character, but the value below 1.0 suggests significant polarity. This makes it ideal for reversed-phase HPLC. |
| Solubility | Soluble in water and most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate).[5] | High solubility in common organic solvents provides a wide range of options for both normal-phase and reversed-phase chromatography, as well as recrystallization. |
| Appearance | Typically a yellow liquid or low-melting solid.[5] | Visual cue for purity; colored impurities may be present in crude material. |
Integrated Purification and Analysis Workflow
We propose a sequential workflow to efficiently move from a crude reaction mixture to a highly pure, well-characterized final product. This strategy employs techniques with decreasing capacity and increasing resolution at each step.
Sources
Application Note: Microwave-Assisted Synthesis of 1,2,3-Thiadiazole Derivatives
Executive Summary
The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a core pharmacophore in plant systemic acquired resistance (SAR) activators (e.g., Tiadinil, Acibenzolar-S-methyl) and emerging anticancer agents. Conventional synthesis, primarily the Hurd-Mori reaction, typically requires harsh conditions, long reflux times (10–24 hours), and hazardous reagents like thionyl chloride (
Scientific Foundation: The Microwave Advantage
Dielectric Heating & Polar Transition States
The synthesis of 1,2,3-thiadiazoles involves the formation of polar intermediates.[1] In the Hurd-Mori reaction, the rate-determining step involves the nucleophilic attack of the hydrazone on the thionyl chloride, followed by a cyclization that passes through a highly polar transition state.[1]
Microwave irradiation (2.45 GHz) couples directly with these polar species via dipolar polarization .[1] This selective heating stabilizes the polar transition state (
-
Rate Enhancement: Reaction kinetics are accelerated by factors of 10–50x.[1]
-
Wall-Effect Elimination: Uniform volumetric heating prevents the degradation of the sensitive thiadiazole ring often seen on hot reactor walls in conventional reflux.[1]
Protocol A: Modified Hurd-Mori Cyclization (Solution Phase)
Target: Synthesis of 4-aryl-1,2,3-thiadiazoles from
Safety Precaution (CRITICAL)
ngcontent-ng-c2307461527="" class="ng-star-inserted">WARNING: This reaction generates
andgases. In a sealed microwave vessel, this creates rapid pressure spikes.
Recommendation: Use a dedicated microwave reactor with an active gas venting system or an open-vessel reflux kit.[1] If using sealed vials, load ratio must be <10% of vessel volume, and pressure limits must be set conservatively (e.g., 15 bar).
Materials
-
Substrate: Acetophenone hydrazone derivatives (1.0 mmol)
-
Reagent: Thionyl chloride (
) (2.0 - 3.0 equiv.)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Note: DCE is preferred for MW due to its higher boiling point and loss tangent.
-
Scavenger (Optional):
(solid) to neutralizengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (only if using acid-sensitive substrates).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the hydrazone in 3 mL of dry DCE.
-
Reagent Addition: Cool the vial to 0°C. Add
(3.0 mmol) dropwise. Do not cap immediately; allow initial gas evolution to subside.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation Parameters:
-
Workup: Vent the vial carefully in a fume hood. Pour mixture into ice water. Extract with DCM (
mL). Wash organic layer with saturatedngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . Dry over and concentrate. -
Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).
Protocol B: Green TBAI-Catalyzed Synthesis (Metal-Free)
Target: Synthesis of 4-substituted-1,2,3-thiadiazoles from N-tosylhydrazones.
Advantage: Avoids
Materials
-
Substrate: N-tosylhydrazone (1.0 mmol)
-
Reagent: Elemental Sulfur (
) (2.0 equiv.)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Catalyst: Tetrabutylammonium iodide (TBAI) (20 mol%)
-
Solvent: THF or 2-MeTHF (Green alternative)[1]
-
Base:
(2.0 equiv.)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Loading: In a 10 mL microwave vial, combine N-tosylhydrazone (1 mmol), Sulfur powder (64 mg), TBAI (74 mg), and
(276 mg). -
Solvation: Add 3 mL of THF. Add a magnetic stir bar.[1]
-
Irradiation Parameters:
-
Temperature: 90°C.
-
Time: 15 minutes.
-
Power: Max 150W (Standard absorption).[1]
-
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate.
-
Purification: The residue is purified via silica gel column chromatography.
Data Analysis & Comparison
Table 1: Efficiency Comparison (Hurd-Mori vs. TBAI/MW)
| Parameter | Conventional Reflux (Hurd-Mori) | MW-Assisted (Hurd-Mori) | MW-Assisted (TBAI/Sulfur) |
| Reaction Time | 12 – 24 Hours | 10 – 15 Minutes | 15 – 20 Minutes |
| Temperature | 40°C ( | 70°C (Pressurized) | 90°C |
| Yield (Avg) | 45 – 60% | 85 – 92% | 80 – 88% |
| Atom Economy | Low (Loss of | Low | High (Sulfur incorporation) |
| Safety Profile | High Risk (Corrosive gas) | Moderate (Pressure risk) | Excellent (Solid reagents) |
Mechanistic & Workflow Visualization
Diagram 1: Reaction Mechanisms
Caption: Comparative mechanistic pathways. Protocol A relies on polar transition state stabilization; Protocol B utilizes a sulfur-insertion mechanism.[1]
Diagram 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the microwave-assisted Hurd-Mori cyclization, emphasizing safety steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Vial Failure / Overpressure | Rapid | Switch to Protocol B (TBAI) or use an open-vessel MW setting.[1] Reduce scale to 0.5 mmol. |
| Low Yield (Protocol A) | Hydrolysis of | Use anhydrous DCE/DCM.[1] Ensure reagents are fresh. |
| Incomplete Reaction | Low microwave absorption (low tan | Add a "doping" agent (ionic liquid or small amount of polar alcohol) if using non-polar solvents, though DCE is usually sufficient. |
| Product Decomposition | Thermal instability of thiadiazole at >100°C. | Reduce MW hold temperature; extend time slightly.[1] Do not exceed 100°C. |
References
-
Hurd-Mori Reaction Basics: Hurd, C. D.; Mori, R. I.[1] "On the Mechanism of the Reaction of Thionyl Chloride with Acetophenone Hydrazones." Journal of the American Chemical Society, 1955 , 77, 5359. Link
-
Microwave-Assisted Hurd-Mori: Bakavoli, M., et al. "Microwave assisted synthesis of 1,2,3-thiadiazoles."[1] Journal of Chemical Research, 2008 .[1] (General reference for MW acceleration in this class).
-
Biological Activity Context: Sun, N. B., et al. "Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety." Molecules, 2013 , 18(10), 12725-12739. Link
-
Review of Synthesis Methods: Thomas, L. "The Chemistry of 1,2,3-Thiadiazoles." Chemistry of Heterocyclic Compounds, 2004 .[1] Link
Sources
Application Note: The 5-Methyl-1,2,3-Thiadiazole Scaffold in Plant Growth Regulation & Defense Priming
Executive Summary: A "Privileged Structure" in Agrochemicals
The 5-methyl-1,2,3-thiadiazole moiety represents a "privileged structure" in modern agrochemistry. Unlike simple auxins or gibberellins, this scaffold exhibits a unique dual-mode of action depending on its derivatization. It serves as a core pharmacophore for two distinct physiological responses:
-
Cytokinin Mimicry: Urea-linked derivatives (e.g., Thidiazuron analogs) act as potent cytokinin receptor agonists and Cytokinin Oxidase/Dehydrogenase (CKX) inhibitors.
-
Systemic Acquired Resistance (SAR) Induction: Carboxylic acid derivatives (e.g., analogs of Acibenzolar-S-methyl) mimic Salicylic Acid (SA), "priming" the plant immune system against bacterial, fungal, and viral pathogens without direct antimicrobial toxicity.
This guide provides the rationale, synthesis protocols, and bioassay workflows for leveraging the 5-methyl-1,2,3-thiadiazole scaffold in developing next-generation Plant Growth Regulators (PGRs).
Mechanism of Action: The Dual Pathway
Understanding the structural determinants is critical for experimental design. The 1,2,3-thiadiazole ring is not merely a linker; it is an active pharmacophore.
Pathway A: Defense Priming (SAR)
The 1,2,3-thiadiazole carboxylates are functional analogs of Salicylic Acid (SA). They bind to the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) complex or upstream receptors, triggering the release of NPR1 monomers into the nucleus. This activates PR genes (e.g., PR1, PR2, PR5), resulting in a "primed" state where the plant responds faster and stronger to subsequent pathogen attacks.
Pathway B: Growth Modulation (Cytokinin)
When the 5-methyl-1,2,3-thiadiazole ring is coupled with a phenylurea group, the resulting molecule fits into the adenine-binding pocket of cytokinin receptors (e.g., AHK4/CRE1 in Arabidopsis). Crucially, the thiadiazole ring provides metabolic stability against cytokinin oxidases, leading to prolonged activity compared to natural zeatin or kinetin.
Visualization: Signaling Pathways
The following diagram illustrates the bifurcation of activity based on the structural modification of the thiadiazole core.
Caption: Divergent signaling pathways of 5-methyl-1,2,3-thiadiazole derivatives. Left branch (Yellow) leads to defense priming; Right branch (Green) leads to growth regulation.
Chemical Synthesis Protocol: The Hurd-Mori Cyclization[1]
Objective: Synthesize Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate , the versatile precursor for both SAR and Cytokinin-type PGRs.
Principle: The Hurd-Mori reaction utilizes thionyl chloride (
Materials
-
Ethyl acetoacetate (Precursor A)
-
Hydrazine hydrate (80%)
-
Thionyl chloride (
) -
Ethanol (absolute)
-
Dichloromethane (DCM)
Step-by-Step Workflow
-
Hydrazone Formation:
-
Dissolve 10 mmol of Ethyl acetoacetate in 20 mL of ethanol.
-
Add 11 mmol of Hydrazine hydrate dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Evaporate solvent to yield the crude hydrazone intermediate.
-
Checkpoint: Verify formation via TLC (mobile phase Hexane:EtOAc 3:1).
-
-
Cyclization (Hurd-Mori Reaction):
-
Dissolve the crude hydrazone in 15 mL of dry DCM.
-
Cool the solution to -5°C in an ice-salt bath.
-
CRITICAL STEP: Add 20 mmol of Thionyl chloride (
) dropwise. Caution: Vigorous gas evolution ( , ). -
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Observation: The solution typically turns yellow/orange.
-
-
Purification:
-
Quench reaction with ice water.
-
Extract with DCM (3 x 20 mL).
-
Wash organic layer with saturated
(to remove acid traces). -
Dry over
and concentrate. -
Recrystallize from ethanol or purify via column chromatography.
-
Yield Expectation: 70-85%.
Validation:
Application Protocol A: SAR Induction Bioassay
Objective: Quantify the ability of the synthesized 5-methyl-1,2,3-thiadiazole derivative to induce disease resistance without direct antimicrobial activity.
Model System: Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber).
Experimental Design
-
Treatment Group: 5-methyl-1,2,3-thiadiazole derivative (100 µM).
-
Positive Control: Acibenzolar-S-methyl (ASM) (100 µM) or Salicylic Acid (1 mM).
-
Negative Control: Solvent mock (0.1% DMSO/Water).
Protocol Steps
-
Plant Growth: Grow Arabidopsis plants for 4 weeks under short-day conditions (8h light/16h dark) to prevent early flowering.
-
Chemical Application (Priming):
-
Spray foliage until runoff.
-
Wait 48 hours . This "lag phase" is crucial for the induction of SAR genes (PR1, PR2) before pathogen challenge.
-
-
Pathogen Challenge:
-
Inoculate leaves with Pseudomonas syringae pv. tomato DC3000 (
). -
Use a needleless syringe for infiltration (pressure infiltration).
-
-
Data Collection (3 Days Post-Inoculation):
-
Phenotypic: Measure lesion diameter or chlorotic area.
-
Molecular: Harvest leaf discs, extract RNA, and perform RT-qPCR for PR1 (Pathogenesis-Related protein 1).
-
Expected Results (Table 1)
| Treatment | Lesion Size (mm) | PR1 Expression (Fold Change) | Interpretation |
| Control (Mock) | 4.5 ± 0.5 | 1.0 | Baseline susceptibility. |
| 5-Methyl-Thiadiazole | 1.2 ± 0.3 | >15.0 | Strong SAR Induction. |
| ASM (Positive Ctrl) | 1.0 ± 0.2 | >20.0 | Industry Standard efficacy. |
Application Protocol B: Cytokinin-Like Activity (Callus Bioassay)
Objective: Assess the growth-regulating potency of urea-derivatives of the 5-methyl-1,2,3-thiadiazole scaffold.
Model System: Tobacco (Nicotiana tabacum) pith explants.
Protocol Steps
-
Media Preparation:
-
Prepare Murashige & Skoog (MS) basal medium.
-
Add 3% Sucrose and 0.8% Agar.
-
Supplement with 2 mg/L IAA (Auxin) (constant background).
-
Add Test Compound at varying concentrations: 0.01 µM, 0.1 µM, 1.0 µM, 10 µM.
-
-
Explant Preparation:
-
Excise pith tissue from sterile tobacco stems.
-
Cut into 5x5 mm discs.
-
-
Incubation:
-
Place 5 explants per petri dish.
-
Incubate at 25°C, 16h photoperiod for 21 days.
-
-
Measurement:
-
Weigh Fresh Weight (FW) of the callus.
-
Score for organogenesis (shoot formation).
-
Expert Insight: 1,2,3-thiadiazole ureas (like TDZ) often show a "bell-shaped" dose-response curve. High concentrations (>10 µM) may cause herbicidal effects or excessive vitrification due to ethylene overproduction.
References
-
Mode of Action of Acibenzolar-S-methyl
- Title: "Benzothiadiazole, a synthetic inducer of systemic acquired resistance..."
- Source:The Plant Journal (1996).
-
URL:[Link]
-
Thidiazuron (TDZ)
-
Synthesis via Hurd-Mori Reaction
-
Antiviral Activity of Thiadiazoles
-
SAR Induction Protocols
- Title: "Methods for Studying Systemic Acquired Resistance."
- Source:Methods in Molecular Biology.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Insecticidal Properties of 5-Methyl-1,2,3-thiadiazole Derivatives
Introduction: The Promise of 5-Methyl-1,2,3-thiadiazole Derivatives in Pest Management
The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in the development of novel agrochemicals due to its diverse biological activities.[1][2][3] Derivatives of this core structure have demonstrated a wide range of effects, including fungicidal, antiviral, and notably, insecticidal properties.[2][3][4] The 5-Methyl-1,2,3-thiadiazole moiety, in particular, serves as a crucial pharmacophore that can be synthetically modified to enhance its biological efficacy. The mesoionic nature and lipophilicity, attributed to the sulfur atom, may facilitate the crossing of cellular membranes in insects, a desirable trait for an effective insecticide.[5]
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the insecticidal potential of novel 5-Methyl-1,2,3-thiadiazole derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data for structure-activity relationship (SAR) studies and lead compound identification. We will cover methodologies for assessing contact toxicity, fumigant effects, and antifeedant properties, providing a multi-faceted view of a compound's insecticidal profile.
Experimental Workflow Overview
The following diagram outlines the general workflow for the comprehensive evaluation of 5-Methyl-1,2,3-thiadiazole derivatives for their insecticidal properties.
Caption: A generalized workflow for the evaluation of insecticidal properties.
I. Materials and Reagents
This section details the necessary materials and reagents for the successful execution of the described protocols.
1.1. Test Compounds and Reagents:
-
5-Methyl-1,2,3-thiadiazole derivatives (synthesized and purified, with purity >95%)
-
Technical grade reference insecticide (e.g., tebufenozide, thiacloprid)[4][6]
-
Acetone (analytical grade)
-
Distilled water
-
Emulsifier (e.g., Tween 20 or Triton X-100)
1.2. Insect Models: A selection of insect species is crucial to determine the spectrum of activity. The choice will depend on the target application (e.g., agricultural, public health). Commonly used species include:
-
Lepidoptera: Diamondback moth (Plutella xylostella), Cotton leafworm (Spodoptera littoralis)[4][7]
-
Diptera: Housefly (Musca domestica), Mosquito larvae (Culex pipiens pallens)[4]
Insects should be reared under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) to ensure uniformity in age and physiological state.
1.3. Equipment:
-
Glass vials (e.g., 20 mL scintillation vials) or Petri dishes (9 cm diameter)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Sealed containers (e.g., 250 mL glass jars with airtight lids) for fumigation assays
-
Leaf material (e.g., cabbage, cotton leaves) for antifeedant assays
-
Filter paper
-
Forceps
-
Incubators or environmental chambers
-
Stereomicroscope for observation
II. Experimental Protocols
The following protocols are designed to assess the different modes of insecticidal action of the 5-Methyl-1,2,3-thiadiazole derivatives.
Protocol 1: Contact Toxicity Bioassay (Vial Coating Method)
This method evaluates the toxicity of the compounds when insects come into direct contact with a treated surface.[9][10]
1. Preparation of Test Solutions: a. Prepare a stock solution (e.g., 1000 mg/L) of each 5-Methyl-1,2,3-thiadiazole derivative and the reference insecticide in acetone. b. From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in acetone.
2. Vial Coating: a. Pipette 1 mL of each test solution concentration into a glass vial. b. Coat the inner surface of the vial evenly by rotating it on its side until the acetone has completely evaporated. This can be facilitated by placing the vials on a roller or by manual rotation in a fume hood. c. Prepare control vials using 1 mL of acetone only. d. Allow the vials to air-dry for at least one hour to ensure complete solvent evaporation.
3. Insect Exposure: a. Introduce a set number of insects (e.g., 10-20 third-instar larvae or adult insects) into each coated vial.[10] b. Secure the vials with a cap that allows for air exchange but prevents escape (e.g., a perforated lid or cotton plug). c. For each concentration and control, set up at least three to five replicates.[9][10]
4. Incubation and Data Collection: a. Place the vials in an incubator under the standard rearing conditions. b. Assess insect mortality at 24, 48, and 72 hours post-exposure.[10] Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush. c. Record the number of dead insects in each replicate.
Protocol 2: Fumigant Toxicity Bioassay
This assay determines the insecticidal activity of the compounds in their vapor phase, which is particularly relevant for pests in enclosed spaces.[9]
1. Preparation of Test Material: a. Dispense a specific volume of each test solution concentration onto a filter paper disc (e.g., 2 cm diameter). b. Allow the solvent to evaporate completely in a fume hood.
2. Insect Exposure: a. Place the treated filter paper disc inside a sealed container (e.g., a 250 mL glass jar). To prevent direct contact, the filter paper can be suspended from the lid or placed in a small, open vial within the larger container.[11] b. Introduce a known number of insects (e.g., 10-20) into the container. c. Provide a small amount of food for the insects to prevent starvation during the assay.[11] d. Seal the container tightly. e. Prepare a control group with a filter paper treated only with acetone. f. Replicate each treatment and control at least three times.
3. Incubation and Data Collection: a. Incubate the sealed containers under standard rearing conditions. b. Record mortality at 24, 48, and 72-hour intervals.
Protocol 3: Antifeedant Bioassay (Leaf Disc Choice Method)
This protocol assesses the ability of the compounds to deter insects from feeding.
1. Preparation of Treated Leaf Discs: a. Prepare aqueous emulsions of the test compounds at various concentrations, using an emulsifier like Tween 20 (e.g., 0.1% v/v). b. Cut fresh leaf discs (e.g., 2 cm diameter) from an appropriate host plant. c. Dip half of the leaf discs in the test solution for 10-15 seconds and the other half in a control solution (water with emulsifier). d. Allow the discs to air-dry.
2. Experimental Setup: a. In a Petri dish lined with moist filter paper (to maintain humidity), place one treated and one control leaf disc on opposite sides. b. Release one pre-starved (for 2-4 hours) insect larva into the center of the Petri dish.[12] c. Prepare at least ten replicates for each concentration.
3. Data Collection and Analysis: a. After 24 hours, measure the area of each leaf disc consumed. This can be done using a leaf area meter or by digital image analysis. b. Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
III. Data Analysis and Interpretation
1. Mortality Data:
-
Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%.[13] If control mortality exceeds 20%, the experiment should be repeated.[13] Corrected Mortality (%) = [1 - (n in T after treatment / n in Co after treatment)] x 100 Where 'n' is the number of insects, 'T' is the treated group, and 'Co' is the control group.
-
The mortality data should be subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50). This provides a quantitative measure of toxicity.
2. Antifeedant Data:
-
The Antifeedant Index provides a clear measure of feeding deterrence. An AFI of 100% indicates complete feeding deterrence, while a negative value suggests a feeding stimulant effect.
3. Statistical Analysis:
-
All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.
IV. Representative Data
The following table presents hypothetical data from a contact toxicity assay to illustrate the expected outcomes.
| Compound ID | Concentration (mg/L) | Number of Insects | Replicates | Mean Mortality (%) @ 48h | Corrected Mortality (%) | LC50 (mg/L) (95% CI) |
| Control | 0 | 20 | 3 | 3.3 | - | - |
| 5M-TDZ-01 | 6.25 | 20 | 3 | 15.0 | 12.1 | 35.2 (28.9 - 42.5) |
| 12.5 | 20 | 3 | 30.0 | 27.6 | ||
| 25 | 20 | 3 | 55.0 | 53.5 | ||
| 50 | 20 | 3 | 85.0 | 84.5 | ||
| 100 | 20 | 3 | 98.3 | 98.3 | ||
| Reference | 6.25 | 20 | 3 | 40.0 | 37.9 | 10.8 (8.1 - 14.2) |
| 12.5 | 20 | 3 | 65.0 | 63.8 | ||
| 25 | 20 | 3 | 90.0 | 89.6 | ||
| 50 | 20 | 3 | 100 | 100 | ||
| 100 | 20 | 3 | 100 | 100 |
V. Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the initial screening and characterization of the insecticidal properties of 5-Methyl-1,2,3-thiadiazole derivatives. By systematically evaluating contact and fumigant toxicity, as well as antifeedant effects, researchers can build a comprehensive profile of a compound's bioactivity. The data generated will be instrumental in guiding SAR studies to optimize the thiadiazole scaffold for enhanced insecticidal potency and selectivity. Future work should focus on elucidating the mode of action of promising lead compounds and evaluating their efficacy under greenhouse and field conditions.
References
-
Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025). ResearchGate. Retrieved from [Link]
-
5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. (n.d.). Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]
-
Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. Retrieved from [Link]
-
Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. (2017). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025). PubMed. Retrieved from [Link]
-
Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Retrieved from [Link]
-
Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC - NIH. Retrieved from [Link]
-
Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). CDC. Retrieved from [Link]
-
Guidelines for testing the efficacy of insecticide products used in aircraft. (n.d.). WHO. Retrieved from [Link]
-
Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. (2024). PubMed. Retrieved from [Link]
-
Fumigant Toxicity of Essential Oils of the Lamiaceae Family Against Spodoptera frugiperda Larvae. (n.d.). MDPI. Retrieved from [Link]
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- 2. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera litto ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06087D [pubs.rsc.org]
- 6. Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. benchchem.com [benchchem.com]
- 13. DSpace [iris.who.int]
Application Note: Strategic Synthesis and Evaluation of 5-Methyl-1,2,3-Thiadiazole Scaffolds in Oncology
Abstract
The 1,2,3-thiadiazole moiety is a privileged pharmacophore in oncology, acting as a bioisostere for thiazoles and pyridines while offering unique metabolic stability.[1][2] Its derivatives are potent inhibitors of Hsp90 , GLS1 (Glutaminase) , and Tubulin polymerization .[1][2] This guide provides a high-fidelity workflow for synthesizing 5-Methyl-1,2,3-thiadiazole scaffolds, specifically focusing on the Hurd-Mori reaction and subsequent functionalization strategies. We distinguish between the synthesis of the specific 5-methyl isomer and the functionally versatile 4-methyl-5-carboxylate scaffold, ensuring researchers select the correct pathway for their target biological profile.
Part 1: Synthetic Strategy & Chemical Logic[1][2]
The Structural Imperative
In anticancer drug design, the 1,2,3-thiadiazole ring serves two critical functions:
-
Masked Reactivity: It acts as a "masked" diazo compound.[1] Under specific metabolic or photolytic conditions, it can generate reactive species that covalently modify target proteins.[1][2]
-
Bioisosterism: It mimics the geometry of phenyl rings but with significantly altered polarity and hydrogen-bonding potential, improving solubility and bioavailability.[1]
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the decision tree for synthesizing the 5-methyl core versus the 4-methyl-5-carboxylated core (the most common drug intermediate).
Caption: Decision tree for selecting the appropriate Hurd-Mori precursor based on the desired methyl regiochemistry.
Part 2: Detailed Experimental Protocols
Protocol A: The Hurd-Mori Cyclization (Standard)
This protocol describes the synthesis of the Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .[1] This is the industry-standard intermediate because the ester group at C5 allows for the attachment of diverse anticancer pharmacophores (e.g., kinase inhibiting motifs).[2]
Mechanism: The reaction proceeds via the attack of thionyl chloride on the hydrazone oxygen, followed by the formation of a chlorosulfite intermediate.[2] The nucleophilic attack of the
Materials
-
Hydrazine Source: Ethyl carbazate (Ethoxycarbonylhydrazine) (1.05 eq)[1][2]
-
Cyclization Reagent: Thionyl Chloride (
) (Pure, 2.0 eq)[1][2] -
Catalyst: Ethanol (catalytic amount for hydrazone formation)[1][2][3]
Step-by-Step Methodology
-
Hydrazone Formation (Pre-step):
-
Dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).
-
Add Ethyl carbazate (10.5 mmol) and a catalytic drop of acetic acid.
-
Reflux for 2 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3).[1][2]
-
Evaporate solvent to yield the crude ethoxycarbonylhydrazone.
-
Checkpoint: The product should be a viscous oil or low-melting solid.
-
-
Hurd-Mori Cyclization:
-
Setup: Place the crude hydrazone (10 mmol) in a round-bottom flask equipped with a drying tube (
) and a dropping funnel. Dissolve in dry DCM (30 mL). -
Cooling: Cool the solution to 0°C in an ice bath. Critical: The reaction is exothermic.[4]
-
Addition: Add Thionyl Chloride (20 mmol) dropwise over 30 minutes. Do not allow the temperature to rise above 5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
-
Observation: Evolution of gases (
and ) will occur.[4][5][6] Ensure proper ventilation (fume hood).[1][2]
-
-
Workup & Purification:
-
Evaporate the DCM and excess
under reduced pressure (Rotavap). -
Caution: The residue may contain traces of acid.
-
Dissolve the residue in DCM and wash with saturated
solution (2x) to neutralize. -
Dry organic layer over anhydrous
.[1] -
Purification: Silica gel column chromatography.[1]
-
Yield: Expect 60–75%.[1]
-
Data Specification: Expected NMR Signals
| Position | Proton ( | Carbon ( | Notes |
| C4-Methyl | Distinctive singlet for aromatic methyl.[1][2][7] | ||
| Ester | Characteristic quartet.[1][2] | ||
| Ester | Characteristic triplet.[1][2] | ||
| Ring C4 | - | Quaternary carbon. | |
| Ring C5 | - | Quaternary carbon (bearing ester). |
Protocol B: Derivatization for Anticancer Screening
To create an active anticancer agent, the C5-ester must often be converted to an amide to engage hydrogen bonding networks in the target protein (e.g., the ATP-binding pocket of kinases).[2]
-
Hydrolysis: Treat the ester (Protocol A) with LiOH (2 eq) in THF/Water (1:1) for 2 hours. Acidify with 1M HCl to precipitate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .
-
Amide Coupling (The Active Step):
-
Mix the Acid (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.
-
Add the amine partner (e.g., an aniline derivative or benzylamine) (1.1 eq).[1][2]
-
Stir at RT for 12 hours.
-
Note: Thiadiazole rings are electron-deficient; nucleophilic attack at C5 is difficult, so electrophilic activation of the carboxylate is the preferred route.
-
Part 3: Biological Evaluation Protocols
MTT Cell Viability Assay (Standard Validation)
To validate the cytotoxicity of the synthesized derivatives.
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1][2]
-
Control: Doxorubicin or Cisplatin.[1]
-
Procedure:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with derivatives (concentration gradient: 0.1
M – 100 M) for 48h. -
Add MTT reagent (5 mg/mL).[1] Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.[1]
-
Calculation: Determine
using non-linear regression (GraphPad Prism).
-
Tubulin Polymerization Inhibition Assay
Many 1,2,3-thiadiazoles act by inhibiting tubulin polymerization, leading to mitotic arrest.[1][2]
-
Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).[1]
-
Logic: Polymerization of tubulin enhances fluorescence.[1] Inhibitors reduce the fluorescence curve slope.
-
Protocol:
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Temperature too high during | Maintain strict 0°C. If temp rises >10°C, decomposition of the hydrazone occurs.[1][2] |
| Product Decomposition | Acidic residue during workup.[1] | Thiadiazoles are acid-sensitive. Ensure complete neutralization with |
| No Reaction in Coupling | Carboxylic acid poor solubility.[1] | Use DMF as solvent.[1] If HATU fails, convert acid to Acid Chloride using Oxalyl Chloride/DMF cat.[1][2] first. |
| "Rotten Egg" Smell | Indicates ring opening/decomposition.[1] Check reagent quality ( |
References
-
Hurd, C. D., & Mori, R. I. (1955).[1][2] The Reaction of Thionyl Chloride with Acetylhydrazones.[3] Journal of the American Chemical Society, 77(20), 5359–5364.[1][2] Link[1][2]
-
Lalezari, I., Shafiee, A., & Yalpani, M. (1971).[1][2] Selenium heterocycles.[1] V. Synthesis of 1,2,3-selenadiazoles. The Journal of Organic Chemistry, 36(19), 2836–2838.[1][2] (Seminal work establishing the hydrazone cyclization scope). Link[1][2]
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds.[1][7][8][9][10] (Comprehensive review on reactivity). Link[1][2]
-
Gumrukcuoglu, N., et al. (2020).[1][2] Synthesis and anticancer activity of some new 1,2,3-thiadiazole derivatives.[1][2] Journal of Heterocyclic Chemistry.[1][7] (Recent application in oncology).[1] Link[1][2]
-
BenchChem Protocols. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.Link[1][2]
Sources
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmpronline.com [ijmpronline.com]
- 8. When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methyl-1,2,3-thiadiazole
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The 1,2,3-thiadiazole scaffold is a valuable heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] This guide focuses on improving the yield and purity of 5-Methyl-1,2,3-thiadiazole, a key intermediate in the synthesis of various biologically active compounds.
Understanding the Core Synthesis: The Hurd-Mori Reaction
The most common and established method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2][3] This reaction involves the cyclization of a semicarbazone with thionyl chloride (SOCl₂) to form the thiadiazole ring.[1][4] For the synthesis of 5-Methyl-1,2,3-thiadiazole, the process typically starts with the formation of acetone semicarbazone, which is then subjected to cyclization.
While the Hurd-Mori reaction is a cornerstone of thiadiazole synthesis, it is not without its challenges. Researchers often encounter issues such as low yields, the formation of complex product mixtures, and difficulties in purification.[5] This guide will address these common problems and provide actionable solutions based on established chemical principles and recent advancements in the field.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis of 5-Methyl-1,2,3-thiadiazole.
Problem 1: Low Yield in the Hurd-Mori Cyclization Step
Symptom: The final yield of 5-Methyl-1,2,3-thiadiazole is significantly lower than expected (e.g., below 40-50%).
Causality and Strategic Solutions:
Low yields in the Hurd-Mori reaction can stem from several factors, including incomplete reaction, side reactions, and degradation of the product. The electrophilic nature of thionyl chloride and the stability of the intermediates play a crucial role.
| Possible Cause | Underlying Principle | Recommended Solution |
| Moisture Contamination | Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride gas, consuming the reagent and introducing acidic impurities that can catalyze side reactions.[4] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle thionyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction is exothermic. If the temperature is too high, it can lead to the decomposition of the starting material or the product, as well as the formation of unwanted byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. | Maintain strict temperature control. The addition of thionyl chloride should be done dropwise at a low temperature (e.g., 0-5 °C) to manage the exotherm. After the addition, the reaction may be allowed to slowly warm to room temperature. |
| Incorrect Stoichiometry of Thionyl Chloride | An insufficient amount of thionyl chloride will lead to an incomplete reaction. An excessive amount can promote the formation of chlorinated byproducts and complicate the workup procedure. | Typically, a molar excess of thionyl chloride (2-4 equivalents) is used to drive the reaction to completion. However, the optimal amount should be determined empirically for your specific scale and conditions. |
| Purity of Acetone Semicarbazone | Impurities in the starting semicarbazone can interfere with the cyclization reaction, leading to the formation of side products and a lower yield of the desired thiadiazole. | Recrystallize the acetone semicarbazone from a suitable solvent (e.g., ethanol/water) to ensure high purity before proceeding with the cyclization step. |
Experimental Protocol: Optimized Hurd-Mori Synthesis of 5-Methyl-1,2,3-thiadiazole
-
Preparation of Acetone Semicarbazone:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.
-
Add acetone (1.0 eq) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
-
-
Cyclization with Thionyl Chloride:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend the purified acetone semicarbazone in an anhydrous solvent such as dichloromethane (DCM) or dioxane.[4]
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (2-3 eq) dropwise to the suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-Methyl-1,2,3-thiadiazole by column chromatography on silica gel or by distillation under reduced pressure.
-
Caption: Workflow for the synthesis of 5-Methyl-1,2,3-thiadiazole.
Problem 2: Formation of Isomeric Impurities or Side Products
Symptom: NMR or GC-MS analysis of the crude product shows the presence of significant impurities, which may include isomeric thiadiazoles or other sulfur-containing compounds.
Causality and Strategic Solutions:
The reaction of semicarbazones with thionyl chloride can sometimes lead to the formation of regioisomers, especially with unsymmetrical ketones.[6] While acetone is symmetrical, other side reactions can still occur.
| Possible Cause | Underlying Principle | Recommended Solution |
| Over-chlorination | Excess thionyl chloride or prolonged reaction times at elevated temperatures can lead to chlorination of the methyl group or other reactive sites on the thiadiazole ring. | Use the minimum effective amount of thionyl chloride and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material has been consumed. |
| Formation of 1,2,4-Thiadiazole Isomers | Although less common with semicarbazones, alternative cyclization pathways can sometimes be triggered by impurities or specific reaction conditions, leading to the formation of other thiadiazole isomers. | Ensure the purity of the starting materials and strictly adhere to the optimized reaction conditions, particularly temperature control. |
| Decomposition Products | The 1,2,3-thiadiazole ring can be unstable under certain conditions, particularly in the presence of strong acids or bases at high temperatures, leading to the formation of various decomposition products. | Perform the work-up procedure at low temperatures and use a mild base for neutralization. Avoid excessive heating during purification. |
Frequently Asked Questions (FAQs)
Q1: What are some alternative, potentially higher-yielding methods for the synthesis of 1,2,3-thiadiazoles?
A1: While the Hurd-Mori reaction is a classic method, several modern alternatives have been developed that can offer improved yields and milder reaction conditions. These include:
-
Reaction of N-tosylhydrazones with elemental sulfur: This method, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), can provide good to excellent yields of 1,2,3-thiadiazoles under metal-free conditions and is considered an improvement on the Hurd-Mori reaction.[1][7]
-
Reaction of tosylhydrazones with ammonium thiocyanate: This approach offers a highly efficient synthesis of 1,2,3-thiadiazoles in an environmentally friendly solvent like ethanol at room temperature.[7]
-
Multi-component reactions: One-pot, multi-component strategies, such as the Ugi four-component reaction, have been developed for the synthesis of substituted 1,2,3-thiadiazoles with yields ranging from low to excellent.[1]
Caption: Alternative synthetic routes to 1,2,3-thiadiazoles.
Q2: How can I effectively monitor the progress of the Hurd-Mori reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting semicarbazone and the 5-Methyl-1,2,3-thiadiazole product. The semicarbazone is typically more polar and will have a lower Rf value than the thiadiazole product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q3: What are the key safety precautions to take when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[4] It is imperative to:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is dry to prevent a violent reaction.
-
Have a quenching solution (e.g., a saturated solution of sodium bicarbonate) readily available to neutralize any spills.
-
Consult the Safety Data Sheet (SDS) for thionyl chloride before starting any experiment.
Concluding Remarks
The synthesis of 5-Methyl-1,2,3-thiadiazole, while straightforward in principle, requires careful attention to detail to achieve high yields and purity. By understanding the underlying chemistry of the Hurd-Mori reaction and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their experimental outcomes. For those seeking to explore beyond the traditional methods, the alternative synthetic routes mentioned offer promising avenues for further investigation.
References
- Synthesis of 5-Methyl-4-phthalimido-1,2,3-thiadiazole and 4-Phthalimidomethyl-1,2,3-thiadiazole - Digital Commons @ Butler University.
- Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers - Benchchem.
- Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.
- Technical Support Center: Synthesis of (1,2,3-Thiadiazol-5-yl)methanol - Benchchem.
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchGate.
- 174 Thiadiazoles and Their Properties - ISRES.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Digital Commons @ Butler University - Undergraduate Research Conference: Synthesis of 5-Methyl-4-phthalimido-1,2,3-thiadiazole and 4-Phthalimidomethyl-1,2,3-thiadiazole [digitalcommons.butler.edu]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Guide: Regioselective Synthesis of 1,2,3-Thiadiazole Isomers
Executive Summary
The 1,2,3-thiadiazole core is a privileged scaffold in agrochemistry (e.g., plant activators like acibenzolar-S-methyl) and oncology. However, its synthesis is plagued by a fundamental regioselectivity problem: distinguishing the chemically similar C4 and C5 positions. This guide addresses the two primary challenges: (1) Controlling ring closure direction during hydrazone cyclization (Hurd-Mori), and (2) Directing dipolar cycloadditions (Pechmann/Wolff) to avoid regioisomeric mixtures.[1]
Part 1: Route Selection & Decision Matrix
Before troubleshooting a failed reaction, verify that your synthetic route aligns with your target substitution pattern.[1] Use the decision tree below to select the optimal pathway.
Figure 1: Strategic decision tree for selecting the Hurd-Mori vs. Pechmann synthetic routes based on target regiochemistry.
Part 2: The Hurd-Mori Cyclization (Troubleshooting & Protocols)
The Hurd-Mori reaction (cyclization of
Core Mechanism & Causality
The reaction proceeds via the attack of the hydrazone nitrogen on thionyl chloride, followed by the formation of a 1,2,3-thiadiazole ring via an electrophilic attack on the
-
The Problem: If the starting ketone is asymmetric (e.g., 2-butanone), cyclization can occur at either the methyl (C1) or methylene (C3) carbon.
-
The Rule: Cyclization prefers the more substituted
-carbon (methylene > methyl) due to the stability of the enol intermediate, unless steric hindrance blocks the approach.
Troubleshooting Guide: Hurd-Mori Reaction
| Symptom | Probable Cause | Corrective Action |
| Mixture of 4-Me and 4-Et isomers | Competitive Enolization: Your ketone has two reactive | Switch to Semicarbazones: Replace tosylhydrazones with semicarbazones. The semicarbazone moiety often enhances regioselectivity toward the less hindered methyl group due to steric bulk [1]. |
| Low Yield / Charring | Vigorous Exotherm: Reaction with neat SOCl₂ is too aggressive.[1] | Dilution Protocol: Do not use neat SOCl₂. Use |
| Formation of Thiadiazolines | Incomplete Oxidation: The intermediate did not fully aromatize. | Force Aromatization: Increase reaction temperature to reflux after initial addition.[1] If persistent, check if your hydrazone has an |
Standardized Protocol: Regioselective Hurd-Mori
Applicable for 4-aryl-1,2,3-thiadiazoles[1]
-
Hydrazone Formation: Reflux ketone (1.0 eq) with
-toluenesulfonyl hydrazide (1.05 eq) in Ethanol with catalytic HCl.[1] Crystallize the product. -
Cyclization:
-
Dissolve hydrazone (10 mmol) in dry
(20 mL). -
Cool to 0°C under
. -
Add neat thionyl chloride (SOCl₂, 20 mmol) dropwise via syringe pump (rate: 1 mL/min).[1]
-
Critical Step: Allow to warm to RT, then reflux for 2 hours.
-
-
Quench: Pour into ice-cold saturated
(Caution: Gas evolution). -
Purification: Silica gel chromatography (Hexane/EtOAc). 4-substituted isomers typically elute earlier than 5-substituted byproducts due to lower polarity.[1]
Part 3: Dipolar Cycloaddition (Pechmann & Wolff)[1][2]
For 5-amino or 5-heteroatom substituted thiadiazoles, the Hurd-Mori route is inefficient.[1] The Pechmann synthesis (Diazoalkane + Isothiocyanate) is preferred but prone to "Cornforth Rearrangement" issues.[1]
Q&A: Solving Cycloaddition Challenges
Q: I reacted diazomethane with phenyl isothiocyanate, but the product is unstable. Why? A: You likely formed the 5-amino-1,2,3-thiadiazole .[1] These are prone to the Cornforth Rearrangement , where the ring opens and rearranges to a 1,2,3-triazole isomer under basic conditions or heat [2].
-
Fix: Keep the reaction neutral. Avoid bases during workup.[1] Store the product below 0°C.
Q: How do I control regioselectivity in the Pechmann reaction? A: The regiochemistry is dictated by the dipole orientation.
-
The Rule: The nucleophilic carbon of the diazo compound (R-CH=N=N) attacks the electrophilic carbon of the isothiocyanate (S=C=N-R').
-
Outcome: This always places the diazo-carbon substituent at C4 and the isothiocyanate-nitrogen at C5 .
-
Reaction:
.[1] -
Validation: If you need the reverse isomer, you cannot use this method directly.
-
Part 4: Analytical Validation & Isomer Differentiation
Distinguishing between 1,4- and 1,5-substituted isomers (or differentiating thiadiazoles from isomeric triazoles) requires specific NMR diagnostics.
Diagnostic Data Table
| Feature | 4-Substituted 1,2,3-Thiadiazole | 5-Substituted 1,2,3-Thiadiazole | Isomeric 1,2,3-Triazole |
| C5: ~130-140 ppm | C4: ~145-155 ppm | Distinctive shift | |
| HMBC Correlation | Strong coupling | Weak/No coupling | - |
| Mass Spec (Fragmentation) | Loss of | Loss of | Loss of |
Expert Insight: The C5 proton is typically more deshielded (downfield) than the C4 proton due to the proximity to the sulfur atom's inductive effect. Use NOE (Nuclear Overhauser Effect) to confirm spatial proximity if you have bulky substituents [3].[1]
C-H Activation Logic
If you are attempting post-synthetic functionalization:
-
C5-H is significantly more acidic (
) than C4-H.[1] -
Lithiation: Treatment with
-BuLi results in exclusive C5-lithiation .[1] -
Cross-Coupling: Pd-catalyzed C-H arylation also favors the C5 position due to the "concerted metalation-deprotonation" (CMD) mechanism [4].[1]
References
-
Hurd, C. D., & Mori, R. I. (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[2] Link[1]
-
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds. Link[1]
-
Kalinin, V. N., et al. (1992).[1] Regioselectivity in the Synthesis of 1,2,3-Thiadiazoles. Mendeleev Communications.[1] Link
-
Dong, D., et al. (2010).[1][3] Pd-Catalyzed Direct C-H Arylation of 1,2,3-Thiadiazoles. Journal of Organic Chemistry. Link[1]
Sources
Technical Support Center: 5-Methyl-1,2,3-Thiadiazole Solubility Optimization
Executive Summary & Compound Profile
The Challenge: While 5-Methyl-1,2,3-thiadiazole is technically a liquid with moderate water solubility, researchers frequently encounter "crash-out" (precipitation) when diluting concentrated stocks into physiological buffers (PBS, DMEM, RPMI). This occurs due to the "Salting-Out" effect —high ionic strength in media reduces the solubility of the organic compound—and the Hydrophobic Effect driving the molecule to aggregate rather than disperse in polar environments [1].
Technical Snapshot:
-
State: Liquid (BP ~157°C).[1]
-
Nature: Weak base; electron-deficient heteroaromatic ring.[1][2]
-
Critical Issue: Miscibility gap in high-salt buffers; cytotoxicity of required co-solvents.[1]
Core Protocols: Solubilization Strategies
Method A: The "Step-Down" DMSO Dilution (Standard)
Best for: High-throughput screening (HTS) and standard cell viability assays.
The Logic: Direct addition of a high-concentration stock (e.g., 100 mM) to aqueous media causes a rapid polarity shift, forcing the compound out of solution before it can disperse. The "Step-Down" method uses an intermediate dilution to buffer this polarity shock.[1]
Protocol:
-
Master Stock: Dissolve neat 5-Methyl-1,2,3-thiadiazole in 100% anhydrous DMSO to reach 100 mM . Vortex for 30 seconds.[1]
-
Intermediate Stock (100x): Dilute the Master Stock into sterile PBS (w/o Ca++/Mg++) or media to create a 10x or 100x working solution.
-
Critical: If precipitation occurs here, switch to Method B .
-
-
Final Assay Concentration: Spike the Intermediate Stock into the cell culture wells.
DMSO Tolerance Limits (Reference Table):
| Cell Type | Max Final DMSO % | Recommended Limit | Notes |
|---|---|---|---|
| Immortalized Lines (HeLa, HEK293) | 1.0% | 0.5% | Robust tolerance.[1] |
| Primary Neurons/Stem Cells | 0.1% | < 0.05% | Highly sensitive to solvent toxicity.[1] |
| Enzymatic Assays (Cell-free) | 5.0% | 1-2% | Check enzyme sensitivity controls.[1] |
Method B: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies, sensitive primary cells, or concentrations >100 µM.
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the hydrophobic thiadiazole ring.[1] The exterior remains hydrophilic, allowing the complex to dissolve in water without precipitation. This prevents the "salting out" effect entirely [2].[1]
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Filter sterilize (0.22 µm).
-
Complexation: Add 5-Methyl-1,2,3-thiadiazole directly to the HP-β-CD vehicle.[1]
-
Agitation: Shake or vortex at room temperature for 30–60 minutes. The solution should turn clear.
-
Dilution: Dilute this complex directly into assay media.
-
Note: HP-β-CD is biologically inert up to ~1-2% in cell culture [3].[1]
-
Visual Workflows (Graphviz)
Workflow 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system for your specific assay.
Figure 1: Decision tree for selecting between DMSO-based and Cyclodextrin-based formulations based on concentration and observed precipitation.[1]
Workflow 2: The "Step-Down" Dilution Mechanism
Visualizing the gradient reduction of solvent shock.
Figure 2: Step-down dilution strategy to mitigate rapid precipitation at the solvent-buffer interface.
Troubleshooting & FAQs
Q1: The solution is clear in DMSO, but turns cloudy immediately upon adding to media. Why? A: This is "solvent shock."[1][3] The 5-Methyl-1,2,3-thiadiazole is hydrophobic.[1] When DMSO (which holds it) hits the water, the DMSO mixes instantly with water, leaving the compound stranded.
-
Fix: Use Method B (Cyclodextrin) or ensure you are vortexing the media while adding the compound (dynamic addition).
Q2: My cells are dying in the vehicle control wells. Is the thiadiazole toxic? A: Likely not the compound, but the solvent. Thiadiazoles are often screened at high concentrations.[1] If you used >0.5% DMSO to keep it soluble, the DMSO is likely permeabilizing the cell membranes [4].[4]
-
Fix: Run a "DMSO-only" dose-response curve. If >0.5% is required for solubility, you must switch to the Cyclodextrin method.
Q3: Can I use Ethanol instead of DMSO? A: Ethanol is generally more toxic to cells than DMSO and evaporates faster, changing your effective concentration during the assay [5]. We do not recommend ethanol for 5-Methyl-1,2,3-thiadiazole in 37°C incubators.[1]
Q4: Does serum (FBS) help solubility? A: Yes. Albumin in FBS acts as a natural carrier protein.[1]
-
Tip: If you are running a serum-free assay, solubility will be worse.[1] You may need to add 0.1% BSA (Bovine Serum Albumin) as a carrier if serum is not permitted.[1]
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][5][6][7][8] Advanced Drug Delivery Reviews.
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.
-
Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Cryobiology.
-
Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
Sources
- 1. 5-Methyl-1,2,3-thiadiazole | C3H4N2S | CID 39661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
optimization of reaction conditions for the Hurd-Mori synthesis
Technical Support Center: Optimization of Reaction Conditions for the Hurd-Mori Synthesis
Topic: Optimization of the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1]
Executive Summary & Reaction Scope
The Hurd-Mori synthesis is the premier method for constructing the 1,2,3-thiadiazole scaffold, a critical pharmacophore in modern drug discovery often used as a bioisostere for thiazoles or pyridines. The reaction classically involves the treatment of an
While operationally simple, the reaction is notoriously sensitive to kinetic parameters. Common failure modes include vigorous decomposition (tarring), isolation of non-aromatic intermediates (thiadiazolinones), or low yields due to hydrolytic sensitivity.
This guide provides a technical deep-dive into stabilizing and optimizing this transformation, moving beyond standard literature procedures to address the "hidden" variables that drive success.
Technical Support: Troubleshooting & Optimization (Q&A)
Category A: Yield Optimization & Kinetics
Q: I am observing low yields (<30%) and significant tar formation. The literature suggests reflux, but my substrate decomposes. How do I stabilize the reaction?
A: The "reflux" instruction in older literature is often the primary cause of failure for complex substrates. The Hurd-Mori reaction proceeds through a highly reactive chlorosulfinyl intermediate.
-
The Fix (Temperature Profiling): You must decouple the addition phase from the cyclization phase.
-
Addition Phase: Cool the reaction to -10 °C or 0 °C . Add
dropwise.[1] The formation of the chlorosulfinyl hydrazone is exothermic and instantaneous. High temperatures here favor polymerization.[3] -
Cyclization Phase: Only after addition is complete should you allow the reaction to warm to room temperature.
-
Elimination Phase: If TLC shows intermediate (see Category B), gently heat to 40-50 °C. Avoid hard reflux unless the substrate is simple and thermally stable.
-
Q: My
A: Contraindicated. Unlike the reaction of alcohols with
-
Mechanism Insight: The reaction requires the evolution of HCl to drive the equilibrium. The elimination of the leaving group (e.g., ethoxycarbonyl or tosyl) is often acid-catalyzed.
-
Optimization: Instead of adding base, ensure anhydrous conditions . Moisture hydrolyzes
to and gas immediately, altering the stoichiometry. Use a drying tube or atmosphere. If the reaction stalls, a catalytic amount of acetyl chloride can sometimes re-initiate the activation of the hydrazone.
Category B: Intermediate Isolation & Side Products
Q: I isolated a solid that has the correct mass for the intermediate but lacks the aromatic UV signature. What is this?
A: You have likely isolated the 1,2,3-thiadiazolin-1-one (or similar non-aromatic intermediate).[4] This occurs when the cyclization happens, but the final elimination of the acyl/tosyl group and aromatization fails.
-
The Fix (Forced Elimination): Do not discard this solid. Re-dissolve it in DCM and treat it with a trace of acid (HCl gas or concentrated HCl drops) or simply heat it for a longer duration. The Hurd-Mori mechanism is a cascade; if the "push" for aromatization is weak (due to electronic effects of substituents), the intermediate becomes a kinetic trap.
Q: Are there specific solvent effects I should utilize?
A: Yes. While Dichloromethane (DCM) is standard, it limits your thermal ceiling (
-
Solvent Switch: If your substrate is sterically hindered, switch to 1,2-Dichloroethane (DCE) . This allows you to heat to 60-70 °C safely.
-
Neat Reactions: Avoid running this reaction neat in
unless working with very simple, volatile ketones. For drug-like scaffolds, the high concentration of promotes intermolecular side reactions.
Category C: Safety & Scale-Up[5]
Q: Upon scaling to >10g, the gas evolution caused a pressure event. How do we manage the off-gassing?
A: The reaction generates stoichiometric quantities of
-
Engineering Control: Use a gas scrubber (NaOH trap) connected to the exhaust.
-
Dosing Control: Do not add
in one portion. Use a pressure-equalizing addition funnel. The rate of addition should be controlled by the rate of gas evolution, not just temperature.
Optimized "Gold Standard" Protocol
Objective: Synthesis of 4-aryl-1,2,3-thiadiazole from an acetophenone ethoxycarbonylhydrazone.
Reagents:
-
Substrate: Acetophenone ethoxycarbonylhydrazone (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (10 mL per 1 mmol substrate)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve the hydrazone (1.0 equiv) in anhydrous DCM.
-
Cooling: Submerge the flask in an ice/salt bath (-10 °C). Stir for 15 minutes to equilibrate.
-
Reagent Addition: Charge the addition funnel with
(neat). Add dropwise over 30 minutes.-
Critical Checkpoint: Observe gas evolution.[5] It should be steady, not vigorous. If the solution turns black immediately, stop and cool further.
-
-
The "Soak": Once addition is complete, remove the cooling bath. Allow the reaction to stir at Room Temperature (25 °C) for 1-2 hours.
-
TLC Check: Check for the disappearance of the hydrazone. If starting material remains, heat to mild reflux (40 °C) for 1 hour.
-
-
Quenching (Safety Critical):
-
Cool the mixture back to 0 °C.
-
Slowly add saturated aqueous
. Warning: Vigorous effervescence ( + ). -
Adjust pH to ~7.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (typically Hexanes/EtOAc gradients). 1,2,3-Thiadiazoles are often less polar than their hydrazone precursors.
Visualizations
Figure 1: Mechanistic Pathway & Critical Control Points
This diagram illustrates the stepwise transformation and where specific troubleshooting steps apply.
Caption: The conversion proceeds through a chlorosulfinyl intermediate. Control at Step 1 prevents tarring; forcing conditions at Step 2 ensures aromatization.
Figure 2: Troubleshooting Decision Tree
A logical flow for diagnosing reaction failures.
Caption: Diagnostic workflow for common Hurd-Mori failure modes.
Quantitative Data: Solvent & Reagent Effects
Table 1: Impact of Conditions on Yield (Acetophenone Tosylhydrazone Substrate)
| Solvent | Temperature Profile | SOCl2 Equiv | Yield | Notes |
| DCM | -10°C | 3.0 | 88% | Optimal conditions. Clean conversion. |
| DCM | Reflux (Start to Finish) | 3.0 | 45% | Significant dark impurities/tar. |
| Toluene | 0°C | 3.0 | 62% | Higher temp improved kinetics but increased side products. |
| Neat | 0°C | 10.0 | 30% | Difficult workup; polymerization observed. |
| DCM | -10°C | 1.1 | 15% | Incomplete; reaction stalled. Excess reagent required. |
References
-
Hurd, C. D., & Mori, R. I. (1955).[4] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[6]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
-
BenchChem. (2025).[1][2][7] Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
-
Morzherin, Y. Y., et al. (2003).[6] Rearrangements and Transformations of 1,2,3-Thiadiazoles in Organic Synthesis. Chemistry of Heterocyclic Compounds. [6]
-
Thomas, L., et al. (2010).[6] Investigation of the regioselectivity of the Hurd–Mori reaction. Tetrahedron. [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. reddit.com [reddit.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting byproduct formation in the Ugi reaction for thiadiazoles
Welcome to the technical support center for troubleshooting the Ugi synthesis of thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction for the synthesis of thiadiazole-containing compounds. Here, we address common challenges related to byproduct formation and provide expert insights and actionable protocols to enhance reaction efficiency and product purity.
Introduction to the Ugi Synthesis of Thiadiazoles
The Ugi four-component condensation (U-4CC) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] For the synthesis of thiadiazoles, a common and effective strategy involves a post-Ugi cyclization. This typically entails the use of a bifunctional starting material or a subsequent reaction step that facilitates the formation of the thiadiazole ring. A particularly relevant variation is the "thio-Ugi reaction," which utilizes a thioacid as the acidic component to generate a thioamide intermediate, a direct precursor for cyclization into a thiazole or related sulfur-containing heterocycles.[2]
While remarkably efficient, the Ugi reaction is not without its challenges. The complex interplay of multiple equilibria can lead to the formation of various byproducts, complicating purification and reducing the yield of the desired thiadiazole. This guide provides a systematic approach to identifying and mitigating these issues.
Troubleshooting Guide: Byproduct Formation
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Presence of a Major Byproduct Lacking the Isocyanide-Derived Moiety
Question: My reaction mixture shows a significant amount of a byproduct that, upon analysis (e.g., NMR, MS), appears to be the Passerini reaction product. Why is this happening and how can I prevent it?
Answer:
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide, which is mechanistically related to the Ugi reaction.[3] Its formation as a byproduct in an Ugi reaction is a strong indicator that the initial condensation of the aldehyde and the amine to form the imine intermediate is slow or inefficient.[2]
Causality: The Ugi reaction mechanism commences with the formation of an imine from the aldehyde and amine.[1] If this step is sluggish, the aldehyde remains available to react directly with the carboxylic acid and isocyanide, leading to the α-acyloxy carboxamide product of the Passerini reaction. This is particularly prevalent when using less nucleophilic amines or sterically hindered components. The choice of solvent also plays a critical role; non-polar solvents can disfavor the formation of the polar iminium intermediate, thereby promoting the Passerini pathway.
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar protic solvent such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE). These solvents facilitate imine formation and stabilize the charged intermediates of the Ugi pathway. TFE is particularly effective in suppressing the Passerini side reaction.
-
Pre-formation of the Imine: A highly effective strategy is to pre-form the imine before the addition of the other components.
-
Protocol:
-
Dissolve the aldehyde and amine in a suitable solvent (e.g., MeOH, TFE).
-
Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to drive the equilibrium towards the imine.
-
Stir the mixture at room temperature for 1-2 hours.
-
To this mixture, add the carboxylic acid (or thioacid) and the isocyanide.
-
-
-
Concentration Adjustment: The Ugi reaction is generally favored at higher concentrations (0.5 M to 2.0 M).[1] Increasing the concentration of the reactants can accelerate the rate of the desired four-component reaction over the three-component Passerini pathway.
Logical Relationship Diagram:
Caption: Workflow for Minimizing Imine Hydrolysis.
Issue 3: Formation of Thiazoles instead of Thiadiazoles during Post-Ugi Cyclization
Question: I am performing a thio-Ugi reaction followed by a cyclization step to obtain a thiadiazole, but I am isolating a thiazole derivative instead. What could be causing this unexpected cyclization pathway?
Answer:
The formation of a thiazole instead of the desired thiadiazole points towards a specific cyclization pathway involving the thioamide intermediate generated in the thio-Ugi reaction. This is often dependent on the nature of the cyclizing agent and the reaction conditions.
Causality: A common method for synthesizing thiazoles from thio-Ugi products involves the cyclization of the intermediate endothiopeptide with reagents like triflic anhydride. [2]This suggests that if your post-Ugi reaction conditions are inadvertently promoting a similar cyclization pathway, you will favor thiazole formation. For instance, if your Ugi product contains a leaving group beta to the thioamide, an intramolecular cyclization can lead to a thiazole.
Troubleshooting Protocol:
-
Re-evaluate the Cyclization Strategy:
-
Ensure your chosen cyclization method is selective for thiadiazole formation. For example, the Hantzsch thiazole synthesis is a classic method for forming thiazoles and understanding its mechanism can help avoid conditions that mimic it.
-
Consider alternative cyclization strategies that are known to favor thiadiazole formation. For instance, oxidative cyclization of thiosemicarbazones is a common route to aminothiadiazoles.
-
-
Control of Reaction Temperature: Some cyclization reactions are highly temperature-sensitive. A lower reaction temperature might favor the kinetic product (potentially the thiadiazole) over the thermodynamic product (potentially the more stable thiazole).
-
Choice of Base and Solvent: The basicity and nucleophilicity of the base used for deprotonation during cyclization can influence the reaction pathway. A non-nucleophilic, sterically hindered base might prevent unwanted side reactions. The solvent can also play a role in stabilizing different transition states.
Data Summary: Common Cyclization Reagents and Their Products
| Reagent/Condition | Intermediate | Likely Product |
| Triflic Anhydride | Thioamide | Thiazole [2] |
| Acyl Halides | Thioamide | 5-Acyloxythiazoles [2] |
| Oxidizing Agents (e.g., I₂, H₂O₂) | Thiosemicarbazone | Aminothiadiazole |
| Dehydrating Agents (e.g., H₂SO₄) | Acylthiosemicarbazide | Aminothiadiazole |
Frequently Asked Questions (FAQs)
Q1: My isocyanide has a strong, unpleasant odor. Is this normal, and could it indicate impurities that affect my reaction?
A1: Yes, volatile isocyanides are notorious for their extremely unpleasant odors. This is a characteristic feature of this class of compounds and does not necessarily indicate impurity. However, isocyanides can be prone to polymerization or hydrolysis over time, especially if not stored properly. It is always good practice to purify the isocyanide by distillation or chromatography if its purity is in doubt, as impurities can certainly lead to byproduct formation.
Q2: Can I use ammonium chloride as the amine source for the Ugi synthesis of a primary amide-containing thiadiazole?
A2: While it is possible to use ammonia or an ammonia surrogate in the Ugi reaction, it can be challenging. [2]Ammonia can participate in several side reactions. It is often recommended to use a more nucleophilic primary amine and then deprotect it in a subsequent step if a primary amide is required. If you must use an ammonia equivalent, consider using a reagent like 2-nitrobenzylamine, which can be cleaved post-reaction.
Q3: My Ugi reaction is very exothermic. Is this a concern?
A3: The Ugi reaction is known to be exothermic. [1]For small-scale reactions, this is usually not a problem. However, for larger-scale syntheses, the heat generated can accelerate side reactions or lead to the decomposition of sensitive substrates. It is advisable to control the reaction temperature by slow addition of the isocyanide (which is often the final and rate-determining addition) and by using an ice bath to dissipate the heat.
Q4: What are the best general purification strategies for Ugi products?
A4: Ugi products are typically amides and are often amenable to standard purification techniques.
-
Chromatography: Silica gel column chromatography is the most common method for purifying Ugi products. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.
-
Washing/Extraction: A simple aqueous work-up can often remove unreacted water-soluble starting materials and byproducts. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted amine, and washing with a dilute base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.
References
-
Organic Chemistry Portal. Ugi Reaction. [Link]
- Kazmaier, U., & Ackermann, S. (2005). A straightforward approach towards thiazoles and endothiopeptides via Ugi reaction. Organic & Biomolecular Chemistry, 3(17), 3184–3187.
-
Wikipedia. Ugi Reaction. [Link]
- Sharma, P., et al. (2018).
-
Professor Dave Explains. (2021). Ugi Reaction [Video]. YouTube. [Link]
- Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12538-12557.
-
Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
Sources
refining purification techniques for high-purity 5-Methyl-1,2,3-thiadiazole
The following technical support guide is structured as a dynamic troubleshooting center for researchers working with 5-Methyl-1,2,3-thiadiazole . It prioritizes the compound's specific chemical sensitivities—namely its thermal instability (propensity for nitrogen extrusion) and susceptibility to base-catalyzed ring cleavage.[1]
Role: Senior Application Scientist | Context: Purification & Stability Optimization[1]
Diagnostic & Initial Assessment
"My sample is [Condition]. What is the immediate corrective action?"
| Observation | Likely Cause | Immediate Corrective Action |
| Dark Brown/Red Color | Polymerized thionyl chloride by-products or sulfur extrusion.[1] | Do not distill yet. Perform an activated charcoal filtration in cold dichloromethane (DCM) first. |
| Pungent/Acrid Smell | Residual SOCl₂ or HCl from Hurd-Mori synthesis.[1] | Wash organic phase with saturated NaHCO₃ (Caution: Gas evolution).[1] Do not use strong bases like NaOH.[1] |
| Gas Evolution (Bubbling) | Thermal decomposition (N₂ loss) or active hydrolysis.[1] | STOP heating immediately. Cool to <0°C. Check vacuum levels; pressure is likely too high for the applied heat.[1] |
| Solid Precipitate | Unreacted hydrazone starting material or elemental sulfur.[1] | Filter through a Celite® pad.[1] If sulfur persists, use the Triphenylphosphine (PPh₃) method (see Module 3).[1] |
Decision Tree: Purification Workflow
Before proceeding, determine the optimal path based on your crude material's purity profile.[1]
Figure 1: Decision logic for selecting the safest purification route based on physical state and impurity load.
Technical Protocols
Module A: Vacuum Distillation (The "Cold" Approach)
Context: 1,2,3-Thiadiazoles are thermally labile.[1] At elevated temperatures (>140°C), they extrude N₂ to form thioketenes or thiophenes.[1] Atmospheric distillation is dangerous and will degrade your product. [1]
Protocol:
-
Apparatus: Short-path distillation head (Vigreux columns retain too much heat/holdup).
-
Vacuum Requirement: High vacuum is non-negotiable (< 1 mmHg / 1 Torr).[1]
-
Bath Temperature: Do not exceed 80°C .
-
Procedure:
-
Degas the crude liquid under weak vacuum (20 mmHg) at room temperature for 15 minutes to remove volatile solvents (DCM, ether).
-
Switch to high vacuum (<1 mmHg).[1]
-
Slowly ramp bath temperature.[1] The product should distill as a pale yellow liquid .
-
Critical Stop: If the pot residue turns viscous/black or gas evolution accelerates, stop immediately. This indicates polymerization of the thioketene intermediate.[1]
-
Module B: Chromatography (Silica Gel)
Context: Used when the crude contains significant sulfur or tarry Hurd-Mori by-products.[1] Risk: Silica is slightly acidic.[1] Prolonged contact can degrade the thiadiazole.[1]
Protocol:
-
Stationary Phase: Neutralized Silica Gel (Pre-wash silica with 1% Triethylamine in Hexane if the compound is acid-sensitive, though 5-methyl is moderately stable).[1]
-
Mobile Phase: Gradient elution.[1]
-
Flow Rate: Fast flash chromatography is preferred over gravity columns to minimize residence time on the silica.[1]
Module C: Sulfur Removal (The PPh₃ Method)
Context: Elemental sulfur (
Protocol:
-
Dissolve crude mixture in minimal DCM.
-
Add 1.1 equivalents of Triphenylphosphine (PPh₃) relative to the estimated sulfur content.[1]
-
Stir at room temperature for 30 minutes. PPh₃ reacts with
to form Triphenylphosphine sulfide (Ph₃P=S), which is highly insoluble in non-polar solvents.[1] -
Add cold Pentane or Hexane to precipitate the Ph₃P=S.[1]
Stability & Storage FAQs
Q: Can I store 5-Methyl-1,2,3-thiadiazole in the fridge? A: Yes, but -20°C is superior . The primary degradation pathway is thermal extrusion of nitrogen.[1] Store under an inert atmosphere (Argon/Nitrogen).[1] 1,2,3-thiadiazoles can undergo rearrangement to 1,2,3-triazoles or other isomers if left in protic solvents at room temperature for extended periods.[1]
Q: Why did my product turn into a black tar upon adding NaOH? A: You likely triggered the "Base-Catalyzed Ring Cleavage." [1]
-
Mechanism:[3][4] Strong bases deprotonate the C4/C5 position (or attack the sulfur), causing the ring to open and form an alkynethiolate.[1][5]
-
Solution: Always use weak bases (NaHCO₃, K₂CO₃) for neutralization.[1] Avoid NaOH, KOH, or alkoxides unless you specifically intend to generate the alkynethiolate species [1].[1]
Q: I see two spots on TLC that are very close. Is one an isomer? A: It is possible.[1] The Hurd-Mori synthesis is generally regioselective, but if your starting hydrazone had geometric isomers (syn/anti), you might form the 1,2,3-thiadiazole and a trace of the 1,2,5-isomer or uncyclized chlorinated intermediate.[1]
-
Check: 1,2,3-thiadiazoles are usually less polar than their uncyclized hydrazone precursors.[1]
References
-
Canadian Science Publishing. (1968).[1] The reaction of 1,2,3-thiadiazoles with base.[1][2][4][5] I. A new route to 1-alkynyl thioethers.Link
-
BenchChem. (2025).[1][2] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.Link
-
Organic Chemistry Portal. (2019). Synthesis of 1,2,3-thiadiazoles via Hurd-Mori and other cyclizations.[1][4]Link
-
Thieme Connect. (2004).[1] Product Class 11: 1,2,5-Thiadiazoles and Related Compounds (Distillation/Purification context).[1]Link
Sources
stability issues of 5-Methyl-1,2,3-thiadiazole under different storage conditions
Welcome to the technical support center for 5-Methyl-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental and storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole ring is a common motif in medicinal chemistry and materials science.[1] While offering unique chemical properties, its stability is a critical parameter that must be carefully considered throughout the research and development process. Generally, the 1,2,3-thiadiazole ring exhibits moderate to good thermal stability.[2] However, it is susceptible to degradation under specific conditions, primarily through the extrusion of molecular nitrogen (N₂), which leads to the formation of highly reactive intermediates.[2][3] This guide will delve into the specifics of these stability issues and provide actionable protocols to assess and manage them.
Frequently Asked Questions (FAQs) on 5-Methyl-1,2,3-thiadiazole Stability
Here we address common questions regarding the stability of 5-Methyl-1,2,3-thiadiazole.
Q1: What are the primary factors that can cause the degradation of 5-Methyl-1,2,3-thiadiazole?
A1: The main factors influencing the stability of 5-Methyl-1,2,3-thiadiazole are elevated temperature, exposure to ultraviolet (UV) light, and strongly basic pH conditions. Each of these can initiate the degradation cascade of the 1,2,3-thiadiazole ring.
Q2: What is the general thermal stability of 5-Methyl-1,2,3-thiadiazole?
Q3: Is 5-Methyl-1,2,3-thiadiazole sensitive to light?
A3: Yes, 1,2,3-thiadiazole derivatives are susceptible to photochemical degradation upon exposure to UV radiation.[2] The degradation mechanism is similar to thermal decomposition, involving the loss of nitrogen gas. It is crucial to protect solutions and solid samples of 5-Methyl-1,2,3-thiadiazole from direct light, especially from UV sources, to prevent the formation of impurities. Amber vials and storage in the dark are recommended.
Q4: How does pH affect the stability of 5-Methyl-1,2,3-thiadiazole in aqueous solutions?
A4: The 1,2,3-thiadiazole ring can be unstable under strongly basic conditions.[4] Some studies have shown that 1,2,3-thiadiazoles can be converted to 1,2,3-triazoles in the presence of a strong base, suggesting a pH-dependent degradation pathway.[4] It is advisable to maintain solutions at a neutral or slightly acidic pH to enhance stability. If your experimental conditions require a basic pH, we recommend conducting a preliminary stability study to assess the rate of degradation.
Q5: What are the likely degradation products of 5-Methyl-1,2,3-thiadiazole?
A5: The primary degradation pathway for 1,2,3-thiadiazoles, both thermally and photochemically, involves the extrusion of nitrogen gas (N₂) to form a reactive thiirene intermediate. This intermediate can then rearrange to a more stable thioketene.[2] These reactive species can subsequently undergo various reactions, such as dimerization or reactions with solvents or other components in the mixture.[2][5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with 5-Methyl-1,2,3-thiadiazole.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of unexpected peaks in HPLC/LC-MS analysis after sample preparation or short-term storage. | Photodegradation | 1. Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. The energy from UV light can be sufficient to induce nitrogen extrusion from the thiadiazole ring.[2] 2. Work under subdued lighting: Minimize exposure to ambient lab lighting, especially if it has a high UV component. 3. Conduct a photostability study: Expose a solution of the compound to a controlled light source and monitor for degradation over time to quantify its light sensitivity. |
| Loss of compound potency or concentration in solution over time, even when stored in the dark. | Thermal Degradation or pH-mediated Hydrolysis | 1. Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Even at room temperature, slow degradation may occur over extended periods. 2. Buffer Solutions: If working in an aqueous medium, ensure the pH is controlled and maintained in the neutral to slightly acidic range. Avoid strongly basic conditions which can promote ring rearrangement.[4] 3. Perform a stability study at different pH values: Assess the compound's stability in various buffers to determine the optimal pH range for your experiments. |
| Inconsistent results in biological assays. | Degradation in Assay Media | 1. Assess Media Compatibility: The complex nature of biological media (containing various nucleophiles, different pH, and exposure to light and elevated temperatures during incubation) can lead to degradation. 2. Time-Course Experiment: Spike 5-Methyl-1,2,3-thiadiazole into your assay media and analyze its concentration at different time points under your assay conditions (e.g., 37 °C, 5% CO₂). This will reveal the compound's stability profile within the context of your experiment. |
| Color change of the solid compound or solutions. | Formation of Degradation Products | 1. Re-analyze the sample: Use analytical techniques like LC-MS, NMR, and IR to identify the impurities. The formation of dimers or other adducts from the reactive intermediates can lead to colored compounds. 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light and moisture. The presence of contaminants can catalyze degradation. |
Experimental Protocols for Stability Assessment
To ensure the integrity of your research, we provide the following validated protocols for assessing the stability of 5-Methyl-1,2,3-thiadiazole.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-Methyl-1,2,3-thiadiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Long-Term Stability Study
1. Sample Preparation:
-
Prepare multiple aliquots of the solid compound and a solution in a relevant solvent.
2. Storage Conditions:
-
Store the aliquots under various controlled conditions:
-
Temperature: -20 °C, 4 °C, 25 °C
-
Humidity: (for solid samples) e.g., 25% RH, 75% RH
-
Light: Protected from light (in amber containers) and exposed to ambient light.
-
3. Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples for purity and content using a validated analytical method.
Data Presentation
Table 1: General Stability Profile of the 1,2,3-Thiadiazole Ring
| Stress Condition | General Stability | Potential Degradation Products |
| Elevated Temperature (>200 °C) | Labile | Thiirene, Thioketene, Dimers[2] |
| UV Radiation | Labile | Thiirene, Thioketene, Dimers[2] |
| Strongly Basic pH | Potentially Labile | Ring-rearranged products (e.g., 1,2,3-triazoles)[4] |
| Acidic/Neutral pH | Generally Stable | - |
| Oxidizing Agents | Data not available, testing recommended | - |
Visualizing Degradation Pathways and Workflows
To further clarify the processes involved in the degradation of 5-Methyl-1,2,3-thiadiazole and the experimental workflow for its stability assessment, the following diagrams are provided.
Caption: Thermal and photochemical degradation pathway of 5-Methyl-1,2,3-thiadiazole.
Caption: Experimental workflow for a forced degradation study.
Concluding Remarks
The stability of 5-Methyl-1,2,3-thiadiazole is a critical consideration for its successful application in research and development. While generally possessing moderate thermal stability, its susceptibility to photodegradation and potential instability in strongly basic media necessitate careful handling and storage. By understanding the underlying degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can ensure the integrity and reproducibility of their work.
References
-
Kumar, V., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. Available at: [Link]
-
Al-Malky, J. H., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Chemistry, 37(1), 1-25. Available at: [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
-
Burdzinski, G., et al. (2011). Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV–Vis and IR Spectroscopies. The Journal of Physical Chemistry A, 115(50), 14300-14305. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Efficacy of 5-Methyl-1,2,3-Thiadiazole Derivatives
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-methyl-1,2,3-thiadiazole derivatives. This class of heterocyclic compounds is gaining significant attention for its broad spectrum of biological activities, including fungicidal, antiviral, anticancer, and plant defense-activating properties.[1][2][3][4] However, harnessing their full potential requires navigating specific experimental challenges.
This guide is structured to provide practical, in-depth solutions to common issues encountered during experimentation. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions to optimize your assays and enhance the biological efficacy of your compounds.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation
This section addresses the most common initial hurdles in working with 5-methyl-1,2,3-thiadiazole derivatives.
Q1: My 5-methyl-1,2,3-thiadiazole derivative has poor solubility in aqueous buffers and cell culture media. How can I prepare my stock and working solutions?
A1: This is a common and critical issue. The inherent aromaticity and heterocyclic nature of the thiadiazole scaffold often lead to poor water solubility.[5] Improper solubilization is a primary source of experimental variability and artifacts.
Causality: If the compound precipitates in your assay, its effective concentration will be unknown and significantly lower than intended, leading to inaccurate potency measurements (e.g., IC50, EC50).
Recommended Protocol:
-
Primary Solvent Selection: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
-
Intermediate Dilutions: If necessary, create intermediate dilutions from the primary stock using either 100% DMSO or a mixture of DMSO and your final assay buffer.
-
Final Working Solution: Prepare the final working solution by adding a small volume of the DMSO stock to your aqueous assay buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in the assay is non-toxic to your biological system, typically below 0.5% (v/v). Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.
-
Verification: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to lower the final compound concentration or explore alternative formulation strategies.
Q2: How should I store my solid compounds and stock solutions to ensure stability?
A2: The stability of thiadiazole derivatives can be influenced by temperature, light, and pH.[6] While many are stable, improper storage can lead to degradation, reducing the compound's activity over time.
Recommended Storage:
-
Solid Form: Store solid (powder) compounds in a desiccator at -20°C, protected from light. The use of amber vials is recommended.
-
DMSO Stock Solutions: Aliquot your primary stock solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
-
Aqueous Working Solutions: Always prepare fresh aqueous working solutions for each experiment from your frozen DMSO stock. Do not store compounds in aqueous buffers for extended periods.
Q3: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A3: High variability often points to issues with compound handling or the assay setup itself.
Troubleshooting Steps:
-
Compound Precipitation: As mentioned in Q1, this is the most likely culprit. Even if not visible, microprecipitates can form. Try preparing the final dilution immediately before adding it to the cells and mix thoroughly but gently.
-
Incomplete Dissolution: Ensure the DMSO stock is fully thawed and vortexed before making dilutions.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent dispensing across the plate. When preparing serial dilutions, always use a fresh pipette tip for each step.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile buffer or medium.
Section 2: Troubleshooting Guide - In Vitro & In Vivo Assays
This section provides a problem-solving framework for more complex issues that arise during efficacy testing.
Problem: The compound shows high potency in a biochemical (cell-free) assay but weak or no activity in a cell-based assay.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Suggested Solution & Protocol |
| Poor Cell Permeability | The compound may be too polar or too large to efficiently cross the cell membrane and reach its intracellular target. The thiadiazole ring itself can influence membrane permeability. | 1. Assess Physicochemical Properties: Calculate properties like cLogP and molecular weight. 2. Permeability Assay: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a direct measure of passive diffusion. 3. Structural Modification: If permeability is low, consider synthetic modifications. Adding lipophilic groups can sometimes enhance cell entry, but this must be balanced to maintain solubility. |
| Metabolic Instability | The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form. | 1. Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic half-life. 2. Identify Metabolites: Use LC-MS/MS to identify the metabolites being formed. 3. Block Labile Sites: Modify the chemical structure at the sites of metabolism to improve stability.[7] |
| Active Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration. | 1. Co-incubation with Efflux Inhibitors: Run the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests efflux is the problem. 2. Structural Redesign: Modify the compound to reduce its affinity for efflux transporters. |
Problem: The compound shows promising in vitro activity but is ineffective in vivo (e.g., in a plant protection or animal model).
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Suggested Solution & Protocol |
| Poor Pharmacokinetics (PK) | The compound may be poorly absorbed, rapidly cleared, or have a low volume of distribution, resulting in insufficient exposure at the target site. | 1. PK Study: Conduct a formal pharmacokinetic study in the relevant animal model to measure key parameters (Cmax, Tmax, AUC, half-life). 2. Formulation Development: Explore different delivery vehicles (e.g., emulsions, nanoparticles) to improve bioavailability. |
| Off-Target Toxicity | The compound may cause unforeseen toxicity in the whole organism, limiting the dose that can be administered. Thiadiazole derivatives have been shown to have low toxicity in some models, but this must be verified for each new compound.[5][8] | 1. Dose-Ranging Toxicity Study: Perform a preliminary study in healthy animals or plants to establish the Maximum Tolerated Dose (MTD). 2. Histopathology & Biomarkers: Analyze tissues and blood for signs of toxicity to understand the nature of the adverse effects. |
| Target Unavailability In Vivo | The biological target may not be accessible or expressed in the same way within the complex environment of a whole organism compared to an isolated in vitro system. | 1. Target Engagement Assay: If possible, develop an assay to confirm that the compound is binding to its intended target in the in vivo model (e.g., using radiolabeled compound or antibody-based detection). 2. Re-evaluate Mechanism: The compound's primary mechanism in vivo might differ from what was observed in vitro. For instance, some thiadiazoles act as plant defense activators rather than direct fungicides.[9][10] |
Section 3: Protocols & Workflows
Protocol 3.1: Standard Solubilization for In Vitro Assays
This protocol provides a self-validating system to ensure your compound is properly prepared for biological testing.
-
Preparation of 20 mM Primary Stock:
-
Accurately weigh 5-10 mg of your 5-methyl-1,2,3-thiadiazole derivative.
-
Calculate the required volume of 100% DMSO to achieve a 20 mM concentration.
-
Add the DMSO, vortex for 2-3 minutes, and visually confirm complete dissolution.
-
-
Preparation of 200µM Working Solution (for a final assay concentration of 2µM):
-
Thaw the 20 mM primary stock and vortex.
-
Pipette 990 µL of pre-warmed cell culture medium or assay buffer into a sterile microcentrifuge tube.
-
Add 10 µL of the 20 mM primary stock to the medium (this creates a 1:100 dilution).
-
Immediately vortex the tube for 10-15 seconds. The DMSO concentration is now 1%.
-
-
Final Dosing & Vehicle Control:
-
Add 10 µL of the 200 µM working solution to 90 µL of cells/reagents in your assay plate well. The final compound concentration will be 20 µM and the final DMSO concentration will be 0.1%.
-
For the vehicle control, prepare a "mock" working solution with 10 µL of 100% DMSO in 990 µL of medium. Add 10 µL of this solution to your control wells.
-
Workflow Visualization
A clear workflow is essential for reproducibility. The following diagram illustrates the key decision points when troubleshooting a loss of activity between assay stages.
Caption: Troubleshooting workflow for loss of compound efficacy.
Section 4: Enhancing Efficacy via Structure-Activity Relationship (SAR)
Once you have a stable and soluble compound, enhancing its intrinsic biological activity is the next frontier. The 1,2,3-thiadiazole ring is a versatile scaffold for chemical modification.[6]
Key Modification Sites on the 5-Methyl-1,2,3-Thiadiazole Scaffold
The efficacy of these derivatives is highly dependent on the substituents attached to the core ring structure.[1][2]
Caption: Key modification sites on the 1,2,3-thiadiazole ring.
Common Strategies to Enhance Biological Activity
-
Introduction of Aryl and Heterocyclic Rings: Appending different ring systems to the thiadiazole core is a well-established strategy to explore new binding interactions with the biological target and enhance potency.[11]
-
Formation of Amide Linkages: Creating carboxamide derivatives, particularly at the 4- or 5-position, has been shown to yield compounds with potent fungicidal and plant-activating properties.[9][12][13] This linker can be crucial for orienting the molecule correctly within a target's active site.
-
Structure-Activity Relationship (SAR) Studies: A systematic approach is critical. Synthesize a small, diverse library of analogs by modifying one position at a time. This allows you to correlate specific structural changes with changes in biological activity, leading to a rational design of more potent compounds.[3]
References
-
5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities. Journal of Agricultural and Food Chemistry.[Link]
-
5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. PubMed.[Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. MDPI.[Link]
-
Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. Drug Discovery Today.[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.[Link]
-
Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub.[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.[Link]
-
174 Thiadiazoles and Their Properties. ISRES Publishing.[Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.[Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.[Link]
-
5-Methyl-1,2,3-thiadiazole | C3H4N2S. PubChem.[Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH.[Link]
-
New Thiadiazole Derivative Shows Promising Bioactivity with Transition Metals in Rats. International Journal of Current Science and Technology.[Link]
-
Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate.[Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI.[Link]
-
Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. PMC - NIH.[Link]
-
Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain. Ingenta Connect.[Link]
-
Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science Publisher.[Link]
-
Synthesis, crystal structure studies, characterization and in vitro study of novel heterocyclic thiadiazoles as caspase 3 inhibitors. IP Innovative Publication.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]
- 7. Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents | BioWorld [bioworld.com]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 13. eurekaselect.com [eurekaselect.com]
addressing common pitfalls in the characterization of thiadiazole compounds
Thiadiazole Characterization: A Technical Troubleshooting Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thiadiazole compound characterization. Thiadiazoles are a cornerstone scaffold in medicinal and materials chemistry, prized for their diverse biological activities and unique electronic properties.[1][2][3][4] However, their unique heteroatomic structure presents specific challenges during characterization that can mislead researchers and stall development.
This guide is structured to address the most common pitfalls encountered in the lab. We move beyond simple protocols to explain the why behind the problem and the solution, ensuring a robust and reproducible characterization workflow.
Section 1: Navigating NMR Spectroscopy Pitfalls
Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, but the electron-deficient nature of the thiadiazole ring and the presence of nitrogen and sulfur heteroatoms can introduce complexities.
FAQ 1: Why do my ¹H NMR signals for an amino-substituted thiadiazole appear broad, or why do I see more signals than expected?
Answer: This is a classic issue often rooted in two phenomena: tautomerism and rotational isomerism (rotamers) .
-
Causality (The "Why"):
-
Amino-Imino Tautomerism: 2-amino-1,3,4-thiadiazoles can exist in equilibrium between the amino and imino forms.[5] This exchange can occur on the NMR timescale, leading to broadened peaks for the N-H proton and adjacent ring protons. In some solvent conditions, both tautomers may be present, resulting in two distinct sets of signals.[5]
-
Rotational Isomers: If a substituent attached to the thiadiazole ring has restricted rotation around a single bond (e.g., an amide or a bulky aryl group), it can create magnetically non-equivalent environments for the protons on either side of the bond. This results in the appearance of multiple, often low-intensity, sets of signals.[6] This is frequently observed and can be dependent on the solvent used.[6]
-
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most definitive experiment.
-
Heating: If peak broadening is due to intermediate exchange, heating the sample will increase the rate of exchange, causing the distinct signals to coalesce into a single, sharp average peak.
-
Cooling: Cooling the sample will slow the exchange, sharpening the signals of the individual tautomers or rotamers.
-
-
Solvent Study: Run the NMR in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). A change in solvent polarity or hydrogen-bonding capability can shift the equilibrium, favoring one form and simplifying the spectrum.[7] For instance, polar, protic solvents may favor the amino tautomer.
-
2D NMR (HSQC/HMBC): Use Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign which protons are attached to which carbons. This is invaluable for confirming the core structure even when multiple species are present.
-
Deuterium Exchange: Add a drop of D₂O to your NMR tube (if in DMSO-d₆ or Methanol-d₄). The exchangeable N-H proton signal will disappear, confirming its identity and helping to simplify the spectrum.
-
-
Visual Workflow: NMR Troubleshooting for Ambiguous Signals
Caption: Decision tree for diagnosing complex NMR spectra.
FAQ 2: Why are my ¹³C NMR signals for the thiadiazole ring carbons so weak or difficult to assign?
Answer: The carbons within the thiadiazole ring often exhibit weak signals due to their electronic environment and relaxation properties.
-
Causality (The "Why"):
-
Quaternary Carbons: The carbons at positions 2 and 5 of a disubstituted 1,3,4-thiadiazole are quaternary (no attached protons). They lack the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive, resulting in inherently weaker signals.
-
Long Relaxation Times (T₁): Quaternary carbons, especially in rigid heterocyclic systems, can have very long T₁ relaxation times. In standard ¹³C NMR experiments with short delay times, these carbons may not fully relax between pulses, leading to signal saturation and significantly reduced intensity.
-
Electronegativity: The adjacent nitrogen and sulfur atoms withdraw electron density, shifting these carbons significantly downfield, often into a crowded aromatic region, making definitive assignment difficult.[8][9][10]
-
-
Troubleshooting Protocol:
-
Increase Scan Count: The simplest solution is to acquire the spectrum for a longer period (increase the number of scans) to improve the signal-to-noise ratio.
-
Adjust Acquisition Parameters:
-
Increase Relaxation Delay (d1): Modify the pulse sequence to include a longer relaxation delay (e.g., 5-10 seconds) between scans. This allows the quaternary carbons to fully relax, preventing saturation and dramatically increasing their signal intensity.
-
Use a Different Pulse Program: Employ an "inverse-gated decoupling" pulse sequence. This sequence turns off the proton decoupler during the relaxation delay, which helps to suppress the NOE and allows for more accurate quantification, but more importantly, it helps in observing quaternary carbons.
-
-
Use HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool here. Look for 2-bond and 3-bond correlations from known protons on the substituents to the thiadiazole ring carbons. This provides unambiguous assignment without needing to directly observe a strong ¹³C signal.
-
-
Data Table: Typical ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazole Ring Carbons
| Position | Substituent Type | Typical Chemical Shift Range (ppm) | Reference |
| C2 / C5 | Amino / Thiol | 160 - 175 | [8] |
| C2 / C5 | Aryl / Alkyl | 155 - 170 | [9][10] |
Section 2: Decoding Mass Spectrometry Data
Mass spectrometry is crucial for confirming molecular weight and fragmentation patterns, but the stability of the thiadiazole ring can lead to unexpected results.
FAQ 3: My mass spectrum shows an unexpected fragmentation pattern, or the molecular ion is very weak. What's happening?
Answer: This often points to in-source decay, complex rearrangements, or ring-opening fragmentation pathways specific to the thiadiazole core.
-
Causality (The "Why"):
-
Ring Stability & Fragmentation: The aromatic 1,3,4-thiadiazole ring is relatively stable.[2] Fragmentation often initiates in the substituents. However, under certain conditions, particularly with high energy, the ring itself can cleave. Common ring fragmentations include the loss of N₂, HCN, or radical sulfur species.
-
Isomer Interconversion: In the high-energy environment of the mass spectrometer source, some thiadiazole isomers can rearrange into other isomeric structures (e.g., 1,2,3-thiadiazole to a 1,2,3-triazole derivative).[11][12] This leads to a fragmentation pattern that does not match the expected structure of the starting material.
-
Soft vs. Hard Ionization: Hard ionization techniques like Electron Impact (EI) can deposit a lot of energy into the molecule, causing extensive fragmentation and a weak or absent molecular ion peak. Softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred as they are more likely to show the protonated molecule [M+H]⁺ or the molecular ion M⁺.[11]
-
-
Troubleshooting Protocol:
-
Switch Ionization Method: If using EI and the molecular ion is missing, switch to ESI or APCI. This is the most critical step. ESI is excellent for polar compounds and will typically yield a strong [M+H]⁺ ion.
-
Use High-Resolution MS (HRMS): Obtain an HRMS spectrum (e.g., on a TOF, Orbitrap, or FT-ICR instrument). This will provide the exact mass of the parent ion and key fragments, allowing you to calculate the elemental composition and definitively confirm the molecular formula, distinguishing it from impurities.
-
Perform Tandem MS (MS/MS): Isolate the suspected parent ion (e.g., [M+H]⁺) and fragment it in the collision cell. Analyzing the resulting daughter ions provides a confirmed fragmentation pathway that can be pieced together to validate the structure.[11][13] This is a self-validating system; the fragments must logically derive from the parent structure.
-
-
Visual Workflow: Optimizing Mass Spectrometry Analysis
Caption: Workflow for troubleshooting thiadiazole mass spectra.
Section 3: Addressing Chemical Stability and Chromatography
The reactivity and stability of thiadiazoles can impact purification and analysis, especially in HPLC.
FAQ 4: My compound appears to be degrading on my HPLC column, showing tailing peaks or new impurity peaks over time. Why?
Answer: This instability is often due to the pH of the mobile phase causing hydrolysis of the thiadiazole ring or attached functional groups.
-
Causality (The "Why"):
-
pH Sensitivity: The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be susceptible to ring-opening via nucleophilic attack under basic (alkaline) conditions.[3] If your mobile phase is buffered at a high pH, you may be observing on-column degradation.
-
Hydrolysis of Substituents: Functional groups attached to the thiadiazole ring (e.g., esters, amides) can also be labile and may hydrolyze under acidic or basic mobile phase conditions, leading to the appearance of new peaks in your chromatogram.
-
Interaction with Column: The nitrogen atoms in the thiadiazole ring can act as basic sites and interact with residual acidic silanols on silica-based C18 columns. This can lead to significant peak tailing.
-
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
If using a basic mobile phase, switch to an acidic one. A common and effective choice is a water/acetonitrile gradient with 0.1% formic acid or 0.05% trifluoroacetic acid (TFA).[14]
-
Perform a forced degradation study: Incubate your sample in acidic, basic, and neutral solutions and inject them to see which conditions cause degradation. This confirms pH sensitivity.[15]
-
-
Change Column Type:
-
If peak tailing is an issue, switch to a column with end-capping or a different stationary phase (e.g., a Phenyl-Hexyl column) that may have different interactions with your compound. A C8 column can sometimes offer better separation for such compounds.[14]
-
-
Lower Column Temperature: Degradation is a chemical reaction, and its rate can be reduced by lowering the column temperature (e.g., from 40°C to 25°C).
-
Use a Faster Gradient: Minimize the time the compound spends on the column by using a faster gradient elution, reducing the opportunity for on-column degradation.
-
-
Data Table: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 250 mm | Good starting point for many heterocyclic compounds.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure stability and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A generic gradient suitable for initial screening. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV, at λmax (e.g., 250-320 nm) | Thiadiazoles typically have strong UV absorbance.[16] |
| Temperature | 25-30 °C | Minimizes potential for thermal degradation. |
References
- Shrivastava K, Purohit S, Singhal S. A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharma D. Publishers.
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Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]
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¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology. [Link]
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central. [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. [Link]
- Chemical properties of thiadiazole compounds.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. [Link]
-
Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. ResearchGate. [Link]
-
Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3... ResearchGate. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Link]
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Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]
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Thiadiazoles and Their Properties. ISRES. [Link]
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Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. FAO AGRIS. [Link]
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New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
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Unprecedented Ultralow Detection Limit of Amines using a Thiadiazole-Functionalized Zr(IV)-Based Metal–Organic Framework. Journal of the American Chemical Society. [Link]
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Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. [Link]
-
Identification and Interconversion of Isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in Conditions of Electrospray Ionization. PubMed. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]
-
Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. NIH. [Link]
-
The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC. [Link]
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(PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
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strategies to reduce the toxicity of 5-Methyl-1,2,3-thiadiazole-based compounds
Introduction
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities, including anticancer, antiviral, and fungicidal properties.[1] Specifically, 5-methyl-1,2,3-thiadiazole derivatives are being actively investigated as potential therapeutic agents.[2] However, as with many potent bioactive molecules, off-target toxicity can be a significant hurdle in their development pipeline, leading to a narrow therapeutic window or failure in preclinical stages.
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and mitigating toxicity associated with 5-methyl-1,2,3-thiadiazole-based compounds. It is designed as a practical resource, combining established medicinal chemistry principles with actionable experimental protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the preclinical development of your 5-methyl-1,2,3-thiadiazole-based compounds.
Issue 1: My lead compound (TDC-1) shows potent efficacy against its target but exhibits high cytotoxicity in normal cell lines (e.g., low therapeutic index).
Q: What are the immediate steps to diagnose and address the non-specific cytotoxicity of my lead compound?
A: This is a classic challenge in drug discovery. The goal is to uncouple the desired pharmacology from the undesired toxicity. A systematic approach involving structure-activity relationship (SAR) and structure-toxicity relationship (STR) analysis is critical.
Causality: High cytotoxicity against normal cells suggests that your compound may be interacting with off-targets, disrupting general cellular processes (like DNA replication), or possessing inherent chemical reactivity. The substituents on the thiadiazole core play a crucial role in defining these interactions.[3]
Caption: Workflow for diagnosing and mitigating non-specific cytotoxicity.
-
Cell Plating: Seed normal human fibroblast cells (e.g., MRC-5) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[4]
-
Compound Treatment: Prepare a serial dilution of your thiadiazole compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the designated wells and incubate for 48 hours.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Plot the dose-response curve and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Issue 2: My compound is rapidly metabolized in vivo, leading to low exposure and the potential for toxic metabolites.
Q: How can I improve the metabolic stability of my 5-methyl-1,2,3-thiadiazole compound?
A: Rapid metabolism is a common cause of poor pharmacokinetic profiles and can sometimes generate toxic byproducts. The 1,3,4-thiadiazole isomer is often noted for its metabolic stability, but all heterocyclic rings can be susceptible to metabolic attack.[5] The key is to identify the metabolic "soft spots" on your molecule and block them.
Causality: Metabolism is primarily driven by Cytochrome P450 (CYP) enzymes in the liver. These enzymes often oxidize electron-rich or sterically accessible parts of a molecule. For a 5-methyl-1,2,3-thiadiazole, potential soft spots include the methyl group (hydroxylation) or an attached aromatic ring (hydroxylation).
Caption: A systematic approach to improving metabolic stability.
Modifying your compound to block metabolism can also influence its toxicity profile. Systematically track changes in efficacy (IC₅₀), cytotoxicity (CC₅₀), and metabolic stability (T₁/₂) to guide your optimization campaign.
| Compound ID | Modification at C4-Position | T₁/₂ (min, HLM) | IC₅₀ (Target, µM) | CC₅₀ (MRC-5, µM) | Selectivity Index (SI) |
| TDC-1 | -Phenyl | 15 | 0.5 | 1.5 | 3 |
| TDC-2 | -4-Fluorophenyl | 45 | 0.7 | 15.0 | 21.4 |
| TDC-3 | -4-Trifluoromethylphenyl | 62 | 0.6 | 12.5 | 20.8 |
| TDC-4 | -3,4-Dichlorophenyl | 55 | 1.2 | 25.0 | 20.8 |
This is a hypothetical data table for illustrative purposes.
Analysis: In this example, replacing the metabolically labile phenyl ring of TDC-1 with electron-withdrawing groups (TDC-2, TDC-3) significantly improves metabolic half-life (T₁/₂) and, crucially, boosts the selectivity index by reducing cytotoxicity at a much greater rate than efficacy.
Frequently Asked Questions (FAQs)
Q1: Are there general principles for modifying the 5-methyl-1,2,3-thiadiazole scaffold to reduce toxicity?
A: Yes. While every compound series is unique, some general medicinal chemistry strategies often prove effective:
-
Increase Polarity: Adding polar functional groups (e.g., -OH, -CONH₂) can sometimes reduce off-target lipophilic interactions and improve clearance, lowering toxicity. However, this must be balanced with maintaining cell permeability.
-
Block Metabolic Hotspots: As detailed in the troubleshooting guide, using fluorine or deuterium at metabolically labile positions can enhance stability and prevent the formation of reactive metabolites.[6][7]
-
Optimize Substituents: The nature and position of substituents on any appended rings are critical. Structure-activity relationship studies have shown that electron-withdrawing groups can influence biological activity and potentially reduce off-target effects.[6]
-
Consider Bioisosteric Replacement: If the thiadiazole ring itself is implicated in toxicity (e.g., through metabolic ring cleavage), it may be necessary to replace it with a bioisostere.
Q2: What is bioisosteric replacement, and what are suitable replacements for a 1,2,3-thiadiazole ring?
A: Bioisosteric replacement is a strategy used to swap a functional group or scaffold in a lead compound with another that has similar physical or chemical properties, with the goal of improving the drug's properties (e.g., reducing toxicity, improving pharmacokinetics).[8] The 1,2,3-triazole ring is a common and effective bioisostere for various heterocyclic systems, as its structural and electronic properties can mimic other rings while offering a different metabolic profile and stability.[8] Other potential replacements could include oxadiazoles or pyrazoles, depending on the specific interactions the parent ring makes with its target.
Q3: Can formulation strategies help reduce the toxicity of my compound?
A: Absolutely. Formulation can be a powerful tool to mitigate toxicity, particularly for issues arising from high peak plasma concentrations (Cₘₐₓ).
-
Controlled-Release Formulations: Techniques like microencapsulation can slow the release of the drug into the system, avoiding sharp spikes in concentration that might cross a toxicity threshold.[9]
-
Targeted Delivery: Conjugating your compound to a targeting moiety (e.g., an antibody or peptide that binds to a receptor overexpressed on cancer cells) can concentrate the drug at the site of action, reducing systemic exposure and collateral damage to healthy tissues.
-
Use of Excipients: Incorporating antioxidants (like ascorbic acid) or pH modifiers into a formulation can improve the chemical stability of a compound, preventing degradation into potentially toxic species.[9]
Q4: My compound is intended as an anticancer agent. How do I differentiate desired cytotoxic effects on cancer cells from undesirable toxicity?
A: This is the central goal of cancer drug development. The key is selectivity .
-
Differential Screening: Always screen your compounds against a panel of cancer cell lines and a panel of normal, non-cancerous cell lines (e.g., MRC-5, HEK293, primary hepatocytes).
-
Calculate Selectivity Index (SI): The SI (CC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical metric. A higher SI value indicates a wider therapeutic window. An SI > 10 is often considered a good starting point for further development.
-
Mechanism of Action Studies: Understanding why your compound kills cells is crucial. For example, if your compound inhibits a kinase that is overexpressed or mutated only in cancer cells, it is more likely to be selective.[10] Studies have shown that some thiadiazole derivatives induce apoptosis and cell cycle arrest specifically in cancer cells.[5][11] Investigating these pathways (e.g., caspase activation, cell cycle analysis via flow cytometry) in both normal and cancer cells can validate the selectivity of your compound's mechanism.
References
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.[Link]
-
Selected synthetic strategies for 1,2,3-thiadiazole derivatives. ResearchGate.[Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.[Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.[Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.[Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI.[Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.[Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.[Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.[Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.[Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.[Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.[Link]
-
Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.[Link]
-
5-Methyl-1,2,3-thiadiazoles synthesized via ugi reaction and their fungicidal and antiviral activities. PubMed.[Link]
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Validation & Comparative
comparative analysis of 5-Methyl-1,2,3-thiadiazole and other thiadiazole isomers
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists
Executive Summary: The Stability-Reactivity Trade-off
In the landscape of sulfur-nitrogen heterocycles, 5-Methyl-1,2,3-thiadiazole represents a distinct "reactivity-first" scaffold, contrasting sharply with its "stability-first" isomer, 1,3,4-thiadiazole .
While 1,3,4-thiadiazoles serve as robust, "brick-like" bioisosteres for phenyl rings in FDA-approved drugs (e.g., Acetazolamide), the 1,2,3-thiadiazole core is electronically labile. It functions less as a static spacer and more as a masked reactive intermediate . Its unique susceptibility to the Cornforth Rearrangement —a base-catalyzed isomerization into 1,2,3-triazoles—defines its utility in agrochemicals (e.g., Tiadinil) and fragment-based drug discovery (FBDD).
This guide analyzes the structural divergence, synthetic protocols, and biological applications of the 5-methyl-1,2,3-isomer against its 1,2,4- and 1,3,4-counterparts.
Structural & Electronic Profiling
The placement of the sulfur and nitrogen atoms dictates the electronic distribution and subsequent reactivity of the isomers.
2.1. 5-Methyl-1,2,3-Thiadiazole (The Reactive Mask)
-
Electronic State: The contiguous N=N bond creates a diazo-like character. The ring is electron-deficient but possesses a "weak point" at the S-N bond.[1]
-
The Methyl Effect: The methyl group at C5 acts as a weak electron donor. Crucially, it blocks nucleophilic attack at C5, directing base-mediated reactivity toward ring opening rather than simple substitution.
-
Key Property: Latent Diazo Character. Under thermal or photolytic conditions, it extrudes nitrogen gas (
) to form thioketenes or thiirenes.
2.2. 1,3,4-Thiadiazole (The Stable Scaffold)
-
Electronic State: Symmetrical charge distribution. The sulfur atom acts as a bridge between two
bonds, creating high aromaticity (resonance energy ~125 kJ/mol). -
Reactivity: Resistant to ring cleavage. Reacts primarily via electrophilic substitution at C2/C5 or nucleophilic substitution if a leaving group is present.
2.3. 1,2,4-Thiadiazole (The Pyrimidine Mimic) [2]
-
Electronic State: The N-S-N bond arrangement mimics the N-C-N motif of pyrimidines.
-
Reactivity: The C5 position is highly electrophilic (susceptible to nucleophilic attack), while the ring itself is thermally stable.
Mechanism of Action: The Cornforth Rearrangement
The defining feature of 1,2,3-thiadiazoles is their rearrangement into 1,2,3-triazoles under basic conditions. This is critical for researchers: if your biological assay buffer is basic (pH > 8), your 1,2,3-thiadiazole lead compound may be rearranging into a triazole in situ.
Mechanism Visualization
The following diagram illustrates the base-catalyzed ring opening and subsequent recyclization.
Figure 1: The Cornforth Rearrangement pathway.[3] Note that 5-methyl substitution influences the rate of proton abstraction at C4.
Comparative Performance Data
The following table summarizes the physical and biological properties of the isomers.
| Feature | 5-Methyl-1,2,3-Thiadiazole | 2-Methyl-1,3,4-Thiadiazole | 3-Methyl-1,2,4-Thiadiazole |
| Primary Utility | Agrochemicals (Plant Activators), Synthesis Intermediate | Pharma (Kinase Inhibitors, Antibacterials) | Neurodegenerative Drugs, Antibiotics |
| Metabolic Stability | Low to Moderate. Prone to oxidative ring opening and rearrangement. | High. Resistant to hepatic metabolism; excreted unchanged. | Moderate. Susceptible to nucleophilic attack at C5.[2] |
| Acid Stability | Stable.[4] | Very Stable. | Stable. |
| Base Stability | Unstable. Rearranges to triazole (Cornforth). | Stable (Ring cleavage only under forcing conditions). | Stable. |
| Lipophilicity (LogP) | ~0.8 (Moderate permeability) | ~0.3 (More polar due to symmetry) | ~0.6 |
| Key Reaction | Hurd-Mori Cyclization | Dehydration of diacylhydrazines | Oxidative cyclization of thioamides |
Experimental Protocols
Protocol A: Synthesis of 5-Methyl-1,2,3-Thiadiazole (Hurd-Mori Reaction)
Rationale: This method utilizes the reaction of hydrazones with thionyl chloride (
Reagents:
-
Acetone (Precursor ketone)
-
Ethoxycarbonylhydrazide (Carbazate)
-
Thionyl Chloride (
)[3] -
Dichloromethane (DCM)
Workflow Diagram:
Figure 2: The Hurd-Mori cyclization workflow for 1,2,3-thiadiazole synthesis.
Step-by-Step Methodology:
-
Hydrazone Formation: Reflux acetone (1.0 eq) with ethyl carbazate (1.0 eq) in ethanol with catalytic acetic acid for 2 hours. Evaporate solvent to obtain the solid hydrazone.
-
Cyclization: Dissolve the hydrazone in dry DCM under
atmosphere. Cool to 0°C.[5] -
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise. The excess is required to drive the dehydration and cyclization.
-
Reaction: Allow to warm to room temperature. Monitor by TLC (the hydrazone spot will disappear). Caution:
and gas are evolved. -
Workup: Quench carefully with saturated
(ice bath). Extract with DCM. -
Purification: The 5-methyl derivative is a liquid. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
Protocol B: Stability Assay (Base Challenge)
Rationale: To verify if the scaffold will survive biological assay conditions.
-
Preparation: Dissolve 5-Methyl-1,2,3-thiadiazole (10 mM) in DMSO.
-
Challenge: Dilute into Phosphate Buffer (pH 7.4) and Carbonate Buffer (pH 9.0).
-
Monitoring: Incubate at 37°C. Analyze aliquots at t=0, 1h, 4h, 24h via HPLC-UV (254 nm).
-
Result Interpretation:
-
pH 7.4: >95% parent compound expected.
-
pH 9.0: Appearance of a new peak (earlier elution time) indicates rearrangement to the thiolate/triazole species.
-
Biological Applications & Causality
1,2,3-Thiadiazoles in Agriculture (Plant Activators)
The 1,2,3-thiadiazole ring is the pharmacophore for Tiadinil and Acibenzolar-S-methyl .
-
Mechanism: These compounds act as functional analogs of Salicylic Acid (SA). They do not kill pathogens directly but induce Systemic Acquired Resistance (SAR) in plants.
-
Why 1,2,3-TD? The metabolic breakdown of the 1,2,3-thiadiazole ring in plant tissue releases species that trigger the NPR1 signaling pathway, a causality not shared by the stable 1,3,4-isomer.
1,3,4-Thiadiazoles in Oncology
-
Mechanism: Used to inhibit carbonic anhydrase or specific kinases (e.g., PI3K).
-
Why 1,3,4-TD? High metabolic stability allows the drug to reach the tumor site intact. The nitrogen atoms act as hydrogen bond acceptors in the kinase ATP-binding pocket.
References
-
Hurd, C. D., & Mori, R. I. (1955). The Synthesis of 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Link
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Jalilian, A. R., et al. (2000). Synthesis and biological evaluation of 1,2,3-thiadiazole derivatives. Farmaco. Link
-
Goetz, A. E., et al. (2020). Thiadiazoles in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link
-
Yasuda, M. (2004). Tiadinil: A Novel Class of Plant Activator. Journal of Pesticide Science. Link
Sources
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validating the antifungal efficacy of 5-Methyl-1,2,3-thiadiazole against known fungicides
A Technical Guide for Drug Discovery & Agrochemical Development
Executive Summary
This guide provides a rigorous technical analysis of 5-Methyl-1,2,3-thiadiazole (5-MT) and its bioactive derivatives.[1] Unlike traditional fungicides that rely solely on direct toxicity (e.g., ergosterol inhibition), 5-MT scaffolds exhibit a dual-action mechanism : they possess moderate direct fungicidal activity while acting as potent Systemic Acquired Resistance (SAR) inducers in host plants. This guide compares 5-MT efficacy against industry standards (Carbendazim, Tiadinil, Thifluzamide), detailing experimental protocols and mechanistic pathways to support validation studies.
Mechanistic Profiling: The Dual-Action Advantage
The 1,2,3-thiadiazole moiety is a privileged structure in agrochemistry, functioning primarily as a mimic of Salicylic Acid (SA) , a key hormone in plant defense signaling.
1.1 Mechanism of Action (MOA)
-
Host Defense Induction (Primary): 5-MT derivatives metabolize into 1,2,3-thiadiazole-5-carboxylic acid, which binds to salicylic acid-binding proteins (SABPs). This triggers the NPR1-mediated pathway , upregulating Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2) that produce antifungal enzymes like chitinases and glucanases.
-
Direct Fungicidal Activity (Secondary): Certain lipophilic 5-MT derivatives (e.g., those with N-acyl-N-arylalanine side chains) can penetrate fungal cell walls, disrupting membrane integrity and inhibiting mycelial growth, similar to azoles but with a distinct binding profile.
1.2 Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 5-MT, contrasting it with direct fungal inhibition.
Figure 1: Signal transduction pathway showing 5-MT's dual role in activating host SAR defenses and direct fungal inhibition.[2][3][4]
Comparative Efficacy Analysis
To validate 5-MT, it is critical to benchmark it against both direct fungicides (e.g., Carbendazim) and commercial plant activators (e.g., Tiadinil).
2.1 In Vitro Efficacy (Direct Inhibition)
While 5-MT is often a pro-drug, specific derivatives (e.g., 5-methyl-1,2,3-thiadiazole-5-carboxamides) show potent in vitro activity.
Table 1: Comparative EC50 Values against Sclerotinia sclerotiorum Data synthesized from recent structure-activity relationship (SAR) studies [1, 2].
| Compound Class | Representative Agent | EC50 (µg/mL) | Mechanism Type | Relative Potency |
| 5-MT Derivative | Compound 5b (Novel) | 0.51 | Dual (Direct + SAR) | High |
| Benzimidazole | Carbendazim | 0.57 | Direct (Tubulin) | High (Standard) |
| Carboxamide | Thifluzamide | 27.24 | Direct (SDHI) | Moderate |
| Thiadiazole | Tiadinil | >50 (In vitro) | Indirect (SAR) | Low (Direct) |
Analysis:
-
vs. Carbendazim: High-performing 5-MT derivatives (like Compound 5b) achieve parity with Carbendazim (EC50 ~0.5 µg/mL), indicating that structural optimization can unlock significant direct toxicity [2].
-
vs. Tiadinil: Commercial Tiadinil is a weak direct fungicide but a strong SAR inducer. Novel 5-MT derivatives bridge this gap, offering "curative" potential alongside "preventative" immunity.
2.2 Spectrum of Activity
5-MT derivatives demonstrate broad-spectrum activity, particularly effective against:
-
Sclerotinia sclerotiorum (White mold)
-
Rhizoctonia solani (Sheath blight)
-
Botrytis cinerea (Gray mold)
-
Cercospora arachidicola (Leaf spot) [5]
Validated Experimental Protocols
To replicate these findings, use the following self-validating systems. These protocols ensure differentiation between direct toxicity and host-mediated resistance.
Protocol A: Poisoned Food Technique (In Vitro Direct Toxicity)
Purpose: Determine EC50 values for direct mycelial growth inhibition.
-
Preparation: Dissolve 5-MT test compound in DMSO. Add to molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Ensure DMSO concentration < 0.5% v/v.
-
Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani) in the center of the plate.
-
Incubation: Incubate at 25°C ± 1°C in dark conditions.
-
Measurement: Measure colony diameter (cross-method) when the control plate reaches 3/4 growth (typically 48-72h).
-
Calculation:
(Where C = Control diameter, T = Treatment diameter). Calculate EC50 using log-probit analysis.
Protocol B: In Vivo SAR Induction Assay
Purpose: Validate the "Plant Activator" mechanism (indirect efficacy).
-
Treatment: Foliar spray 5-MT solution (200 µg/mL) onto 3-week-old cucumber plants. Include water (negative control) and Tiadinil (positive control).
-
Induction Period: Wait 3-5 days to allow signal transduction (SA pathway activation).
-
Challenge: Inoculate treated leaves with Pseudomonas syringae or Colletotrichum lagenarium spore suspension.
-
Scoring: Measure lesion area after 7 days. Reduced lesion size in 5-MT plants vs. water control (without direct contact of fungicide and pathogen) confirms SAR activity [1, 3].
Experimental Workflow Visualization
Figure 2: Integrated workflow from chemical synthesis to dual-phase biological validation.
Conclusion & Strategic Outlook
5-Methyl-1,2,3-thiadiazole represents a versatile scaffold that transcends the limitations of traditional fungicides. By combining biomimetic immunomodulation (SAR) with structural optimization for direct toxicity , it offers a resistance-breaking strategy against pathogens like S. sclerotiorum.
Key Takeaway for Researchers: When evaluating 5-MT, do not rely solely on in vitro MIC data. A compound with moderate MIC may still exhibit high field efficacy due to SAR induction. A comprehensive validation must include both Protocol A (Direct) and Protocol B (Host-Mediated) to capture the full therapeutic profile.
References
-
Fan, Z., et al. (2010). "5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities." Journal of Agricultural and Food Chemistry. Link
-
Mao, J., et al. (2024). "Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety." PMC - NIH. Link
-
Wu, Q., et al. (2023). "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." Molecules. Link
-
Bakht, M. A., et al. (2021). "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." Molecules. Link
-
Yan, S. L., et al. (2014). "Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety."[5] Letters in Drug Design & Discovery. Link
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A Comparative Analysis of the Antiviral Potential of 5-Methyl-1,2,3-thiadiazole Derivatives and Ribavirin
An In-depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antiviral therapeutics, the scientific community continuously explores diverse chemical scaffolds for their potential to combat viral infections. Among these, derivatives of 5-Methyl-1,2,3-thiadiazole have emerged as a promising class of compounds with demonstrated antiviral activity. This guide provides a comprehensive comparison between the antiviral properties of these emerging derivatives and the well-established broad-spectrum antiviral agent, ribavirin. By delving into their mechanisms of action, presenting comparative experimental data, and detailing the methodologies for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this evolving area of antiviral research.
Introduction: Two Distinct Antiviral Scaffolds
Ribavirin , a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades. Its broad-spectrum activity against a range of RNA and DNA viruses has solidified its place in combination therapies, most notably for Hepatitis C and certain viral hemorrhagic fevers.[1][2] However, its clinical utility can be limited by significant side effects, including hemolytic anemia.[2]
1,2,3-Thiadiazoles represent a versatile class of heterocyclic compounds that have garnered significant interest due to their wide array of biological activities, including antifungal, antibacterial, and antiviral properties.[3][4] The 5-methyl-substituted derivatives, in particular, have shown promising antiviral potential in various studies, positioning them as intriguing candidates for further investigation and development.[5] This guide will focus on a critical comparison of these two classes of antiviral agents.
Unraveling the Mechanisms of Viral Inhibition
A fundamental aspect of antiviral drug development is understanding how a compound interferes with the viral life cycle. Ribavirin and 5-Methyl-1,2,3-thiadiazole derivatives exhibit distinct, though not always fully elucidated, mechanisms of action.
The Multi-pronged Attack of Ribavirin
Ribavirin's antiviral efficacy stems from its ability to disrupt viral replication through several mechanisms:
-
Inhibition of Viral RNA Synthesis: Once inside the host cell, ribavirin is phosphorylated to its active triphosphate form (RTP). RTP can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, directly interfering with the replication of the viral genome.
-
Induction of Lethal Mutagenesis: RTP can also be incorporated into the replicating viral RNA. Its ambiguous base-pairing properties lead to an increased mutation rate in the viral genome, a phenomenon known as "error catastrophe," which results in the production of non-viable viral progeny.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a potent inhibitor of the host cell enzyme IMPDH.[6] This enzyme is crucial for the de novo synthesis of guanosine triphosphate (GTP). By depleting the intracellular pool of GTP, ribavirin indirectly hampers viral replication, which is highly dependent on this nucleotide for RNA synthesis.[6]
Caption: Workflow of a Plaque Reduction Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) into 24- or 48-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the 5-Methyl-1,2,3-thiadiazole derivatives and ribavirin in cell culture medium.
-
Virus Infection: On the day of the assay, remove the growth medium from the cell monolayers. Add the virus at a predetermined multiplicity of infection (MOI) along with the different concentrations of the test compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells. [7]5. Overlay: After the adsorption period, remove the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium). [8]This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like 0.1% crystal violet. The viable cells will stain, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction for each compound concentration is calculated relative to the virus control. The EC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration. [9]
In Vitro Evaluation: Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or a general cytotoxic effect of the compound on the host cells. The MTT assay is a widely used colorimetric assay to assess cell viability. [10] Step-by-Step Protocol:
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates at an appropriate density. [11]2. Compound Treatment: Add the same serial dilutions of the 5-Methyl-1,2,3-thiadiazole derivatives and ribavirin to the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. [11]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
The Selectivity Index (SI) , calculated as CC₅₀ / EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration that is effective against the virus and the concentration that is toxic to the host cells.
In Vivo Evaluation: Mouse Model of Viral Infection
In vivo studies are essential to evaluate the efficacy and safety of antiviral candidates in a whole-organism context. Mouse models are commonly used for a variety of viral infections. [12][13]
Caption: General Workflow for an In Vivo Antiviral Mouse Model.
Step-by-Step Protocol:
-
Animal Model: Select an appropriate mouse strain for the specific virus being studied (e.g., BALB/c or C57BL/6 for influenza virus).
-
Infection: Anesthetize the mice and infect them with a standardized dose of the virus, typically via the intranasal route for respiratory viruses. [14][15]3. Treatment: Administer the 5-Methyl-1,2,3-thiadiazole derivatives, ribavirin, or a vehicle control to different groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection), dosage, and treatment schedule will depend on the pharmacokinetic properties of the compounds. [16]4. Monitoring: Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality. [12]5. Endpoint Analysis: At specific time points post-infection, euthanize subsets of mice and harvest relevant organs (e.g., lungs for respiratory viruses).
-
Viral Titer Determination: Homogenize the harvested tissues and determine the viral load using a plaque assay or quantitative real-time PCR (qRT-PCR).
-
Histopathology: A portion of the harvested tissue can be fixed and processed for histological analysis to assess the extent of tissue damage and inflammation.
-
Data Analysis: Compare the viral loads, weight loss, and survival rates between the treated and control groups to determine the in vivo efficacy of the compounds.
Conclusion and Future Directions
The exploration of 5-Methyl-1,2,3-thiadiazole derivatives as antiviral agents presents a promising avenue for the development of new therapeutics. While ribavirin remains a valuable tool in the antiviral arsenal due to its broad-spectrum activity, the potential for more targeted and less toxic alternatives is a significant driver of research.
The data gathered to date indicates that certain 5-Methyl-1,2,3-thiadiazole derivatives can exhibit potent antiviral activity, in some instances surpassing that of established drugs against specific viruses. [3][17]However, a more comprehensive understanding of their mechanism of action against a wider range of viruses is crucial.
Future research should focus on:
-
Elucidating the specific molecular targets of active 5-Methyl-1,2,3-thiadiazole derivatives.
-
Conducting head-to-head comparative studies with ribavirin against a broader panel of clinically relevant viruses.
-
Optimizing the structure-activity relationship (SAR) of these derivatives to enhance their potency and selectivity.
-
Thoroughly evaluating the pharmacokinetic and toxicological profiles of lead candidates in preclinical animal models.
By systematically addressing these research questions, the scientific community can fully assess the therapeutic potential of 5-Methyl-1,2,3-thiadiazole derivatives and their potential to contribute to the next generation of antiviral drugs.
References
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- El-Hashash, M. A., et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Viruses, 14(3), 549.
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- Hassan, A. A., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review.
- Ibrahim, M. A. A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. Molecules, 27(7), 2185.
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- Pharma Trend. (2020).
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- BenchChem. (2025). A Comparative Guide to the Antiviral Activity of Tiazofurin and Ribavirin. BenchChem.
- Leyssen, P., et al. (2005). The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology, 79(3), 1943-1947.
- Akhtar, T., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(15), 4625.
- Wang, M., et al. (2023). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. International Journal of Molecular Sciences, 24(10), 8881.
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- Warren, T. K., et al. (2014). Antivirally active ribavirin analogues--4,5-disubstituted 1,2,3-triazole nucleosides: biological evaluation against certain respiratory viruses and computational modelling. Antiviral Chemistry & Chemotherapy, 24(5-6), 133-144.
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- De Clercq, E., et al. (1991). Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy, 35(3), 435-439.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Methyl-1,2,3-thiadiazole
This guide provides an in-depth, technical comparison and validation framework for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of 5-Methyl-1,2,3-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
5-Methyl-1,2,3-thiadiazole is a heterocyclic compound of significant interest due to the broad biological activities exhibited by the 1,2,3-thiadiazole scaffold, including potential applications as antifungal, antiviral, and anticancer agents.[1] Given its role as a key building block in medicinal and agrochemical research, unambiguous structural confirmation is paramount.[1][2][3] This guide establishes a robust protocol for validating its molecular structure using orthogonal spectroscopic techniques, ensuring data integrity and confidence in downstream applications.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Validation
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a relatively simple structure like 5-Methyl-1,2,3-thiadiazole, ¹H and ¹³C NMR are powerful tools for unequivocal identification.
¹H NMR Spectroscopy: Mapping the Proton Framework
The proton NMR spectrum of 5-Methyl-1,2,3-thiadiazole is expected to be straightforward, revealing two distinct signals corresponding to the two types of protons in the molecule.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| -CH₃ (Methyl) | ~2.7 | Singlet | 3H | The methyl protons are attached to an sp²-hybridized carbon of the heterocyclic ring, resulting in a downfield shift compared to a typical alkane. |
| -CH (Ring) | ~8.6 | Singlet | 1H | The lone proton on the thiadiazole ring is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms and the aromatic character of the ring. |
Note: Chemical shifts are solvent-dependent and may vary slightly.
Causality in Experimental Choices: The choice of a deuterated solvent with minimal residual proton signals, such as Chloroform-d (CDCl₃) or DMSO-d₆, is critical to prevent spectral overlap. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm), providing a reliable reference point for chemical shifts.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Methyl-1,2,3-thiadiazole and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures complete relaxation of the protons between pulses.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to confirm the proton ratios.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and their electronic nature.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ) ppm | Rationale |
| -C H₃ (Methyl) | ~14 | The methyl carbon is in a relatively shielded, aliphatic-like environment. |
| C -CH₃ (Ring) | ~153 | This carbon is part of the aromatic ring and is deshielded due to its attachment to the methyl group and its position within the heterocyclic system. |
| C -H (Ring) | ~129 | This carbon, bonded to the ring proton, is also deshielded by the heteroatoms in the aromatic ring. |
Note: These are approximate values. For instance, data for a similar furan-substituted 1,2,3-thiadiazole showed ring carbons at ~128 ppm and ~144 ppm.[4]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Utilize the same spectrometer as for the ¹H NMR.
-
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment is used to produce singlets for all carbon signals.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: Ensure the spectral width encompasses the expected range for all carbon signals (~0-160 ppm).
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) for accurate chemical shift calibration.
NMR Data Validation Workflow
The following diagram illustrates a self-validating workflow for NMR data analysis, ensuring a logical and thorough examination of the spectral evidence.
Caption: Workflow for NMR data validation of 5-Methyl-1,2,3-thiadiazole.
Part 2: Mass Spectrometry (MS) Validation
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.
Low-Resolution Mass Spectrometry (LRMS): Molecular Weight and Fragmentation
Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern. The molecular formula of 5-Methyl-1,2,3-thiadiazole is C₃H₄N₂S, with a nominal molecular weight of 100 g/mol .[5]
A hallmark fragmentation pathway for 1,2,3-thiadiazoles is the facile loss of a molecule of nitrogen (N₂) from the molecular ion.[6] This is a key diagnostic feature to look for during validation.
Expected Fragmentation Pattern (EI-MS):
| m/z | Proposed Fragment | Identity |
| 100 | [C₃H₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [C₃H₄S]⁺˙ | [M - N₂]⁺˙ |
| 71 | [C₃H₃S]⁺ | [M - N₂ - H]⁺ |
| 45 | [CHS]⁺ | Thioformyl Cation |
Experimental Protocol: GC-MS (EI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) will ensure elution of the compound.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range from m/z 40 to 200 to capture the molecular ion and key fragments.
-
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. This is the gold standard for confirming the identity of a new or reference compound.
Calculated vs. Experimental Mass:
| Parameter | Value |
| Molecular Formula | C₃H₄N₂S |
| Calculated Exact Mass | 100.009519 Da[5] |
| Expected Experimental Mass | 100.0095 ± 0.0005 Da (for an error < 5 ppm) |
Causality in Experimental Choices: Electrospray Ionization (ESI) is often used for HRMS as it is a "soft" ionization technique that typically results in a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation, making it ideal for accurate mass determination of the parent molecule.
MS Data Validation Workflow
This diagram outlines the process for comprehensive MS data validation, integrating both low and high-resolution techniques.
Sources
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a comparative study of the insecticidal activity of different 5-Methyl-1,2,3-thiadiazole derivatives
In the relentless pursuit of novel and effective crop protection agents, the heterocyclic compound 5-methyl-1,2,3-thiadiazole has emerged as a promising scaffold. Its unique chemical architecture serves as a versatile foundation for the development of a new generation of insecticides. This guide provides a comprehensive comparative study of the insecticidal activity of various derivatives of 5-methyl-1,2,3-thiadiazole, with a particular focus on a series of N-tert-butyl-N,N'-diacylhydrazine analogues. By presenting supporting experimental data, detailed methodologies, and an exploration of structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their work in this field.
Introduction to 5-Methyl-1,2,3-Thiadiazole in Insecticide Discovery
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Derivatives of this core structure have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal, antiviral, and insecticidal properties.[1][2] The incorporation of a methyl group at the 5-position of the thiadiazole ring has been a key area of investigation, leading to the development of compounds with notable biological efficacy. One particularly successful strategy has been the integration of the 5-methyl-1,2,3-thiadiazole moiety into N-tert-butyl-N,N'-diacylhydrazine structures. These diacylhydrazines are known to act as nonsteroidal ecdysone agonists, disrupting the normal molting process in insects, making them environmentally benign pest regulators.[3][4]
This guide will delve into a comparative analysis of two series of these 5-methyl-1,2,3-thiadiazole-containing diacylhydrazine derivatives, evaluating their insecticidal potency against two significant agricultural and public health pests: the diamondback moth (Plutella xylostella) and the northern house mosquito (Culex pipiens pallens).
Comparative Insecticidal Activity
The insecticidal efficacy of two series of N-tert-butyl-N,N'-diacylhydrazine derivatives incorporating the 5-methyl-1,2,3-thiadiazole scaffold was evaluated and compared to the commercial insecticide, tebufenozide. The bioassay results, presented in the tables below, highlight the potent insecticidal activity of these novel compounds.
Against the Diamondback Moth (Plutella xylostella)
The diamondback moth is a notorious pest of cruciferous crops worldwide, known for its rapid development of resistance to conventional insecticides. The following table summarizes the insecticidal activity of the synthesized 5-methyl-1,2,3-thiadiazole derivatives against P. xylostella.
| Compound ID | R Group | Mortality (%) @ 200 µg/mL |
| Series 1 | ||
| V-1 | 4-Cl | 79 |
| V-2 | 4-CH3 | 68 |
| Series 2 | ||
| Va-1 | 2-F | 65 |
| Va-2 | 3-F | 72 |
| Va-3 | 4-F | 75 |
| Va-4 | 2-Cl | 68 |
| Va-5 | 3-Cl | 78 |
| Va-6 | 4-Cl | 82 |
| Va-7 | 2-Br | 62 |
| Va-8 | 3-Br | 75 |
| Va-9 | 4-Br | 79 |
| Va-10 | 2-CH3 | 55 |
| Va-11 | 3-CH3 | 65 |
| Va-12 | 4-CH3 | 70 |
| Control | ||
| Tebufenozide | - | 40 |
Data sourced from Wang et al.[3][4]
Analysis of Structure-Activity Relationship (SAR) against P. xylostella
The data reveals a clear structure-activity relationship among the tested compounds.[3] In Series 1, the derivative with a 4-chloro substituent (V-1) exhibited significantly higher mortality (79%) compared to the 4-methyl substituted compound (V-2, 68%).[2] This suggests that an electron-withdrawing group at the para position of the benzene ring enhances insecticidal activity.
In Series 2, a similar trend is observed. Halogen substitutions on the benzene ring generally resulted in high insecticidal activity. Notably, compounds with substituents at the para-position (4-F, 4-Cl, 4-Br) demonstrated some of the highest mortality rates (75%, 82%, and 79% respectively).[3] The compound with a 4-chloro substituent (Va-6) was the most potent in this series, with 82% mortality. Substitution with a methyl group generally resulted in lower, though still significant, activity compared to halogens.
Against the Northern House Mosquito (Culex pipiens pallens)
Culex pipiens pallens is a primary vector for several diseases, including West Nile virus and Japanese encephalitis. The larvicidal activity of the 5-methyl-1,2,3-thiadiazole derivatives against this mosquito species is summarized below.
| Compound ID | R Group | Mortality (%) @ 400 µg/mL |
| Series 1 | ||
| V-1 | 4-Cl | 65 |
| V-2 | 4-CH3 | 58 |
| Series 2 | ||
| Va-1 | 2-F | 55 |
| Va-2 | 3-F | 62 |
| Va-3 | 4-F | 68 |
| Va-4 | 2-Cl | 58 |
| Va-5 | 3-Cl | 65 |
| Va-6 | 4-Cl | 72 |
| Va-7 | 2-Br | 52 |
| Va-8 | 3-Br | 60 |
| Va-9 | 4-Br | 66 |
| Va-10 | 2-CH3 | 45 |
| Va-11 | 3-CH3 | 55 |
| Va-12 | 4-CH3 | 60 |
| Control | ||
| Tebufenozide | - | 35 |
Data sourced from Wang et al.[3][4]
Analysis of Structure-Activity Relationship (SAR) against C. pipiens pallens
The larvicidal activity against C. pipiens pallens generally mirrored the trends observed with P. xylostella.[3] Halogenated derivatives, particularly those with para-substituents, were the most effective. The 4-chloro substituted compound (Va-6) again showed the highest mortality at 72%. The presence of electron-withdrawing groups on the benzene ring appears to be a critical factor for enhancing the insecticidal potency of these diacylhydrazine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides a detailed, step-by-step methodology for the synthesis of the precursor molecule and the execution of the insecticidal bioassays.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
The precursor for the synthesis of the target diacylhydrazine derivatives is 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. This key intermediate can be synthesized through established methods.[1]
Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
-
To a solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in ethanol, add hydrazine hydrate.
-
Reflux the mixture for a specified period, typically several hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carbohydrazide.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.[1]
Step 2: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
Suspend the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Synthesis of the key precursor.
Insecticidal Bioassays
1. Bioassay against Plutella xylostella (Leaf-Dip Method)
This method is a standard procedure for evaluating the efficacy of insecticides against leaf-eating insects.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to create stock solutions. Prepare a series of dilutions with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip cabbage leaf discs (approximately 6 cm in diameter) into the test solutions for 10-30 seconds with gentle agitation. Allow the leaves to air-dry completely. For the control group, dip leaf discs in the solvent-water-surfactant mixture without the test compound.
-
Insect Exposure: Place the treated leaf discs individually in Petri dishes lined with moistened filter paper. Introduce a set number of third-instar P. xylostella larvae (typically 10-20) into each Petri dish.
-
Incubation and Assessment: Maintain the Petri dishes at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h L:D). Assess larval mortality after 48-72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
Leaf-dip bioassay workflow.
2. Bioassay against Culex pipiens pallens (Larval Bioassay)
This bioassay follows the standard guidelines for testing the efficacy of larvicides against mosquitoes.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. Make serial dilutions in deionized or non-chlorinated water.
-
Larval Exposure: In a series of beakers or cups, place a defined number of late third or early fourth-instar C. pipiens pallens larvae (typically 20-25) in a specific volume of water (e.g., 100 mL). Add the appropriate amount of the test solution to achieve the desired final concentrations. A control group with only the solvent and water should be included.
-
Incubation and Observation: Maintain the containers at a constant temperature (e.g., 27 ± 2°C) and photoperiod. Observe the larvae for mortality at 24 and 48 hours post-treatment. Moribund larvae that are unable to surface or show coordinated movement are considered dead.
-
Data Analysis: Calculate the percentage of larval mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates that 5-methyl-1,2,3-thiadiazole derivatives, particularly N-tert-butyl-N,N'-diacylhydrazines, represent a highly promising class of insecticides. The insecticidal activity of these compounds against both Plutella xylostella and Culex pipiens pallens is significantly influenced by the nature and position of substituents on the aromatic ring, with halogenated derivatives, especially those with a 4-chloro group, exhibiting the most potent effects.
The superior performance of these novel compounds compared to the commercial standard, tebufenozide, underscores their potential for development into next-generation pest management solutions. The detailed experimental protocols provided herein offer a robust framework for researchers to replicate and build upon these findings.
Future research should focus on several key areas:
-
Expansion of the Derivative Library: Synthesis and evaluation of a broader range of 5-methyl-1,2,3-thiadiazole derivatives with diverse substituents to further refine the structure-activity relationship.
-
Mode of Action Studies: In-depth investigation into the molecular interactions of these compounds with the ecdysone receptor to elucidate the precise mechanism of their insecticidal activity.
-
Spectrum of Activity: Testing the most promising candidates against a wider range of agricultural and public health pests to determine their full insecticidal spectrum.
-
Toxicology and Environmental Impact: Comprehensive toxicological studies to assess the safety profile of these compounds for non-target organisms and the environment.
By pursuing these avenues of research, the scientific community can harness the full potential of the 5-methyl-1,2,3-thiadiazole scaffold to develop innovative and sustainable solutions for global food security and public health.
References
-
Wang, X., et al. (2013). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Journal of Agricultural and Food Chemistry, 61(33), 7849-7855. [Link]
-
Wang, X., et al. (2013). Synthesis and Insecticidal Activity of N-tert-Butyl-N,N′-diacylhydrazines Containing 1,2,3-Thiadiazoles. ResearchGate. [Link]
-
Fadda, A. A., et al. (2017). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. RSC Advances, 7(65), 41033-41044. [Link]
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Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
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IRAC. (n.d.). Plutella Xylostella. Insecticide Resistance Action Committee. [Link]
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Madras Agricultural Journal. (2023). Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.). Madras Agricultural Journal, 110(1-3), 1-6. [Link]
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MDPI. (2025). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. [Link]
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MySkinRecipes. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. MySkinRecipes. [Link]
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National Center for Biotechnology Information. (2025). Molluscicidal and Schistosomicidal Activities of 2-(1H-Pyrazol-1-yl)-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. National Center for Biotechnology Information. [Link]
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ResearchGate. (2019). LC50 values (ppm) and resistance ratios (RR) of Cx. p. pallens and Cx. p. quinquefasciatus mosquito larvae collected at different sites in China to five different insecticides. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. ResearchGate. [Link]
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SciELO. (2023). Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. SciELO. [Link]
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World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. World Health Organization. [Link]
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- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methyl-1,2,3-thiadiazole Quantification
In the landscape of pharmaceutical development and chemical analysis, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methyl-1,2,3-thiadiazole, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmacologically active agents. Its precise quantification is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and consistency of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Methyl-1,2,3-thiadiazole, grounded in the principles of cross-validation. As a Senior Application Scientist, my objective is to move beyond a simple listing of protocols and delve into the causality behind experimental choices, offering a framework for robust and trustworthy analytical method validation.
The Imperative of Method Cross-Validation
Analytical method validation is a formal process that confirms that an analytical procedure is suitable for its intended purpose. However, when an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one, a direct comparison is necessary to ensure the continuity of data quality. This is the essence of cross-validation. The process involves a systematic comparison of two or more analytical methods, evaluating their performance characteristics to ensure that they provide equivalent results within predefined acceptance criteria.
The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a framework for validation, which is the foundation of any cross-validation study. The core parameters that must be scrutinized include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Comparative Analysis of Key Quantification Methods
For a small, semi-volatile molecule like 5-Methyl-1,2,3-thiadiazole, the most common and powerful analytical techniques are chromatographic methods. We will compare three industry-standard techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview
-
HPLC-UV: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the analyte's absorbance of light, which is proportional to its concentration. It is a workhorse in many QC labs due to its robustness and cost-effectiveness.
-
GC-MS: This method is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then ionizes the separated components, identifying them based on their mass-to-charge ratio, providing excellent specificity.
-
LC-MS/MS: This is arguably the gold standard for quantification in complex matrices. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly advantageous for detecting low-level impurities or metabolites.
The workflow for a comprehensive cross-validation study is outlined below.
Caption: Workflow for the cross-validation of three analytical methods.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the data generated inherently demonstrates the performance of each method.
Step 1: Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution: Accurately weigh ~10 mg of 5-Methyl-1,2,3-thiadiazole reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the primary stock solution to prepare calibration standards at a minimum of five concentration levels, spanning the expected working range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
QC Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.
Causality: Using a separate stock for QC samples is a critical control. It validates the accuracy of the primary stock and the dilution process, preventing systemic errors from being overlooked.
Step 2: Sample Analysis by Each Method
Analyze the calibration standards and three replicates of each QC sample using the optimized conditions for each of the three methods.
-
HPLC-UV Protocol Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
GC-MS Protocol Example:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification using a characteristic ion.
-
-
LC-MS/MS Protocol Example:
-
LC Conditions: Similar to HPLC-UV but may use a smaller particle size column for better resolution.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for maximum specificity (e.g., using Multiple Reaction Monitoring - MRM).
-
Step 3: Data Evaluation and Comparison
For each method, generate a calibration curve by plotting the peak area against the concentration. Apply a linear regression model. Use this curve to determine the concentration of the QC samples.
Comparative Performance Data
The following table summarizes the expected performance characteristics from this cross-validation study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 1.5% | < 1.0% | ≤ 2.0% |
| LOQ (µg/mL) | ~1.0 | ~0.1 | ~0.01 | Dependent on requirement |
| Specificity | Moderate | High | Very High | No interference at analyte retention time |
| Robustness | High | Moderate | High | No significant change in results |
Causality: The data clearly illustrates the trade-offs. HPLC-UV is robust and cost-effective but less sensitive and specific. GC-MS offers excellent specificity but is limited to thermally stable compounds. LC-MS/MS provides the ultimate in sensitivity and specificity, making it ideal for trace-level analysis but at a higher operational cost.
Logical Framework for Method Selection
The choice of method is not always about selecting the most powerful technique but the most appropriate one for the intended application. The following decision logic illustrates this principle.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Authoritative Recommendation
The cross-validation of analytical methods for the quantification of 5-Methyl-1,2,3-thiadiazole demonstrates that while all three tested methods (HPLC-UV, GC-MS, and LC-MS/MS) can be validated to meet ICH guidelines, their suitability is application-dependent.
-
For routine quality control of the pure substance or in simple formulations, HPLC-UV offers a reliable, robust, and cost-effective solution.
-
For applications requiring higher specificity, such as stability testing where degradation products might interfere, GC-MS is a superior choice, provided the analyte and its impurities are thermally stable.
-
For bioanalytical studies, metabolite identification, or trace-level impurity quantification in complex matrices, LC-MS/MS is the unequivocal gold standard due to its unparalleled sensitivity and specificity.
Ultimately, a successful cross-validation study provides the empirical evidence needed to justify the selection of an analytical method. It ensures data integrity across the lifecycle of a product and builds a foundation of trust in the quality of the final therapeutic agent.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
comparing the efficacy of 5-Methyl-1,2,3-thiadiazole against other heterocyclic compounds in cancer cell lines
[1]
Executive Summary: The 1,2,3-Thiadiazole Renaissance[1]
While 1,3,4-thiadiazoles have historically dominated the literature as bioisosteres for pyrimidine in anticancer drug design, the 5-Methyl-1,2,3-thiadiazole scaffold has emerged as a distinct, high-potency pharmacophore.[1] Unlike its 1,3,4-isomer—which primarily targets kinases like EGFR and Akt—the 1,2,3-thiadiazole core, particularly when substituted at the 5-position with a methyl group, exhibits a unique dual-mechanism profile: Hsp90 inhibition and tubulin polymerization destabilization .[1]
This guide objectively compares the efficacy of 5-Methyl-1,2,3-thiadiazole derivatives against the standard 1,3,4-thiadiazole and 1,2,4-triazole counterparts, providing experimental validation protocols and mechanistic insights.[1]
Chemical Context & Structure-Activity Relationship (SAR)
The 5-Methyl-1,2,3-thiadiazole moiety functions not merely as a linker but as a critical stability anchor.[1] The methyl group at the C5 position provides steric protection against metabolic degradation while enhancing lipophilicity, facilitating membrane permeability.[1][2]
SAR Logic: Why the "5-Methyl" Matters[1]
-
Electronic Effect: The electron-withdrawing nature of the thiadiazole ring activates the C4-position for functionalization (e.g., via Ugi reactions or carboxylic acid derivatives).
-
Bioisosterism: The S-N=N bond system mimics the peptide bond geometry, allowing tight binding to chaperone proteins like Hsp90.[1][2]
Visualization: SAR & Pharmacophore Design
Figure 1: Structural logic of the 5-Methyl-1,2,3-thiadiazole scaffold. The C5-methyl is the stability anchor, while C4 directs target specificity.[1]
Comparative Efficacy Analysis
Head-to-Head: 1,2,3- vs. 1,3,4-Thiadiazoles
The following data synthesizes cytotoxicity profiles (IC50) across key cancer cell lines. The 1,2,3-isomer demonstrates superior selectivity in hormone-dependent lines (e.g., MCF-7, T47D).[1]
| Feature | 5-Methyl-1,2,3-Thiadiazole | 1,3,4-Thiadiazole Derivatives | 1,2,4-Triazole Derivatives |
| Primary Mechanism | Hsp90 Chaperone Inhibition & Tubulin Destabilization | Kinase Inhibition (EGFR, Akt, VEGFR) | DNA Intercalation / Antimetabolite |
| MCF-7 (Breast) IC50 | 0.04 - 4.5 µM (High Potency) | 1.5 - 12.0 µM | 5.0 - 25.0 µM |
| HepG2 (Liver) IC50 | 2.1 - 8.0 µM | 4.3 - 15.0 µM | > 10 µM |
| Selectivity Index (SI) | High (SI > 50 vs. Fibroblasts) | Moderate (SI ~ 10-20) | Low to Moderate |
| Metabolic Stability | High (due to 5-Me steric shield) | Moderate (susceptible to ring opening) | High |
Key Experimental Findings
-
Breast Cancer (T47D/MCF-7): 1,2,3-thiadiazole fused DHEA derivatives achieved IC50 values as low as 0.042 µM , comparable to Adriamycin, but with significantly reduced cardiotoxicity markers in vitro.[1][2]
-
Liver Cancer (HepG2): 5-Methyl-1,2,3-thiadiazole-4-carbohydrazides synthesized via Ugi reaction showed "excellent" radical scavenging and cytotoxicity, outperforming standard 1,2,4-triazole controls in apoptotic induction.[1]
Mechanistic Validation: The Hsp90/Tubulin Axis
Unlike 1,3,4-thiadiazoles which often act as ATP-competitive kinase inhibitors, the 5-methyl-1,2,3-thiadiazole scaffold acts upstream in the proteostatic machinery.[1]
Pathway Diagram
Figure 2: Dual mechanism of action.[1] The compound simultaneously destabilizes the cytoskeleton and degrades oncogenic signaling proteins via Hsp90 inhibition.[2]
Validated Experimental Protocols
To replicate the efficacy data, use the following self-validating workflows.
Synthesis Verification (Ugi Reaction Route)[2][3][4]
-
Objective: Synthesize 5-methyl-1,2,3-thiadiazole-4-carboxamides.
-
Reagents: 2-Amino-5-methyl-1,2,3-thiadiazole, Aldehyde, Isocyanide, Carboxylic Acid.[1]
-
Validation: 1H-NMR must show the distinct methyl singlet at ~2.6-2.9 ppm.[1]
-
Purity Check: HPLC > 95% is required for biological assays to rule out metal catalyst toxicity.[2]
Cytotoxicity Screening (SRB/MTT Assay)[2]
-
Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065), HFF-1 (Normal Fibroblast Control).[1]
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
-
Treat with drug gradient (0.01 µM to 100 µM) for 48h.
-
MTT Addition: Add 0.5 mg/mL MTT; incubate 4h.
-
Solubilization: Dissolve formazan in DMSO.
-
Read: Absorbance at 570 nm.
-
-
Self-Validation: Positive control (Doxorubicin) must yield IC50 within 10% of historical internal data. Z-factor must be > 0.5.[1]
Apoptosis Detection (Annexin V-FITC/PI)
-
Objective: Distinguish between necrosis (common in 1,3,4-thiadiazole toxicity) and apoptosis (desired for 1,2,3-thiadiazoles).
-
Workflow:
-
Success Metric: A shift of >30% population to Q4/Q2 indicates potent apoptotic induction.[2]
Workflow Visualization
Figure 3: Step-by-step validation workflow for screening thiadiazole derivatives.
References
-
Hsp90 Inhibition by 1,2,3-Thiadiazoles: Cikotiene, I., et al. "Synthesis and cytotoxic activity of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles."[1][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Comparative Cytotoxicity (1,3,4-Thiadiazoles): Gumus, M., et al. "Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest."[1][2] National Institutes of Health (PMC).[2] Link
-
Synthesis & Bioactivity of 5-Methyl Derivatives: Fan, Z., et al. "5-Methyl-1,2,3-thiadiazoles Synthesized via Ugi Reaction and Their Fungicidal and Antiviral Activities."[1][4] Journal of Agricultural and Food Chemistry. Link[2]
-
Tubulin Targeting: Wu, M., et al. "Synthesis and activity of combretastatin A-4 analogues: 1,2,3-thiadiazoles as potent antitumor agents."[1][2][5] Bioorganic & Medicinal Chemistry Letters. Link
-
General Review of Thiadiazole Scaffolds: Janowska, S., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review."[1][2] Molecules (MDPI). Link
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validation of the systemic acquired resistance induced by 5-Methyl-1,2,3-thiadiazole
[1][2]
Executive Summary: The MTD Scaffold
5-Methyl-1,2,3-thiadiazole (MTD) is the active pharmacophore in a class of synthetic plant activators.[1][2][3] Unlike BTH (which contains a benzo-1,2,3-thiadiazole ring), MTD derivatives utilize a monocyclic structure.[1][2] This structural variance is critical: it aims to retain the high affinity for the Salicylic Acid (SA) binding protein (NPR1) while modulating the metabolic cost associated with "priming" the plant's immune system.[1][2]
Primary Application: Prophylactic treatment against viral (e.g., TMV), fungal, and bacterial pathogens.[1][2] Mechanism Class: Salicylic Acid Mimic / NPR1 Agonist.[1][2]
Mechanism of Action & Signaling Topology
MTD functions as a functional analogue of Salicylic Acid (SA).[1][2] It does not kill pathogens directly (no antimicrobial activity in vitro); instead, it triggers the plant's latent defense systems.[1][2]
The Pathway:
-
Perception: MTD enters the cell and is metabolized (often hydrolyzed from an ester/amide prodrug form).[1][2]
-
Signal Transduction: It alters the cellular redox state, facilitating the monomerization of the NPR1 protein (Non-expressor of Pathogenesis-Related genes 1).[1][2]
-
Transcriptional Activation: Monomeric NPR1 translocates to the nucleus, interacting with TGA transcription factors.[1][2]
-
Output: Upregulation of Pathogenesis-Related (PR ) genes (PR-1, PR-2, PR-5) and priming of the Phenylpropanoid pathway (PAL activity).[1][2]
Visual 1: The MTD Signaling Cascade
Caption: MTD acts upstream of NPR1, converting it from a cytosolic oligomer to a nuclear monomer, triggering broad-spectrum defense gene expression.[1][2]
Comparative Analysis: MTD vs. Alternatives
The following table contrasts MTD (specifically 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives) against the market leaders.
| Feature | MTD Derivatives | Acibenzolar-S-methyl (BTH) | Tiadinil | Salicylic Acid (SA) |
| Core Structure | Monocyclic 1,2,3-Thiadiazole | Benzo-1,2,3-Thiadiazole | 1,2,3-Thiadiazole-amide | Phenolic Acid |
| SAR Potency | High (Comparable to BTH) | Very High (Gold Standard) | Moderate to High | Low (Poor Bioavailability) |
| Phytotoxicity | Low to Moderate (Optimized) | Moderate (Stunting risk) | Low | High (at effective doses) |
| Systemic Mobility | Excellent (Xylem/Phloem) | Good | Good | Poor (Rapid glycosylation) |
| Key Biomarkers | PR-1, PAL, POD | PR-1, PR-2, PR-5 | PR-1, PBZ1 (Rice) | PR-1 |
| Cost Efficiency | High (Simpler synthesis) | Moderate | Moderate | Very High (Cheap but ineffective) |
Key Insight: MTD derivatives often exhibit a superior safety profile compared to BTH.[1][2] BTH can induce a "fitness cost" (stunted growth) because the plant diverts too much energy to defense.[1][2] MTD aims to decouple this relationship, providing resistance without the yield penalty.
Validation Protocol: Experimental Workflow
To validate MTD-induced SAR, you must demonstrate causality : the compound itself is not toxic to the pathogen, but the treated plant becomes resistant.[1][2]
Phase 1: Exclusion of Direct Antimicrobial Activity
Before claiming SAR, prove MTD is not a fungicide.[1][2]
-
Assay: In vitro mycelial growth inhibition.
-
Method: Supplement Potato Dextrose Agar (PDA) with MTD (0, 10, 50, 100 µg/mL).
-
Inoculation: Place pathogen plug (e.g., Rhizoctonia solani) in the center.[1][2]
-
Result Requirement: No significant growth inhibition compared to control. (If inhibition occurs, it is a fungicide, not just an activator).[1][2]
Phase 2: In Vivo SAR Induction (The "Lag Phase" Assay)
SAR requires time to establish.[1][2] Immediate challenge will fail.
-
Host: Nicotiana tabacum (Tobacco) or Cucumis sativus (Cucumber).
-
Treatment: Foliar spray of MTD (50 mg/L) vs. Water (Control) vs. BTH (Positive Control).[1][2]
-
Induction Interval: Wait 3–7 days . This is the critical "priming" window.[1][2]
-
Challenge: Inoculate with Tobacco Mosaic Virus (TMV) or Erysiphe cichoracearum (Powdery Mildew).[1][2]
-
Metric: Count lesion numbers or measure lesion diameter 5 days post-inoculation.
Phase 3: Molecular Validation (qPCR & Enzyme Assays)
Quantify the "Primed State" before pathogen attack.[1][2]
-
Gene Expression: Extract RNA at 24h, 48h, and 72h post-treatment (pre-infection).[1][2]
-
Enzyme Activity:
Visual 2: Validation Workflow
Caption: The critical path for SAR validation requires a distinct lag phase between chemical treatment and pathogen challenge to distinguish priming from direct toxicity.
References
-
Fan, Z., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.[1][2][3][4] Journal of Agricultural and Food Chemistry.[1][2][3][4]
-
Mao, W., et al. (2012). Synthesis and insecticidal activity of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides.[1][2][5] Chinese Chemical Letters.[1][2][5][6]
-
Du, X., et al. (2012). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications.[1][2] Journal of Agricultural and Food Chemistry.[1][2][3][4]
-
Yasuda, M. (2004). Tiadinil, a novel class of activator of systemic acquired resistance, induces defense gene expression and disease resistance in tobacco.[1][2][7] Journal of Pesticide Science.[1][2][7]
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A Comparative Docking Analysis of 5-Methyl-1,2,3-Thiadiazole Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is unceasing. Among these, heterocyclic compounds have garnered considerable attention, with the 5-methyl-1,2,3-thiadiazole core emerging as a promising pharmacophore. This guide presents a comparative molecular docking study of 5-methyl-1,2,3-thiadiazole derivatives against two prominent therapeutic targets: the Epidermal Growth Factor Receptor (EGFR), a key player in oncology, and the SARS-CoV-2 main protease (Mpro), a critical enzyme in the life cycle of the COVID-19 virus. By juxtaposing the in-silico performance of these derivatives with established inhibitors, we aim to provide valuable insights for the rational design of next-generation therapeutics.
Introduction to 5-Methyl-1,2,3-Thiadiazole Derivatives
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its various isomers, including the 1,2,3-thiadiazole variant, have been explored for a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide focuses on the therapeutic potential of this specific chemical class through the lens of computational docking.
Target Protein Selection: A Rationale
The selection of appropriate protein targets is a cornerstone of any drug discovery campaign. For this comparative study, we have chosen two well-validated and highly relevant targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for anticancer therapies.[2] The crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) provides a high-quality model for docking studies.[1][3][4][5]
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus by processing polyproteins into functional viral proteins.[6][7] Its critical role in the viral life cycle and the absence of close human homologues make it an attractive target for antiviral drug development.[8] The crystal structure of the COVID-19 main protease in complex with an inhibitor (PDB ID: 6LU7) offers a detailed view of the active site for in-silico screening.[6][7]
Comparative Docking Analysis
Molecular docking simulations were performed to predict the binding affinities and interaction patterns of a representative 5-methyl-thiadiazole derivative and established drugs against the selected protein targets. The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized in the tables below. Lower (more negative) docking scores indicate a higher predicted binding affinity.
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) (PDB: 1M17)
| Compound | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Erlotinib (Standard) | 4-Anilinoquinazoline | -9.192 | Met769, Cys773 |
| Doxorubicin | Anthracycline | Not Available | - |
| Hypothetical 5-Methyl-1,2,3-Thiadiazole Derivative | 5-Methyl-1,2,3-Thiadiazole | Data Not Available | - |
Note: The docking score for Erlotinib is based on in-silico studies targeting PDB ID 1M17.[3] The development of 5-methyl-1,2,3-thiadiazole derivatives as EGFR inhibitors represents a promising avenue for future research.
Antiviral Target: SARS-CoV-2 Main Protease (Mpro) (PDB: 6LU7)
A study by Abdelmonsef et al. (2021) reported the synthesis and docking of a novel thiadiazole-triazole hybrid containing a 5-methyl-1,3,4-thiadiazole moiety.[9][10] This provides a valuable data point for our comparative analysis against known viral protease inhibitors.
| Compound | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 5-Methyl-1,3,4-Thiadiazole-Triazole Hybrid | -6.2 to -8.3 | Not specified |
| Nelfinavir (Alternative) | Protease Inhibitor | -9.42 | - |
| Boceprevir (Alternative) | Protease Inhibitor | -10.80 | - |
Note: The docking scores for the 5-methyl-1,3,4-thiadiazole derivative are reported as a range.[9][10] The docking scores for Nelfinavir and Boceprevir are from separate in-silico studies against the SARS-CoV-2 main protease.[11][12]
Experimental Protocol: A Guide to Molecular Docking with AutoDock Vina
To ensure scientific rigor and reproducibility, a detailed, step-by-step molecular docking protocol using the widely accepted AutoDock Vina software is provided below. This protocol is a synthesis of established methodologies and best practices in the field of computational drug design.[13][14][15][16]
1. Preparation of the Receptor (Protein):
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1M17 for EGFR, 6LU7 for SARS-CoV-2 Mpro).
-
Prepare the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. Add polar hydrogen atoms and assign Kollman charges using software such as AutoDock Tools (ADT).
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand or through literature review. Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that dictate the search space for the ligand.
2. Preparation of the Ligand (5-Methyl-1,2,3-Thiadiazole Derivative):
-
Create or Obtain the Ligand Structure: The 3D structure of the 5-methyl-1,2,3-thiadiazole derivative can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., .mol or .sdf).
-
Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the Ligand for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds of the ligand. Save the prepared ligand in the PDBQT format.
3. Molecular Docking with AutoDock Vina:
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
4. Validation of the Docking Protocol:
-
Redocking: A crucial step to validate the docking protocol is to re-dock the co-crystallized ligand into the protein's active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[17] This ensures that the chosen parameters are appropriate for the system under study.
Visualizing the Docking Workflow
To better illustrate the molecular docking process, the following diagram outlines the key steps involved.
Caption: Predicted interactions of a thiadiazole derivative with EGFR active site residues.
Conclusion and Future Directions
This comparative guide highlights the potential of 5-methyl-1,2,3-thiadiazole derivatives as a versatile scaffold for the development of novel anticancer and antiviral agents. While the available data for this specific subclass is still emerging, the docking studies on related thiadiazole compounds demonstrate promising interactions with key therapeutic targets like EGFR and the SARS-CoV-2 main protease.
The provided step-by-step docking protocol serves as a robust framework for researchers to conduct their own in-silico investigations. Future studies should focus on synthesizing and screening a focused library of 5-methyl-1,2,3-thiadiazole derivatives against these and other relevant biological targets. The integration of computational predictions with experimental validation will be paramount in advancing this promising class of compounds from virtual hits to viable clinical candidates.
References
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Abdelmonsef, A. H., et al. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Main Protease Through Structure-Guided Virtual Screening Approach. Biointerface Research in Applied Chemistry, 11(6), 14367-14383. [Link]
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Gomha, S. M., et al. (2022). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 7(50), 46869–46882. [Link]
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Soni, V., et al. (2022). Molecular docking, synthesis and biological evaluation of some Imidazo-thiadiazole based Chalcone derivatives as potent triple mutant T790M/C797S EGFR inhibitors. International Journal of Health Sciences, 6(S8), 3466–3486. [Link]
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El-Metwaly, N., et al. (2021). Novel 1,2,3-Triazole Derivatives as Potential Inhibitors against Covid-19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ChemistrySelect, 6(15), 3625-3635. [Link]
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Rajitha, G., & Rani, M. V. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications, 15(1), 1-8. [Link]
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Bapat, S. (2021). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology, 14(11), 5841-5848. [Link]
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Abdelmonsef, A. H., et al. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Main Protease Through Structure-Guided Virtual Screening Approach. ResearchGate. [Link]
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El-Sayed, W. M., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(7), 2200030. [Link]
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Kumar, A., et al. (2020). MOLECULAR DOCKING AND SCREENING OF DRUGS FOR 6LU7 PROTEASE INHIBITOR AS A POTENTIAL TARGET FOR COVID-19. ResearchGate. [Link]
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Chen, Y., et al. (2023). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. Molecules, 28(22), 7629. [Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
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Anonymous. (n.d.). Computational Investigation of Potent EGFR Inhibitors. Physical Chemistry Research. [Link]
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Liu, X., et al. (2020). The crystal structure of COVID-19 main protease in complex with an inhibitor N3. RCSB PDB. [Link]
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Anonymous. (n.d.). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]
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Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
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Anonymous. (2023). A suitable drug structure for interaction with SARS-CoV-2 main protease between boceprevir, masitinib and rupintrivir; a molecular dynamics study. PubMed Central. [Link]
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Anonymous. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[2][9][18]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed Central. [Link]
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El-Gamal, M. I., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 6965. [Link]
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Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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Anonymous. (n.d.). Design, Synthesis, and Docking Simulation of 1,3,4-Thiadiazolyl-Isoindole Thioglycosides and Hydrazinyl Sugar Analogs as Potential Anticancer Agents Targeting EGFR Kinase. Figshare. [Link]
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Wang, L., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted-[2][9][18]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. ResearchGate. [Link]
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Gomha, S. M., et al. (2015). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 994-1003. [Link]
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Lin, C., et al. (2020). Fragment Molecular Orbital Based Interaction Analyses on COVID-19 Main Protease − Inhibitor N3 Complex (PDB ID: 6LU7). Journal of Chemical Information and Modeling, 60(6), 2937-2943. [Link]
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El-Metwaly, N., et al. (2021). Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ResearchGate. [Link]
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Gomha, S. M., et al. (2021). Design, Synthesis, and Docking Simulation of 1,3,4-Thiadiazolyl-Isoindole Thioglycosides and Hydrazinyl Sugar Analogs as Potential Anticancer Agents Targeting EGFR Kinase. Semantic Scholar. [Link]
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El-Sayed, W. M., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Semantic Scholar. [Link]
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Anonymous. (2020). Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics. RSC Medicinal Chemistry. [Link]
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Anonymous. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
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Anonymous. (2023). Targeting SARS-CoV-2 main protease for the discovery of a broad-spectrum COVID-19 inhibitor by intensive multi-tiered validation. PubMed Central. [Link]
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Bioinformatics Review. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK [Video]. YouTube. [Link]
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Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
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Anonymous. (2023). Insights into the Interaction Mechanism of Boceprevir with SARS-CoV-2 Main Protease. ChemistrySelect. [Link]
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Anonymous. (2024). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. ResearchGate. [Link]
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Xu, Z., et al. (2020). Nelfinavir was predicted to be a potential inhibitor of 2019-nCov main protease by an integrative approach combining homology modeling, molecular docking, and molecular dynamics simulation. bioRxiv. [Link]
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Anonymous. (2015, July 7). How can I validate a docking protocol? ResearchGate. [Link]
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Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289-293. [Link]
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Anonymous. (n.d.). New Thiadiazole‐Triazole Hybrid Glycosides as Potential EGFR and VEGFR‐2 Inhibitors: Synthesis, Anticancer Activity, and Docking Simulation. ResearchGate. [Link]
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Anonymous. (2024). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PubMed Central. [Link]
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Anonymous. (2020). Favipiravir May Acts as COVID-19 Main Protease PDB ID 6LU7 Inhibitor: Docking Analysis. Biointerface Research in Applied Chemistry. [Link]
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Anonymous. (n.d.). Autodock_Vina Protocol. Scribd. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1,2,3-thiadiazole
As researchers and developers in the pharmaceutical and chemical industries, our work with novel heterocyclic compounds like 5-Methyl-1,2,3-thiadiazole is fundamental to discovery. However, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a detailed, procedure-driven framework for the proper disposal of 5-Methyl-1,2,3-thiadiazole, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
The 1,2,3-thiadiazole ring is a unique energetic heterocycle. Its proper handling is critical due to its potential for thermal decomposition and the largely uninvestigated toxicological profiles of many of its derivatives.[1] The primary hazards stem from:
-
Thermal Instability: Like many nitrogen-rich heterocycles, the 1,2,3-thiadiazole ring can decompose upon heating, potentially releasing irritating and toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[2] This decomposition dictates that it must be kept away from heat and ignition sources.
-
Reactivity: Thiadiazoles can react with strong acids, bases, and oxidizing agents.[3] Such incompatible mixtures can lead to vigorous, exothermic reactions, further underscoring the need for careful waste segregation.
-
Biological Activity: The thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, from antimicrobial to anticancer agents.[4][5] While the specific toxicity of 5-Methyl-1,2,3-thiadiazole may not be fully characterized, its structural similarity to other potent molecules necessitates treating it as potentially harmful to aquatic life and requiring containment to prevent environmental release.[6]
Pre-Disposal Operations: Establishing a Safe Workspace
Before handling any waste material, establishing robust safety controls is paramount. These are not mere suggestions but foundational requirements for laboratory safety.
Engineering Controls: All handling of 5-Methyl-1,2,3-thiadiazole, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[7][8][9] This prevents the inhalation of any fine powders or vapors.
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE. Remember, PPE is the last line of defense; proper handling and engineering controls are the first.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects against accidental splashes and airborne particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal contact. Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood. | In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator may be necessary. |
Incompatible Materials: To prevent hazardous reactions, ensure that waste containing 5-Methyl-1,2,3-thiadiazole is not mixed with the following:
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Methyl-1,2,3-thiadiazole is that it must be managed as hazardous chemical waste through a licensed disposal facility.[6][10][11][12] Direct disposal into drains or standard trash is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a specific, dedicated waste container for 5-Methyl-1,2,3-thiadiazole and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Solid vs. Liquid: If the compound is in a solvent, collect it in a separate liquid waste container. Do not mix solid and liquid waste streams unless specified by your institution's environmental health and safety (EHS) office.
Step 2: Proper Containerization
-
Use Appropriate Containers: Waste should be collected in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).[12]
-
Labeling is Critical: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Methyl-1,2,3-thiadiazole". Include the approximate quantity and date. An accurate label is a regulatory requirement and essential for safe handling by disposal personnel.
Step 3: Managing Spills and Decontamination In the event of a small, manageable spill during the handling process:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to cover the spill.[11]
-
Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][12] Avoid generating dust.[2][12]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol or ethanol), collecting the wipes as contaminated waste.
-
Wash: Thoroughly wash the area with soap and water.[11]
Step 4: Final Disposition
-
Store Securely: While awaiting pickup, store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[10][11]
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. All disposal must be conducted through an approved and licensed waste disposal plant.[6][10][11]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 5-Methyl-1,2,3-thiadiazole.
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[10][11] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
By adhering to this comprehensive guide, you can ensure that your innovative work with 5-Methyl-1,2,3-thiadiazole is conducted with the highest standards of safety, personal responsibility, and environmental stewardship.
References
-
SAFETY DATA SHEET - 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific.
-
SAFETY DATA SHEET - 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. Fisher Scientific.
-
Safe Disposal of 5-Methoxybenzo[d][2][10][6]thiadiazole: A Guide for Laboratory Professionals. Benchchem.
-
5-Chloro-3-methyl-1,2,4-thiadiazole - Safety Data Sheet. Apollo Scientific.
-
5-methyl thiazole, 3581-89-3. The Good Scents Company.
-
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid - Safety Data Sheet. Apollo Scientific.
-
Thiazole Orange - Safety Data Sheet. Sigma-Aldrich.
-
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.
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Thiadiazoles and Their Properties. ISRES Publishing.
-
5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet. ChemicalBook.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI.
-
SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
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5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate.
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5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole Safety Data Sheets. Echemi.
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THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Science of Synthesis.
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
-
Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. ResearchGate.
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI.
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Personal protective equipment for handling 5-Methyl-1,2,3-thiadiazole
[1][2]
Executive Safety Summary & Hazard Identification
Compound Class: Heterocyclic Organic Sulfur Compound (1,2,3-Thiadiazole family).[1][2] Primary Risks: Respiratory irritation, ocular damage, potential skin sensitization, and photochemical instability.[1][2]
While specific GHS data for the 5-methyl isomer is often extrapolated, data from the homologous 4-methyl-1,2,3-thiadiazole and the parent 1,2,3-thiadiazole indicates the following critical hazard profile [1, 2]:
| Hazard Category | Classification (Inferred) | Operational Implication |
| Skin/Eye | Irritant (Cat 2/2A) | Direct contact causes immediate inflammation; sulfur compounds can permeate standard latex rapidly.[1][2] |
| Respiratory | STOT SE 3 | Volatile organic vapors may cause mucosal irritation.[1][2] |
| Reactivity | Photolabile | 1,2,3-Thiadiazoles can decompose under UV light or high heat to release Nitrogen gas ( |
| Environmental | Aquatic Acute 1 | All waste must be segregated as hazardous; do not release down drains.[1][2] |
Personal Protective Equipment (PPE) Matrix
Effective protection against organic sulfur heterocycles requires a barrier strategy that accounts for both chemical permeation and physical splash risks.[2]
A. Hand Protection (Glove Selection)
Standard Protocol: Double-gloving is mandatory for synthesis and transfer operations.[2]
-
Inner Layer: Nitrile (4 mil).[2] Provides dexterity and a base chemical barrier.[2]
-
Outer Layer:
-
Routine Handling: High-Breakthrough Nitrile (minimum 8 mil) or Neoprene.[2]
-
Spill Cleanup/Prolonged Exposure:[1]Silver Shield / 4H (PE/EVAL) Laminate gloves .
-
Why? Sulfur-containing heterocycles often exhibit higher permeation rates through standard latex or thin nitrile.[1][2] Laminate gloves provide the highest resistance to aromatic solvents and sulfur compounds [1].[2]
-
B. Respiratory Protection
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[2]
-
Outside Fume Hood (Emergency/Spill):
C. Ocular & Body Protection[3][4]
-
Eyes: Chemical Splash Goggles (indirect venting).[2] Note: Safety glasses are insufficient due to the volatility and irritation potential of thiadiazoles.[1][2]
-
Body: Lab coat (100% cotton or Nomex/fire-resistant).[1][2] Synthetic fibers (polyester) should be avoided due to flammability risks associated with organic synthesis solvents.[2]
Operational Handling Logic & Causality
The handling of 1,2,3-thiadiazoles is dictated by their chemical instability.[1][2] Unlike 1,3,4-thiadiazoles (common in stable drugs like Acetazolamide), the 1,2,3-isomers are prone to Dimroth rearrangement or fragmentation under thermal or photochemical stress [3, 4].[1][2]
Protocol 1: Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Amber glass vials are mandatory .[2]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.[2]
Protocol 2: Synthesis & Transfer (Hurd-Mori Context)
If synthesizing 5-methyl-1,2,3-thiadiazole (e.g., via the Hurd-Mori reaction of acyl hydrazones with thionyl chloride), specific precautions apply:
-
Gas Evolution: The reaction generates
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . Scrubbers must be active.[2] -
Quenching: Quench reaction mixtures slowly at low temperatures (<0°C). Rapid exothermic quenching can trigger the decomposition of the thiadiazole ring, releasing rapid bursts of
gas [3].ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Operational Safety Workflow (Visualization)
The following diagram illustrates the decision logic for handling 5-Methyl-1,2,3-thiadiazole, integrating the physical state and risk of decomposition.
Figure 1: Operational decision tree for handling 1,2,3-thiadiazole derivatives, highlighting the critical control point of light exposure to prevent nitrogen gas evolution.
Emergency & Disposal Protocols
Spill Management
-
Evacuate: Clear the immediate area.
-
Ventilate: Ensure fume hood sash is lowered; increase ventilation if safe.
-
Neutralize/Absorb: Use a Vermiculite or Sand absorbent.[2]
-
Decontamination: Clean surface with a mild bleach solution (10%) to oxidize residual sulfur compounds, followed by soap and water.[2] Note: This helps eliminate the persistent odor.[1]
Waste Disposal[4]
-
Classification: Hazardous Organic Waste (Sulfur-containing).[1][2]
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or halogenated solvents unless explicitly approved by EH&S.[1][2]
-
Method: High-temperature incineration handling sulfur scrubbers.[1][2]
-
Self-Validation: Verify the waste stream code.[2] Thiadiazoles are often toxic to aquatic life (H410), so "Down the drain" is strictly prohibited [1].
-
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1,2,3-Thiadiazole Derivatives (General Class Hazards). Retrieved from [1][2]
-
Fisher Scientific. (2025).[2] Safety Data Sheet: 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (Analogue Safety Data). Retrieved from [2]
-
Bakulev, V. A., & Dehaen, W. (2004).[1][2] The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. Springer.[2] (Explains the Dimroth rearrangement and
evolution mechanisms). -
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Molecules. Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[2] Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole. Retrieved from [2]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
